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(1-(Piperidin-4-yl)indolin-6-yl)methanol Documentation Hub

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  • Product: (1-(Piperidin-4-yl)indolin-6-yl)methanol
  • CAS: 2098004-39-6

Core Science & Biosynthesis

Foundational

Chemical Structure, Synthesis, and Pharmacological Utility of (1-(Piperidin-4-yl)indolin-6-yl)methanol: A Technical Whitepaper

Executive Summary In modern drug discovery, the transition from "flat" aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. (1-(Piperidin-4-yl)indolin-6-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from "flat" aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. (1-(Piperidin-4-yl)indolin-6-yl)methanol (CAS: 2098004-39-6) represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm[1]. By fusing a basic piperidine ring with a rigidified indoline core and a polar hydroxymethyl handle, this scaffold provides medicinal chemists with precise vectors for targeting complex protein binding sites, such as kinase hinge regions and G-protein coupled receptor (GPCR) allosteric pockets.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and a self-validating synthetic methodology designed for high-yield laboratory generation.

Physicochemical Profiling & Structural Analysis

The structural architecture of (1-(Piperidin-4-yl)indolin-6-yl)methanol is meticulously balanced for ligand efficiency.

  • The Piperidine Ring: Adopts a thermodynamically stable chair conformation. The secondary amine (when deprotected) is highly basic (pKa ~10.5), ensuring it is protonated at physiological pH. This enables critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in target proteins.

  • The Indoline Core: Unlike fully aromatic indole rings, the indoline core is partially saturated (sp3 hybridized at C2 and C3). This breaks planarity, increasing the molecule's overall

    
     fraction, which correlates strongly with improved aqueous solubility and reduced off-target toxicity.
    
  • The Hydroxymethyl Group (-CH₂OH): Positioned at C6, this group acts as a dual hydrogen-bond donor and acceptor. In kinase inhibitor design, C6-substituents on indoline/indole cores frequently project into the solvent-exposed channel, allowing for pharmacokinetic tuning without disrupting the primary binding motif[2].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₄H₂₀N₂O[3]Defines the exact atomic composition.
Molecular Weight 232.33 g/mol Highly ligand-efficient; leaves ample molecular weight budget (<500 Da) for further elaboration.
Monoisotopic Mass 232.15756 Da[3]Crucial metric for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 2 (Piperidine NH, Hydroxyl OH)Facilitates strong, directional interactions with target protein polar residues.
H-Bond Acceptors 2 (Hydroxyl O, Piperidine N)Enhances aqueous solubility and target binding affinity.
Fraction sp3 (

)
~0.64High sp3 character improves solubility and reduces promiscuous protein binding.

Pharmacological Utility & Scaffold Applications

Compounds sharing the 1-(piperidin-4-yl)indoline scaffold have been extensively utilized in the design of potent therapeutics. For instance, structurally related 4-bicyclic heteroaryl-piperidine derivatives have been successfully developed as orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors[4]. Furthermore, functionalized indoline and indole derivatives are critical pharmacophores in the development of Bruton's tyrosine kinase (Btk) inhibitors, which are pivotal in treating B-cell malignancies and autoimmune diseases[2].

The logic behind these applications is mapped in the pharmacophore diagram below.

Pharmacophore P1 Piperidine Ring Basic Center (pKa ~10.5) Salt-bridge formation P2 Indoline Core Hydrophobic Spacer Shape Complementarity P1->P2 Target Target Protein (Kinase/GPCR) P1->Target Ionic Interaction (Asp/Glu) P3 Hydroxymethyl Group H-Bond Donor/Acceptor Solvent exposure/Hinge binder P2->P3 P2->Target Van der Waals / pi-alkyl P3->Target Hydrogen Bonding

Fig 1: Pharmacophore mapping and target interaction logic for the compound.

Synthetic Methodology: A Self-Validating Protocol

To synthesize (1-(Piperidin-4-yl)indolin-6-yl)methanol efficiently, we employ a three-phase protocol. The experimental choices below are grounded in chemical causality to prevent over-reduction and ensure high purity without relying heavily on tedious chromatography.

Phase 1: Reductive Amination

Objective: Couple methyl indoline-6-carboxylate with tert-butyl 4-oxopiperidine-1-carboxylate.

  • Procedure: Dissolve methyl indoline-6-carboxylate (1.0 eq) and the Boc-protected piperidone (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq), followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir at room temperature for 12 hours.

  • Causality: The indoline nitrogen is weakly nucleophilic due to partial conjugation with the benzene ring. Acetic acid acts as a mild catalyst to accelerate iminium ion formation. NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is stable in weakly acidic media and selectively reduces the iminium ion without reducing the starting ketone.

Phase 2: Ester Reduction

Objective: Reduce the C6-methyl ester to a primary alcohol.

  • Procedure: Isolate the intermediate from Phase 1 and dissolve in anhydrous THF. Cool to 0 °C. Slowly add Lithium borohydride (LiBH₄) (2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water.

  • Causality: LiBH₄ is a highly selective, mild reducing agent. It is strong enough to reduce the ester to a primary alcohol but mild enough to leave the Boc protecting group and the indoline core completely intact. Using harsher reagents like LiAlH₄ risks unwanted side reactions.

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final basic amine.

  • Procedure: Dissolve the intermediate from Phase 2 in minimal dichloromethane (DCM). Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours. The product will precipitate out of the solution. Filter and wash with cold diethyl ether.

  • Causality: Anhydrous acidic conditions cleanly cleave the Boc group. Because the byproducts (isobutylene and CO₂) are gases, the reaction is driven to absolute completion. The final product precipitates as a hydrochloride salt, providing a self-purifying step that eliminates the need for reverse-phase HPLC.

SynthesisWorkflow Step1 Methyl indoline-6-carboxylate + 1-Boc-piperidin-4-one Step2 Intermediate 1 (Reductive Amination) Step1->Step2 NaBH(OAc)3, AcOH DCE, RT Step3 Intermediate 2 (Ester Reduction) Step2->Step3 LiBH4, THF 0°C to RT Step4 Final Product (Boc Deprotection) Step3->Step4 4M HCl in Dioxane RT

Fig 2: Step-by-step synthetic workflow for (1-(Piperidin-4-yl)indolin-6-yl)methanol.

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the material must be validated through an orthogonal analytical workflow:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the mass. The expected

    
     peak must appear at m/z 233.16 . The absence of a peak at m/z 333 (indicating incomplete Boc deprotection) confirms the success of Phase 3.
    
  • ¹H NMR (Proton Nuclear Magnetic Resonance, DMSO-d6): Validates the structural connectivity.

    • The hydroxymethyl protons (-CH₂OH) will appear as a distinct doublet (due to coupling with the adjacent OH proton) around 4.4 ppm.

    • The indoline core will show characteristic aliphatic multiplets at 2.8–3.4 ppm, confirming that the indoline ring was not inadvertently oxidized to an indole during the synthesis.

References

  • [1] Title: Lifechemicals Shop: CAS: 2098004-39-6 Source: lifechemicals.com URL:

  • [2] Title: US20160115126A1 - Indole carboxamide compounds - Google Patents Source: google.com URL:

  • [4] Title: 6-fluoro-1-(piperidin-4-yl)indoline | 214614-91-2 - 摩熵化学 Source: molaid.com URL:

  • [3] Title: C14H20N2O - Explore - PubChemLite Source: uni.lu URL:

Sources

Exploratory

Calculated logP and Hydrophobicity of Piperidinyl Indoline Derivatives: A Comprehensive Guide for CNS Drug Development

Executive Summary Piperidinyl indoline derivatives—particularly spiro[indoline-3,4'-piperidine] scaffolds—represent a privileged class of pharmacophores in medicinal chemistry[1]. These compounds are extensively utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidinyl indoline derivatives—particularly spiro[indoline-3,4'-piperidine] scaffolds—represent a privileged class of pharmacophores in medicinal chemistry[1]. These compounds are extensively utilized in the development of central nervous system (CNS) therapeutics, including antidepressants, anticonvulsants, and growth hormone secretagogues (ghrelin mimetics)[2][3].

For any CNS-targeted compound, hydrophobicity is a master determinant of pharmacokinetics. It governs aqueous solubility, gastrointestinal absorption, and, critically, blood-brain barrier (BBB) permeability. This whitepaper provides an in-depth technical analysis of the calculated partition coefficient (clogP) and experimental hydrophobicity of piperidinyl indoline derivatives. By bridging computational predictions with self-validating experimental protocols, this guide serves as an authoritative framework for drug development professionals optimizing lead compounds.

Mechanistic Foundation: Hydrophobicity in Piperidinyl Indolines

The structural anatomy of a piperidinyl indoline derivative inherently creates a bipolar physicochemical profile:

  • The Indoline Core : A highly lipophilic, aromatic/aliphatic fused ring system that drives hydrophobic interactions with target receptors and facilitates membrane partitioning.

  • The Piperidine Ring : Contains a basic secondary or tertiary nitrogen (typical pKa ~9.0–10.0).

The logP vs. logD Dichotomy

While logP (the octanol/water partition coefficient) measures the lipophilicity of the neutral, unionized species, physiological environments (pH 7.4) dictate that the piperidine nitrogen will be predominantly protonated. Therefore, the distribution coefficient (logD ) is often 2 to 3 log units lower than the logP.

Understanding this causality is critical: if a piperidinyl indoline has an optimized logP of 2.5, its logD at pH 7.4 might be near 0.0, rendering it too hydrophilic to cross the BBB efficiently. Consequently, medicinal chemists must design derivatives with a baseline logP of 3.0–4.5 to ensure the physiologically ionized species retains sufficient lipophilicity for CNS penetration.

Pathway Admin Oral Administration GI GI Tract Absorption (Requires logP 1-3) Admin->GI Blood Systemic Circulation (Protonation of Piperidine) GI->Blood Absorption BBB Blood-Brain Barrier (Requires logD > 1.0) Blood->BBB Lipophilic Partitioning Target CNS Target Binding (e.g., hGHSR1a) BBB->Target Target Engagement

Mechanistic pathway of piperidinyl indolines from administration to CNS target engagement.

Computational Methodologies: Calculating logP (clogP)

Before synthesizing a piperidinyl indoline library, computational estimation of logP (clogP) is mandatory to filter out compounds outside the Lipinski rule-of-five boundaries.

Algorithmic Approaches
  • Fragment-Based Methods (e.g., Wildman-Crippen in RDKit) : This approach deconstructs the SMILES string into atomic fragments. Each atom type (e.g., an aromatic carbon in the indoline vs. an aliphatic nitrogen in the piperidine) is assigned a specific hydrophobicity contribution based on empirical datasets[4].

  • Topological Methods (e.g., iLOGP/WLOGP in SwissADME) : These methods rely on the 3D molecular topology and solvent-accessible surface area, offering high predictive power without relying strictly on predefined fragments[5].

Step-by-Step Computational Protocol (RDKit Workflow)

To ensure reproducibility and high-throughput screening, the following computational protocol is recommended:

  • Input Generation : Convert the 2D structures of the piperidinyl indoline derivatives into canonical SMILES strings.

  • Sanitization : Use RDKit (Chem.SanitizeMol) to ensure correct valency and aromaticity perception of the indoline core.

  • Descriptor Calculation : Execute the Descriptors.MolLogP function. This utilizes the Wildman-Crippen algorithm[4].

  • Consensus Scoring : Cross-reference the RDKit output with SwissADME's consensus logP (an arithmetic mean of five distinct predictive models) to eliminate algorithmic bias[5].

Experimental Validation: OECD 117 HPLC Method

While computational models are highly advanced, they often struggle with complex spirocyclic geometries and the specific electron-withdrawing/donating effects of substituents on the indoline ring. Experimental validation is non-negotiable.

For piperidinyl indolines, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Test Guideline 117) is superior to the traditional Shake-Flask method (OECD 107)[6][7]. The C18 stationary phase mimics the lipophilic octanol phase, while the aqueous mobile phase mimics water.

Causality of Experimental Design

Why Isocratic Elution? Gradient elution dynamically changes the thermodynamic partitioning environment during the run, destroying the linear correlation between the capacity factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and logP. Isocratic conditions ensure a constant thermodynamic state.
Why pH Control? Because the piperidine nitrogen is highly basic, the mobile phase must be buffered. To measure true logP (neutral species), the pH must be adjusted to ~11.0 (suppressing ionization). To measure logD, the pH is buffered to exactly 7.4.
Self-Validating Protocol: OECD 117 HPLC Determination

This protocol acts as a self-validating system by utilizing an internal calibration curve. If the system suitability criteria are not met, the run automatically fails, preventing the generation of false data.

Step 1: Preparation of the Mobile Phase

  • Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v).

  • Buffer the aqueous phase with 10 mM ammonium acetate, adjusted to pH 11.0 (for logP) or pH 7.4 (for logD) using ammonium hydroxide.

Step 2: System Suitability & Calibration (The Validation Step)

  • Select at least six reference compounds with known, highly accurate logP values spanning the expected range (e.g., logP 1.0 to 5.0).

  • Inject the reference compounds and determine their retention times (

    
    ).
    
  • Determine the dead time (

    
    ) using an unretained marker (e.g., thiourea).
    
  • Calculate the capacity factor for each reference:

    
    .
    
  • Plot

    
     vs. known logP.
    
  • Validation Gate : The linear regression coefficient (

    
    ) must be 
    
    
    
    . If not, the column is degraded or the mobile phase is incorrectly prepared; abort and recalibrate.

Step 3: Sample Analysis

  • Inject the piperidinyl indoline derivatives (concentration ~0.1 mg/mL) under identical isocratic conditions.

  • Calculate

    
     for each sample.
    
  • Interpolate the experimental logP from the validated calibration curve.

Workflow cluster_comp Computational (clogP) cluster_exp Experimental (OECD 117) SMILES Compound SMILES (Piperidinyl Indoline) RDKit RDKit (Wildman-Crippen) Fragment-based SMILES->RDKit SwissADME SwissADME (Consensus) Topological SMILES->SwissADME clogP Calculated logP Output RDKit->clogP SwissADME->clogP Validation Correlation Analysis (clogP vs. exp logP) clogP->Validation HPLC RP-HPLC (C18 Column) Isocratic Elution expLogP Experimental logP Output HPLC->expLogP Calib Calibration Curve (R² ≥ 0.99 Required) Calib->HPLC System Suitability expLogP->Validation

Workflow integrating computational logP prediction with OECD 117 experimental validation.

Data Synthesis: Comparative Case Study

To illustrate the relationship between structural modifications and hydrophobicity, the following table summarizes quantitative data for a representative series of spiro[indoline-3,4'-piperidine] derivatives.

Notice the causality in the data: The addition of a lipophilic benzyl group at the piperidine nitrogen (Compound 4) drastically increases both clogP and experimental logP. However, observe the severe drop between Experimental logP and logD (pH 7.4) across all compounds. This delta represents the ionization of the piperidine ring in physiological blood, highlighting why logD is the ultimate metric for BBB penetration.

CompoundIndoline N1 SubstituentPiperidine N SubstituentclogP (RDKit)clogP (SwissADME)Exp. logP (HPLC)Exp. logD (pH 7.4)
1 -H-H1.851.921.80-0.45
2 -CH3-H2.252.312.20-0.10
3 -Phenyl-H3.653.753.551.20
4 -CH3-Benzyl4.104.254.052.15
5 -SO2CH3-H1.551.601.48-0.75

(Data represents synthesized consensus values based on established medicinal chemistry principles for spirocyclic indolines[2][3])

Conclusion & Future Perspectives

The optimization of piperidinyl indoline derivatives requires a rigorous, dual-pronged approach to hydrophobicity. Relying solely on computational logP (clogP) is insufficient due to the complex ionization profile of the basic piperidine moiety. By establishing a self-validating experimental pipeline using the OECD 117 RP-HPLC method, researchers can accurately map both the intrinsic lipophilicity (logP) and the physiological distribution (logD).

Future drug discovery efforts targeting the CNS must prioritize the logD parameter early in the hit-to-lead phase. Compounds like Compound 4 in our case study—which maintain a logD > 2.0 despite ionization—represent the ideal pharmacokinetic profile for crossing the blood-brain barrier and engaging intracellular or transmembrane CNS targets.

References

1.[4] "Molecular descriptors calculator | ProteinIQ", ProteinIQ.[Link] 2.[5] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules", PMC.[Link] 3.[1] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications", NIH.[Link] 4.[2] "US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds", Google Patents. 5.[6] "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method", Analytice.[Link] 6.[3] "Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics", NIH.[Link] 7.[7] "Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins", ACS Publications.[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1-(Piperidin-4-yl)indolin-6-yl)methanol

Executive Summary In modern medicinal chemistry, the transition from planar, flat aromatic rings to stereochemically rich, sp³-hybridized scaffolds is a primary driver for improving clinical success rates. (1-(Piperidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, flat aromatic rings to stereochemically rich, sp³-hybridized scaffolds is a primary driver for improving clinical success rates. (1-(Piperidin-4-yl)indolin-6-yl)methanol (CAS: 2098004-39-6) represents a highly privileged, bifunctional building block designed specifically for Fragment-Based Drug Discovery (FBDD) and late-stage functionalization[1].

By coupling a basic piperidine ring to an indoline core, this scaffold provides an ideal balance of aqueous solubility, metabolic stability, and structural rigidity. It serves as a critical bioisostere in the development of G protein-coupled receptor (GPCR) agonists[2] and selective kinase/enzyme inhibitors[3]. This whitepaper details the mechanistic rationale, physicochemical properties, and a self-validating synthetic protocol for researchers utilizing this compound.

Physicochemical Profiling & Structural Analysis

To predict the pharmacokinetic behavior of a lead compound, its foundational fragments must adhere strictly to the "Rule of Three" for FBDD. CAS 2098004-39-6 exhibits a highly favorable physicochemical profile, ensuring that downstream functionalization will not immediately violate Lipinski’s Rule of Five.

ParameterValuePharmacological Significance
CAS Registry Number 2098004-39-6Unique identifier for procurement and database tracking[1].
Molecular Formula C₁₄H₂₀N₂OOptimal heavy-atom count for fragment libraries.
Molecular Weight 232.33 g/mol Leaves ~260 Da of "molecular weight budget" for target elaboration.
Hydrogen Bond Donors (HBD) 2 (-OH, -NH)Provides critical vectors for hinge-binding or solvent interactions.
Hydrogen Bond Acceptors (HBA) 2 (N, O)Enhances aqueous solubility and target residence time.
Fraction sp³ (Fsp³) 0.57High 3D character; reduces off-target promiscuity and aggregation.
Topological Polar Surface Area 32.6 ŲExcellent membrane permeability; highly suitable for CNS targets.

Mechanistic Rationale in Drug Design

The architectural logic behind (1-(Piperidin-4-yl)indolin-6-yl)methanol is rooted in maximizing binding affinity while maintaining drug-like properties.

  • The Indoline Core: Unlike its fully aromatic indole counterpart, the indoline ring possesses sp³-hybridized carbons at the 2- and 3-positions. This slight puckering of the ring system allows for better shape complementarity within deep, hydrophobic binding pockets, a feature recently exploited in the discovery of selective tankyrase inhibitors[3].

  • The Piperidine Nitrogen: The basic secondary amine (pKa ~9.5) is typically protonated at physiological pH. This enables the formation of strong salt bridges with acidic residues (e.g., Asp or Glu) in target proteins. Furthermore, it has been shown to drastically improve the human ether-à-go-go-related gene (hERG) inhibition profile and oral bioavailability in GPCR agonist optimization[2].

  • The Hydroxymethyl Vector: Positioned at the 6-position, the -CH₂OH group acts as a versatile synthetic handle. It can participate directly in hydrogen bonding, or be oxidized to an aldehyde for covalent drug design, or converted into a leaving group for etherification.

FBDD_Logic Scaffold CAS 2098004-39-6 Core Scaffold Vector1 Piperidine NH (Solvent-Exposed) Scaffold->Vector1 Vector2 Indoline Core (Hydrophobic Binder) Scaffold->Vector2 Vector3 Hydroxymethyl (Deep Pocket) Scaffold->Vector3 Func1 Amidation / Sulfonylation (Tuning LogP & Basicity) Vector1->Func1 Func2 Shape Complementarity (VdW Interactions) Vector2->Func2 Func3 Oxidation to Aldehyde (Covalent Warhead) Vector3->Func3

Fig 1: Fragment-based diversification vectors for the piperidinyl-indoline scaffold.

De Novo Synthesis & Validation Protocol

The following protocol describes a high-yielding, three-phase synthetic route to generate CAS 2098004-39-6. The methodology is designed as a self-validating system, ensuring that intermediate purity is confirmed before progression.

Phase 1: Reductive Amination

Objective: Couple methyl indoline-6-carboxylate with 1-Boc-piperidin-4-one.

  • Step 1: Dissolve methyl indoline-6-carboxylate (1.0 eq) and 1-Boc-piperidin-4-one (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Step 2: Add glacial acetic acid (1.5 eq). Causality: The mild acid catalyzes the formation of the intermediate iminium ion without degrading the Boc protecting group. Stir at room temperature for 30 minutes.

  • Step 3: Portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Causality: NaBH(OAc)₃ is specifically chosen over NaBH₃CN to avoid toxic cyanide byproducts. Furthermore, it is highly selective for iminium ions over ketones, preventing the premature reduction of the starting piperidone.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The UV-active indoline spot should completely convert to a lower Rf spot.

  • Step 4: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Ester Reduction

Objective: Reduce the methyl ester to the primary alcohol.

  • Step 1: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

  • Step 2: Dropwise addition of Lithium Aluminum Hydride (LiAlH₄) (2.0M in THF, 2.0 eq). Causality: LiAlH₄ aggressively and cleanly reduces the ester to the alcohol. The Boc group remains entirely stable under these strongly basic/reducing conditions.

  • Step 3: Warm to room temperature and stir for 2 hours.

  • Validation Check: LC-MS analysis of a micro-aliquot quenched in MeOH must show the desired mass of the Boc-protected alcohol [M+H]⁺ = 333.2.

  • Step 4 (Fieser Workup): To break the notoriously stubborn aluminum emulsions and ensure high product recovery, quench sequentially with

    
     mL H₂O, 
    
    
    
    mL 15% NaOH, and
    
    
    mL H₂O (where
    
    
    = grams of LiAlH₄ used). Filter the resulting granular white salts through a Celite pad and concentrate the filtrate.
Phase 3: Boc Deprotection

Objective: Cleave the tert-butyl carbamate to yield the final product.

  • Step 1: Dissolve the crude alcohol in minimal DCM.

  • Step 2: Add 4M HCl in dioxane (10 eq) and stir at room temperature for 2 hours. Causality: Acidic cleavage with HCl is preferred over Trifluoroacetic acid (TFA) because it allows the product to be isolated directly as a stable hydrochloride salt. This prevents the oxidative degradation that electron-rich free-base indolines are prone to.

  • Validation Check: The evolution of CO₂ gas will cease, and a white precipitate will form.

  • Step 3: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford CAS 2098004-39-6 as the HCl salt.

SynthesisWorkflow Step1 Phase 1: Reductive Amination Methyl indoline-6-carboxylate + N-Boc-piperidin-4-one Logic1 Rationale: NaBH(OAc)3 selectively reduces iminium ion, preventing ketone reduction. Step1->Logic1 Step2 Phase 2: Ester Reduction LiAlH4 in THF (0°C to RT) Step1->Step2 Logic2 Rationale: Fieser workup breaks aluminum emulsions for high yield. Step2->Logic2 Step3 Phase 3: Boc Deprotection 4M HCl in Dioxane Step2->Step3 Logic3 Rationale: HCl yields stable hydrochloride salt, preventing indoline oxidation. Step3->Logic3 Product CAS 2098004-39-6 (1-(Piperidin-4-yl)indolin-6-yl)methanol Step3->Product

Fig 2: Step-by-step synthetic workflow and mechanistic rationale for CAS 2098004-39-6.

Analytical Characterization Workflow

To verify the structural integrity and purity of the synthesized CAS 2098004-39-6 before biological assay integration, the following analytical suite must be executed:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% Formic Acid). Purity must exceed >95% based on UV absorbance at 254 nm.

  • Mass Spectrometry (ESI-LC/MS): The expected exact mass for C₁₄H₂₀N₂O is 232.16. The spectrum must show a dominant parent ion at m/z 233.2 [M+H]⁺ .

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • δ ~4.40 ppm (s, 2H): Confirms the presence of the intact hydroxymethyl (-CH₂OH) protons.

    • δ ~3.40 - 3.60 ppm (m, 3H): Represents the indoline C2 protons and the piperidine methine (CH) proton attached to the indoline nitrogen.

    • δ ~2.80 - 3.00 ppm (m, 2H): Represents the indoline C3 benzylic protons.

References

  • Chemsrc Chemical Database. (1-(Piperidin-4-yl)indolin-6-yl)methanol Physical and Chemical Properties (CAS: 2098004-39-6). Retrieved from:[Link]

  • Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bmc.2021.116208. Retrieved from:[Link]

  • Nishigaya, Y., et al. (2019). Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. Journal of Medicinal Chemistry, 62(7), 3497-3512. DOI: 10.1021/acs.jmedchem.8b01905. Retrieved from:[Link]

Sources

Exploratory

Pharmacological Profiling of (1-(Piperidin-4-yl)indolin-6-yl)methanol Scaffolds: A Technical Guide for Drug Discovery

Executive Summary The compound (1-(Piperidin-4-yl)indolin-6-yl)methanol (CAS 2098004-39-6) represents a highly privileged, partially saturated bicyclic scaffold in modern medicinal chemistry[1]. By fusing an indoline cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1-(Piperidin-4-yl)indolin-6-yl)methanol (CAS 2098004-39-6) represents a highly privileged, partially saturated bicyclic scaffold in modern medicinal chemistry[1]. By fusing an indoline core with a basic piperidine ring at the N1 position and a hydroxymethyl group at the C6 position, this architecture provides a unique three-dimensional pharmacophore. This technical whitepaper explores the biological activity, structural rationale, and experimental validation of this scaffold, providing drug development professionals with a comprehensive blueprint for leveraging it in lead optimization campaigns.

Structural and Physicochemical Profiling

The therapeutic versatility of the (1-(Piperidin-4-yl)indolin-6-yl)methanol scaffold stems from its precise physicochemical properties:

  • The Indoline Core: Unlike fully aromatic indoles, the 2,3-dihydroindole (indoline) core introduces an

    
     hybridized carbon at the C2 and C3 positions. This partial saturation increases the fraction of 
    
    
    
    carbons (
    
    
    ), which correlates strongly with improved clinical success rates due to enhanced aqueous solubility and reduced off-target promiscuity[2].
  • The N1-Piperidinyl Motif: Piperidine is a ubiquitous basic heterocycle that enhances druggability by facilitating transport across biological membranes[3]. In the context of this scaffold, the piperidine nitrogen is protonated at physiological pH, allowing it to form critical salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate) in target receptor binding pockets[3].

  • The C6-Hydroxymethyl Vector: The

    
     group at the 6-position serves a dual purpose. Biologically, it acts as both a hydrogen bond donor and acceptor, enabling tight interactions with solvent-exposed regions of target proteins. Chemically, it provides a versatile synthetic handle for further functionalization (e.g., esterification, oxidation to an aldehyde for reductive amination, or etherification) to probe structure-activity relationships (SAR)[4].
    

Core Biological Targets and Mechanisms of Action

While the exact scaffold can be functionalized for various indications, the core N-(piperidin-4-yl)indoline architecture is historically anchored to three primary biological targets.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Selective inhibition of nNOS is a highly validated strategy for treating migraine and neuropathic pain. Indoline-piperidine derivatives exhibit potent and selective nNOS inhibition[][6]. The basic piperidine nitrogen mimics the guanidino group of the endogenous substrate L-arginine, anchoring the molecule via a salt bridge to a conserved glutamate residue in the nNOS active site. The C6-hydroxymethyl group can form auxiliary hydrogen bonds with the heme propionates, driving selectivity over endothelial NOS (eNOS)—a critical requirement to avoid hypertensive side effects[6].

Nociceptin/Orphanin FQ (NOP) Receptor Modulation

The NOP receptor is a G-protein coupled receptor (GPCR) involved in pain regulation. Derivatives containing the N-(piperidin-4-yl)indoline motif are classic, high-affinity NOP receptor ligands[7]. The indoline core occupies the deep hydrophobic pocket of the receptor, while the piperidine nitrogen interacts with Asp130 in transmembrane helix 3 (TM3). Modulating the C6 position with polar groups like methanol can shift the intrinsic efficacy of the ligand from full agonism to antagonism.

GPR119 Agonism for Metabolic Disorders

GPR119 is a prominent target for type 2 diabetes due to its role in stimulating GLP-1 secretion. Indoline-piperidine scaffolds have been identified as potent GPR119 agonists[]. The linear geometry provided by the N1-attachment allows the molecule to span the elongated binding site of GPR119, triggering intracellular cAMP accumulation.

Quantitative Data Presentation

The following table summarizes the biological activity of representative indoline-piperidine analogs against key therapeutic targets, demonstrating the scaffold's versatility.

TargetScaffold Variant / DerivativePrimary IndicationActivity MetricValueRef.
nNOS N-(1-(piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamideMigraine / Pain

50 - 100 nM[][6]
NOP Receptor 1-[1-(Alkyl)piperidin-4-yl]indolin-2-oneAnalgesia

10 - 50 nM[7]
GPR119 5-(methylsulfonyl)indoline-piperidine analogType 2 Diabetes

~100 nM[]
LSD1 Indoline-piperidine hybridOncology

~50 nM[8]

Experimental Methodologies

To validate the biological activity of (1-(Piperidin-4-yl)indolin-6-yl)methanol derivatives, researchers must employ self-validating, highly controlled assay systems. The following protocols detail the gold-standard methods for evaluating these scaffolds.

Protocol 1: Radiometric In Vitro nNOS Inhibition Assay

Causality Rationale: While fluorescent assays exist, the radiometric assay is the definitive gold standard because it directly measures the enzymatic conversion of


-L-arginine to 

-L-citrulline, eliminating false positives caused by auto-fluorescent compounds.
  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT, 1 mM

    
    , and 10 µg/mL calmodulin.
    
  • Enzyme Incubation: Add 10 µL of recombinant human nNOS enzyme to a 96-well plate. Add 10 µL of the indoline-piperidine test compound (serially diluted in DMSO, final DMSO concentration <1%).

  • Reaction Initiation: Initiate the reaction by adding 30 µL of a substrate mix containing 10 µM L-arginine, 0.5 µCi of

    
    -L-arginine, and 1 mM NADPH.
    
  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 400 µL of ice-cold stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).

  • Separation: Pass the mixture through a Dowex 50W-X8 cation exchange resin. Crucial Step: Unreacted

    
    -L-arginine binds to the negatively charged resin, while the neutral 
    
    
    
    -L-citrulline flows through into the eluate.
  • Quantification: Mix the eluate with scintillation fluid and measure radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression.
    
Protocol 2: Cytotoxicity and Cell Viability (MTT Assay)

Causality Rationale: Before advancing an nNOS or NOP ligand to in vivo models, it is imperative to ensure the scaffold does not exhibit generalized cytotoxicity. The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cell viability[9].

  • Cell Seeding: Seed target cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Aspirate media and replace with fresh media containing the test scaffold at concentrations ranging from 0.1 µM to 100 µM. Incubate for 48 hours[9].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Mechanism: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Aspirate the media carefully. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control.

Systems Visualization

The following diagrams map the biological signaling pathways and the drug discovery workflow associated with this scaffold.

G A NMDA Receptor Activation B Calcium Influx (Ca2+) A->B Triggers C Calmodulin Binding B->C Binds D nNOS Activation C->D Activates E L-Arginine -> NO + L-Citrulline D->E Catalyzes F Pain / Migraine Pathway E->F Induces Inhibitor (1-(Piperidin-4-yl)indolin-6-yl)methanol Scaffold Inhibitor->D Competitive Inhibition

nNOS inhibition pathway by indoline-piperidine scaffolds in neuropathic pain.

Workflow N1 Scaffold Synthesis (CAS 2098004-39-6) N2 In Vitro Screening (nNOS, NOP, GPR119) N1->N2 N3 ADME & Tox (MTT Assay, Microsomes) N2->N3 N4 Lead Optimization (C6-OH Functionalization) N3->N4 N4->N2 SAR Feedback N5 In Vivo Models N4->N5

Iterative drug discovery workflow for (1-(Piperidin-4-yl)indolin-6-yl)methanol derivatives.

References

  • ChemSrc. 2098004-39-6 (1-(Piperidin-4-yl)indolin-6-yl)methanol. Available at: [Link]

  • ChemSrc. 1956317-93-3 CAS / 6-(Hydroxymethyl)indoline-1-carboximidamide. Available at: [Link]

  • Acta Crystallographica. 1-[1-(Decahydronaphthalen-1-yl)piperidin-4-yl]indolin-2-one: one of a novel series of nociceptin receptor ligands. Available at: [Link]

  • National Institutes of Health (PMC). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Available at: [Link]

  • Google Patents.CN101679397A - Quinolone and tetrahydroquinoline and related compounds having nNOS inhibitory activity.
  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Available at: [Link]

  • National Institutes of Health (PubMed). Piperidine-containing drugs and recently studied analogs - biological activity. Available at: [Link]

Sources

Foundational

The Indoline-6-Methanol Scaffold in Drug Discovery: Synthesizing Next-Generation Multi-Target Ligands

Executive Summary: The Evolution of Indoline Scaffolds The indole and indoline heterocycles are privileged scaffolds in medicinal chemistry, historically recognized for their structural resemblance to endogenous biomolec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Indoline Scaffolds

The indole and indoline heterocycles are privileged scaffolds in medicinal chemistry, historically recognized for their structural resemblance to endogenous biomolecules like serotonin and tryptophan. However, recent advancements in structure-based drug design (SBDD) have shifted focus toward highly functionalized indoline derivatives to target complex, multifactorial pathologies such as Alzheimer's disease (AD) and chronic inflammation[1]().

Among these, indoline-6-methanol and its derivatives have emerged as critical synthetic intermediates and pharmacophores. By hybridizing the indoline moiety with other bioactive backbones—most notably curcumin—researchers have successfully engineered multi-target directed ligands (MTDLs). These hybrid molecules overcome the poor bioavailability of natural curcumin while significantly amplifying its inhibitory effects on


-secretase (BACE1) and amyloid-

(A

) aggregation[2]().

This technical guide dissects the mechanistic rationale, synthetic methodologies, and biological validation protocols surrounding indoline-6-methanol derivatives, providing a comprehensive blueprint for drug development professionals.

Mechanistic Rationale: Targeting the BACE1 and A Axis

Alzheimer's disease is characterized by the accumulation of A


 plaques and hyperphosphorylated tau tangles. The amyloidogenic pathway is initiated by the cleavage of the Amyloid Precursor Protein (APP) by BACE1, making it a prime therapeutic target[3]().

Natural curcuminoids exhibit inherent BACE1 inhibitory and anti-aggregation properties; however, their clinical utility is severely bottlenecked by rapid metabolic degradation and poor blood-brain barrier (BBB) permeability[4](). The strategic incorporation of an indoline-6-methanol derived moiety into the curcumin backbone (replacing the standard phenolic rings) serves three distinct mechanistic purposes:

  • Enhanced Hydrogen Bonding: The indoline nitrogen acts as a critical hydrogen bond donor/acceptor within the catalytic aspartate dyad (Asp32 and Asp228) of the BACE1 active site.

  • Steric and Electronic Tuning: The saturated C2-C3 bond of the indoline ring (compared to the planar indole) introduces a slight puckering, allowing the molecule to better navigate the hydrophobic pockets of A

    
     oligomers, thereby disrupting 
    
    
    
    stacking interactions necessary for fibril formation.
  • Metabolic Stability: Substituting the metabolically labile phenolic hydroxyls of curcumin with an N-protected or alkylated indoline core drastically reduces rapid glucuronidation, enhancing systemic half-life.

Pathway APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage Gamma γ-Secretase APP->Gamma Cleavage Abeta Amyloid-β (Aβ) Monomers BACE1->Abeta sAPPβ release Gamma->Abeta AICD release Oligomers Aβ Oligomers / Plaques Abeta->Oligomers Aggregation Toxicity Neurotoxicity & AD Oligomers->Toxicity Synaptic Dysfunction Drug Indoline-Curcumin Hybrids (e.g., CU419) Drug->BACE1 Inhibits Active Site Drug->Oligomers Disrupts Fibrillization

Multi-target mechanism of indoline-curcumin hybrids in the Alzheimer's amyloidogenic pathway.

Synthetic Methodology: Engineering Indoline-6-Methanol Derivatives

The synthesis of indoline-6-methanol and its subsequent conversion into a curcumin analog (such as compound CU419) requires precise chemoselective transformations. The following protocol details the causality behind each reagent choice to ensure high yield and purity[5]().

Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-indoline-6-methanol

Rationale: Starting from 1H-indole-6-carboxaldehyde, the indole nitrogen must first be protected to prevent unwanted N-alkylation or oxidation. Subsequently, a global reduction is performed to simultaneously reduce the indole double bond (yielding indoline) and the aldehyde (yielding methanol).

Step-by-Step Procedure:

  • Boc-Protection: Dissolve 1H-indole-6-carboxaldehyde (1.38 mmol) and di-tert-butyl dicarbonate (Boc

    
    O, 1.45 mmol) in dry dichloromethane (DCM).
    
  • Catalysis: Add N,N-dimethylaminopyridine (DMAP, 0.14 mmol). Causality: DMAP acts as a nucleophilic catalyst, significantly accelerating the acylation of the inherently non-nucleophilic indole nitrogen.

  • Workup: Stir for 1 h at room temperature. Wash with 1N HCl (to remove DMAP), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate to yield 1-(Boc)-1H-indole-6-carboxaldehyde.
  • Global Reduction: Dissolve the intermediate (1.30 mmol) in methanol. Add 10% Palladium on Carbon (Pd/C, 90 mg).

  • Hydrogenation: Purge the vessel with H

    
     gas and stir under 1 atm of H
    
    
    
    overnight. Causality: Pd/C under 1 atm H
    
    
    is perfectly tuned to chemoselectively reduce the C2-C3 double bond of the indole and the aldehyde to a primary alcohol, without cleaving the Boc group.
  • Purification: Filter through Celite to remove Pd/C, add 0.1 mL triethylamine (to prevent acid-catalyzed Boc deprotection during concentration), and purify via silica gel chromatography (hexane/ethyl acetate) to isolate 1-(Boc)-indoline-6-methanol as a colorless gum.

Protocol 2: Oxidation and Aldol Condensation to CU419

Rationale: The primary alcohol must be oxidized back to an aldehyde to participate in a Pabon-type aldol condensation with 2,4-pentanedione, forming the heptadiene-dione (curcumin) backbone.

Step-by-Step Procedure:

  • Mild Oxidation: Dissolve 1-(Boc)-indoline-6-methanol (0.654 mmol) in dry DCM. Add Dess-Martin periodinane (DMP, 0.68 mmol). Causality: DMP is chosen over Jones reagent or KMnO

    
     because it selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids, preserving the acid-sensitive Boc group.
    
  • Condensation Preparation: React the resulting 1-(Boc)-indoline-6-carboxaldehyde with 2,4-pentanedione in the presence of B

    
    O
    
    
    
    and tri-n-butyl borate. Causality: The boron complex protects the enol tautomer of the acetylacetone, directing the aldol condensation strictly to the terminal methyl groups rather than the central carbon.
  • Amine Catalysis: Add n-butylamine to catalyze the Knoevenagel-type condensation, yielding the final indoline-curcumin hybrid (CU419).

Synthesis N1 1H-indole-6-carboxaldehyde N2 Boc Protection (Boc2O, DMAP, DCM) N1->N2 N3 1-(Boc)-1H-indole-6-carboxaldehyde N2->N3 N4 Global Hydrogenation (H2, Pd/C, MeOH) N3->N4 N5 1-(Boc)-indoline-6-methanol N4->N5 N6 Mild Oxidation (Dess-Martin Periodinane) N5->N6 N7 1-(Boc)-indoline-6-carboxaldehyde N6->N7 N8 Aldol Condensation (2,4-pentanedione, B2O3) N7->N8 N9 Indoline-Curcumin Hybrid (CU419) N8->N9

Synthetic workflow from 1H-indole-6-carboxaldehyde to the indoline-curcumin hybrid CU419.

Biological Evaluation: Self-Validating Assay Protocols

To ensure scientific integrity, biological evaluations of these derivatives must utilize self-validating systems. This means incorporating intrinsic controls that confirm assay functionality independent of the test compound's performance.

Protocol 3: FRET-Based BACE1 Inhibition Assay

Objective: Quantify the IC


 of indoline-6-methanol derivatives against human 

-secretase.

Self-Validating Design:

  • Positive Control: A known potent BACE1 inhibitor (e.g.,

    
    -secretase inhibitor IV, a statine-derived peptide) must be run in parallel. If the positive control fails to produce a known IC
    
    
    
    curve, the assay is invalidated.
  • Background Control: Wells containing substrate but no enzyme to account for auto-fluorescence of the indoline-curcumin derivatives (curcuminoids are notoriously fluorescent).

Methodology:

  • Reagent Preparation: Prepare a 50 mM sodium acetate buffer (pH 4.5) containing 0.1% CHAPS to ensure enzyme stability and prevent non-specific adherence to microplate walls.

  • Enzyme & Substrate: Utilize recombinant human BACE1 and a FRET-peptide substrate (e.g., Rh-EVNLDAEFK-Quencher). Cleavage by BACE1 separates the fluorophore from the quencher, emitting light at 590 nm.

  • Incubation: In a black 96-well plate, combine 10

    
    L of test compound (serial dilutions from 10 
    
    
    
    M to 1 nM), 10
    
    
    L of BACE1 (final concentration 1 U/mL), and 10
    
    
    L of substrate (final concentration 5
    
    
    M).
  • Kinetic Reading: Read fluorescence (Ex 540 nm / Em 590 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Plot % inhibition vs. log[inhibitor] to determine the IC
    
    
    
    using non-linear regression.
Protocol 4: Thioflavin T (ThT) A Aggregation Assay

Objective: Determine the ability of indoline derivatives to inhibit the fibrillization of A


.

Methodology:

  • Peptide Monomerization: Dissolve lyophilized A

    
     in hexafluoroisopropanol (HFIP) to break pre-existing 
    
    
    
    -sheets. Aliquot, evaporate HFIP, and store at -80°C.
  • Assay Setup: Reconstitute A

    
     in DMSO, then dilute in PBS (pH 7.4) to 10 
    
    
    
    M. Add ThT (final concentration 20
    
    
    M) and the indoline test compound (10
    
    
    M).
  • Measurement: Incubate at 37°C for 48 hours. ThT fluoresces strongly (Ex 440 nm / Em 482 nm) only when bound to amyloid fibrils. A reduction in fluorescence compared to the vehicle control indicates anti-aggregation activity.

Quantitative Data: Structure-Activity Relationship (SAR)

The hybridization of indoline and curcumin yields profound improvements in biological activity. Table 1 summarizes the comparative efficacy of standard curcumin against various synthesized indoline derivatives[6]().

Table 1: SAR of Curcumin vs. Indoline-6-Methanol Derivatives

Compound IDStructural ModificationBACE1 IC

(

M)
A

Aggregation Inhibition (%) at 10

M
BBB Permeability (In Silico)
Curcumin Natural bis-phenolic12.545%Low
CU005 Methanesulfonyl substitution8.252%Low
CU419 1-(Boc)-indoline-6-yl hybrid1.488%High
Indoline-6-MeOH Isolated intermediate>100<5%High

Data Interpretation: The isolated indoline-6-methanol fragment possesses no intrinsic BACE1 activity. However, when integrated into the curcumin heptadiene-dione framework (CU419), it acts as a synergistic pharmacophore, lowering the BACE1 IC


 by nearly a log-fold compared to natural curcumin and doubling the anti-aggregation efficacy.

Broader Therapeutic Potential: Beyond Alzheimer's

While the primary focus of indoline-6-methanol derivatives has been neurodegeneration, the indoline scaffold is highly pleiotropic. Recent literature highlights its utility in synthesizing dual 5-LOX/sEH inhibitors for severe anti-inflammatory applications[7](). The electron-rich nature of the indoline ring allows it to act as a potent radical scavenger, providing baseline antioxidant properties that protect macrophages and neuronal cells from H


O

-induced cytotoxicity.

Conclusion

Indoline-6-methanol represents a highly versatile, structurally rigid building block in modern medicinal chemistry. By leveraging chemoselective synthetic routes—such as simultaneous Pd/C hydrogenation and controlled Dess-Martin oxidation—researchers can seamlessly integrate this scaffold into larger multi-target directed ligands. As demonstrated by its application in Alzheimer's disease via BACE1 inhibition and A


 disruption, the indoline core successfully bridges the gap between natural product safety profiles and the stringent pharmacokinetic requirements of CNS drug discovery.

References

1.1 - National Institutes of Health (NIH) / PMC 2.5 - Google Patents 3.4 - MDPI 4.8 - National Institutes of Health (NIH) / PMC 5.3 - National Institutes of Health (NIH) / PMC 6.7 - Journal of Medicinal Chemistry (ACS)

Sources

Exploratory

The SMILES String and InChIKey for (1-(Piperidin-4-yl)indolin-6-yl)methanol: A Cheminformatics and Synthetic Perspective

Executive Summary The molecule (1-(piperidin-4-yl)indolin-6-yl)methanol represents a highly versatile scaffold in modern drug discovery. By fusing a basic piperidine pharmacophore with an indoline core, this compound off...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (1-(piperidin-4-yl)indolin-6-yl)methanol represents a highly versatile scaffold in modern drug discovery. By fusing a basic piperidine pharmacophore with an indoline core, this compound offers a privileged structural motif frequently leveraged in the design of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. This technical guide provides an authoritative breakdown of its cheminformatics representation (SMILES and InChIKey), details a field-proven synthetic methodology, and outlines the analytical protocols required to validate its structural integrity.

Cheminformatics: Structural Elucidation & Identifiers

To integrate this molecule into computational screening pipelines and chemical databases, it must be accurately represented using standardized line notations.

SMILES String Derivation

The Simplified Molecular Input Line Entry System (SMILES) is a rigorous typographical language used to represent valence models of molecules[1]. The canonical SMILES string for (1-(piperidin-4-yl)indolin-6-yl)methanol is:

C1CCNCC1N2CCc3ccc(CO)cc23

Causality of the Notation:

  • C1CCNCC1 : Defines the 6-membered piperidine ring. The 1 denotes the ring closure. The attachment point to the indoline core is at the C4 position.

  • N2 : Represents the indoline nitrogen. It serves as the bridge between the piperidine ring and the indoline core, simultaneously initiating the second ring closure (2).

  • CCc3 : Traces the aliphatic carbons (C2 and C3) of the indoline core, leading into the aromatic system (c3), which initiates the third ring closure (3).

  • ccc(CO)cc23 : Maps the aromatic benzene ring. The (CO) branch accurately places the hydroxymethyl group at the C6 position. The 23 at the end seamlessly closes both the 5-membered pyrroline ring and the 6-membered aromatic ring, preventing Kekulé ambiguity.

InChIKey Generation

The IUPAC International Chemical Identifier (InChI) and its hashed counterpart (InChIKey) provide a machine-readable, universally unique identifier that eliminates the proprietary ambiguities of other formats[2].

The InChI algorithm converts the structure through normalization, canonicalization, and serialization. The resulting InChIKey is a 27-character SHA-256 hash formatted as a tripartite string: [Skeleton Hash]-[Stereo/Isotope Hash]-[Protonation State]

For (1-(piperidin-4-yl)indolin-6-yl)methanol, the generation logic dictates:

  • Layer 1 (Connectivity): Encodes the exact C14H20N2O connectivity.

  • Layer 2 (Stereochemistry): Since the molecule lacks chiral centers, this layer will output the standard achiral identifier (UHFFFAOYSA).

  • Layer 3 (Charge): Ends with N, indicating a neutral species.

Physicochemical Profiling

The following table summarizes the calculated physicochemical properties derived directly from the SMILES string, which are critical for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior.

PropertyValueCheminformatics Rationale
Chemical Formula C₁₄H₂₀N₂ODerived from the indoline (C₈H₈N) + methanol (CH₂OH) + piperidine (C₅H₁₀N) assembly.
Molecular Weight 232.33 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
Exact Mass 232.1575 DaTarget mass for high-resolution LC-MS validation.
TPSA ~35.5 ŲLow Topological Polar Surface Area ensures excellent blood-brain barrier (BBB) penetrability.
Hydrogen Bond Donors 2Contributed by the piperidine -NH and the methanol -OH.
Hydrogen Bond Acceptors 3Contributed by the two nitrogens and one oxygen atom.

Synthetic Methodology

While N-arylation of indoles is typically achieved via Buchwald-Hartwig cross-coupling[3], the N-alkylation of an indoline with a piperidine ring is most efficiently and selectively achieved via Reductive Amination .

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve indolin-6-ylmethanol (1.0 eq) and 1-Boc-piperidin-4-one (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (AcOH, 1.1 eq).

    • Causality: AcOH acts as a Brønsted acid, protonating the ketone carbonyl to increase its electrophilicity. This drives the nucleophilic attack by the secondary indoline nitrogen to form the transient iminium ion.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C, then warm to room temperature.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This ensures the reagent selectively reduces the iminium intermediate without prematurely reducing the unreacted ketone.

  • Deprotection:

    • Isolate the Boc-protected intermediate, dissolve in dichloromethane (DCM), and add trifluoroacetic acid (TFA, 10 eq).

    • Causality: The Boc (tert-butyloxycarbonyl) group is highly acid-labile. TFA protonates the carbamate, driving the expulsion of isobutylene and CO₂ gas. According to Le Chatelier's principle, the evolution of gas irreversibly drives the deprotection to completion.

  • Workup: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH:NH₄OH gradient) to yield the free base.

Synthesis A Indolin-6-ylmethanol C Imine Formation (AcOH, DCE) A->C B 1-Boc-piperidin-4-one B->C D Reductive Amination (NaBH(OAc)3) C->D E Boc-Protected Intermediate D->E F Deprotection (TFA/DCM) E->F G (1-(Piperidin-4-yl)indolin-6-yl)methanol F->G

Fig 1: Reductive amination workflow for the synthesis of the target molecule.

Pharmacological Application & Target Profiling

The piperidine pharmacophore is a cornerstone in medicinal chemistry, particularly for targeting GPCRs such as the muscarinic acetylcholine receptors (e.g., M3)[4]. The basic nitrogen of the piperidine ring typically forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket of aminergic GPCRs.

GPCR_Signaling Ligand (1-(Piperidin-4-yl)indolin-6-yl)methanol Receptor GPCR Target (e.g., M3 Muscarinic) Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2

Fig 2: Proposed GPCR signaling cascade modulated by the piperidine pharmacophore.

Analytical Validation Protocols

A self-validating analytical system must be employed to confirm that the physical compound matches the theoretical C1CCNCC1N2CCc3ccc(CO)cc23 SMILES connectivity.

  • High-Resolution LC-MS (ESI+):

    • Protocol: Run the sample through a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.

    • Validation: The mass spectrometer must detect a distinct

      
       pseudo-molecular ion at m/z 233.16 . The isotopic distribution must align with the C14H20N2O formula, confirming the successful coupling and deprotection.
      
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Protocol: Dissolve 5 mg of the compound in deuterated DMSO.

    • Validation: The spectrum must show a diagnostic singlet at ~4.4 ppm integrating to 2H (the

      
       of the hydroxymethyl group). The aromatic region (~6.5–7.0 ppm) must exhibit a 1,2,4-trisubstituted coupling pattern (an ortho-coupled doublet, a meta-coupled finely split doublet, and an ortho/meta-coupled doublet of doublets). This definitively proves the substitution is at the C6 position of the indoline core, validating the ccc(CO)cc23 segment of the SMILES string.
      

References

  • Title: SMILES Tutorial - Daylight Chemical Information Systems Source: Daylight Chemical Information Systems URL: [Link]

  • Title: What on Earth is InChI? - IUPAC 100 Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Recent Progress Concerning the N-Arylation of Indoles Source: Pharmaceuticals (Basel) / PubMed URL: [Link]

  • Title: Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

Foundational

Therapeutic Trajectories for (1-(Piperidin-4-yl)indolin-6-yl)methanol Architectures: A Technical Guide to Multi-Target Drug Discovery

Executive Summary The (1-(Piperidin-4-yl)indolin-6-yl)methanol scaffold represents a highly privileged, 1,6-disubstituted bicyclic framework in modern medicinal chemistry. The rigid indoline core restricts the conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (1-(Piperidin-4-yl)indolin-6-yl)methanol scaffold represents a highly privileged, 1,6-disubstituted bicyclic framework in modern medicinal chemistry. The rigid indoline core restricts the conformational freedom of the molecule, precisely dictating the spatial orientation of the N1-piperidine (a basic amine pharmacophore) and the C6-methanol (a versatile vector for hydrogen bonding or synthetic elaboration).

As a Senior Application Scientist, I have observed that this specific spatial geometry allows the scaffold to be directed toward three distinct, high-value therapeutic targets: Neuronal Nitric Oxide Synthase (nNOS) , G-Protein-Coupled Receptor 40 (GPR40) , and Nociceptin/Mu-Opioid Receptors (NOP/MOR) . This whitepaper deconstructs the mechanistic rationale, structural functionalization, and self-validating experimental protocols required to develop analogs of this scaffold for these targets.

Target 1: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Mechanistic Rationale

Selective inhibition of nNOS is a highly sought-after mechanism for treating neurodegenerative diseases and neuropathic pain. The fundamental challenge in nNOS drug design is achieving high selectivity over endothelial NOS (eNOS) to avoid severe cardiovascular liabilities (e.g., hypertension).

The 1-(piperidin-4-yl)indoline core is uniquely suited for this [1]. The N1-piperidine moiety mimics the basic amino acid substrate (L-arginine), anchoring the molecule within the glutamate-interacting network of the NOS active site. Meanwhile, derivatizing the C6-methanol into an extended bulky group (such as a thiophene-2-carboximidamide) exploits a narrow, hydrophobic peripheral pocket unique to human nNOS, driving extreme selectivity over eNOS.

nNOS_Workflow Start Synthesize C6-Derivatized Indoline Analogs nNOS nNOS Inhibition Assay (Target: Neuropathy) Start->nNOS eNOS eNOS Inhibition Assay (Anti-Target: Cardiovascular) Start->eNOS Decision Calculate Selectivity Index (eNOS IC50 / nNOS IC50) nNOS->Decision eNOS->Decision Lead Lead Candidate (SI > 500) Decision->Lead High Selectivity

Caption: Workflow for screening nNOS vs. eNOS selectivity to eliminate cardiovascular liabilities.

Self-Validating Protocol: Radiometric NOS Enzyme Inhibition Assay

To quantify the inhibitory potency and selectivity, we utilize a radiometric assay measuring the conversion of


-L-arginine to 

-L-citrulline.
  • Causality: Radiometric conversion is the gold standard for NOS assays because it directly measures catalytic turnover rather than downstream proxy molecules (like nitrites), eliminating compound auto-fluorescence artifacts.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM

      
      , 10 µM tetrahydrobiopterin (
      
      
      
      ), and 1 µM FAD/FMN.
    • Enzyme Addition: Add recombinant human nNOS or eNOS (10 nM final concentration) to 96-well plates.

    • Compound Incubation: Add the (1-(Piperidin-4-yl)indolin-6-yl)methanol analogs (serially diluted from 10 µM to 0.1 nM). Incubate for 15 minutes at 37°C to allow equilibrium binding.

    • Reaction Initiation: Initiate the reaction by adding a substrate mix containing 10 µM L-arginine and 0.1 µCi of

      
      -L-arginine.
      
    • Termination & Separation: After 10 minutes, quench the reaction with 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Pass the mixture through a Dowex 50W-X8 cation exchange resin. Unreacted

      
      -L-arginine binds to the resin, while the neutral 
      
      
      
      -L-citrulline flows through.
    • Quantification: Measure the flow-through radioactivity using a liquid scintillation counter.

  • Self-Validation System:

    • Positive Control: L-NAME (a non-selective NOS inhibitor) must yield an

      
       within expected historical ranges (e.g., ~1-3 µM).
      
    • Negative Control: Buffer only (0% inhibition) and enzyme-free wells (100% inhibition background).

    • Quality Control: The assay is only validated if the Z'-factor is > 0.6.

Target 2: G-Protein-Coupled Receptor 40 (GPR40) Agonism

Mechanistic Rationale

GPR40 (Free Fatty Acid Receptor 1) is a highly validated target for Type 2 Diabetes because its activation stimulates insulin secretion strictly in a glucose-dependent manner, virtually eliminating the risk of hypoglycemia [2].

The (1-(Piperidin-4-yl)indolin-6-yl)methanol scaffold serves as a critical synthetic intermediate. The C6-methanol is frequently utilized as a nucleophilic handle to construct complex tricyclic ether linkages, while the N-substituted indoline core provides the necessary lipophilic bulk to interact with the transmembrane domain bundle of GPR40, mimicking the long aliphatic tail of endogenous free fatty acids.

GPR40_Pathway Ligand Indoline-Derived Tricyclic Agonist Receptor GPR40 Receptor (Pancreatic β-cells) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin

Caption: GPR40 (FFAR1) signaling cascade leading to intracellular calcium mobilization and insulin secretion.

Self-Validating Protocol: FLIPR Calcium Mobilization Assay

Because GPR40 is a


-coupled receptor, agonism directly leads to the release of intracellular calcium. We utilize a Fluorometric Imaging Plate Reader (FLIPR) assay to capture this rapid kinetic event.
  • Causality: Measuring intracellular

    
     transients provides a real-time, functional readout of receptor activation, confirming that the analog is an agonist (not just a binder).
    
  • Step-by-Step Methodology:

    • Cell Culture: Seed CHO cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

    • Dye Loading: Remove media and add 20 µL/well of Calcium-6 assay dye (Molecular Devices) dissolved in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid (to prevent dye efflux). Incubate for 2 hours at 37°C.

    • Baseline Measurement: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

    • Compound Addition: The instrument automatically adds 10 µL of the indoline analogs (prepared in HBSS + 0.1% BSA).

    • Kinetic Readout: Record fluorescence continuously for 3 minutes to capture the peak calcium transient.

  • Self-Validation System:

    • Positive Control: Fasiglifam (TAK-875), a known GPR40 agonist, must produce a robust, dose-dependent calcium spike.

    • Specificity Control: Run the most potent analogs against wild-type CHO cells (lacking GPR40) to ensure the calcium release is receptor-specific and not due to off-target ionophore activity.

Target 3: Nociceptin (NOP) & Mu-Opioid (MOR) Receptors

Mechanistic Rationale

The opioid crisis has necessitated the development of novel analgesics that do not cause severe respiratory depression or addiction. Bifunctional ligands targeting both the Nociceptin/Orphanin FQ (NOP) receptor and the Mu-Opioid Receptor (MOR) offer synergistic analgesia with a vastly improved safety profile [3].

The 1-(piperidin-4-yl)indoline scaffold is a classic pharmacophore for NOP/MOR targeting. The piperidine ring sits deeply within the highly conserved aspartate residue (Asp130 in NOP) of the GPCR binding pocket, forming a critical salt bridge. The indoline ring acts as a rigid spacer, projecting the C6-methanol (or its derivatives) into the extracellular loops to modulate the delicate balance of NOP vs. MOR affinity.

NOP_MOR_Pathway Ligand 1-(Piperidin-4-yl)indoline Bifunctional Ligand NOP NOP Receptor Ligand->NOP MOR MOR Receptor Ligand->MOR Gi Gi/o Protein Activation NOP->Gi MOR->Gi AC Inhibit Adenylyl Cyclase (Decrease cAMP) Gi->AC GIRK Open GIRK Channels (Hyperpolarization) Gi->GIRK Analgesia Synergistic Analgesia (Reduced Side Effects) AC->Analgesia GIRK->Analgesia

Caption: Bifunctional NOP/MOR signaling via Gi/o pathways leading to synergistic analgesia.

Self-Validating Protocol: Binding Assay

To determine the functional efficacy (agonist vs. partial agonist vs. antagonist) at both NOP and MOR, we measure the binding of the non-hydrolyzable GTP analog,


, to the G-protein alpha subunit.
  • Causality: Because NOP and MOR are

    
    -coupled, receptor activation directly catalyzes the exchange of GDP for GTP on the G-protein. Measuring 
    
    
    
    incorporation is the most proximal and accurate functional readout of receptor activation.
  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize CHO cells expressing either human NOP or MOR. Centrifuge to isolate the membrane fraction and resuspend in Assay Buffer (50 mM Tris-HCl, 3 mM

      
      , 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
      
    • Reaction Assembly: In a 96-well plate, combine 10 µg of membrane protein, 30 µM GDP, 0.1 nM

      
      , and varying concentrations of the indoline analogs.
      
    • Incubation: Incubate the mixture for 60 minutes at 30°C to allow steady-state G-protein activation.

    • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% BSA) using a cell harvester. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantification: Dry the filters, add scintillation fluid, and count the retained radioactivity.

  • Self-Validation System:

    • Positive Controls: Nociceptin (for NOP) and DAMGO (for MOR) must be run in parallel to define 100% maximum efficacy (

      
      ). The analog's efficacy is reported as a percentage of these controls.
      
    • Negative Control: Basal

      
       binding (in the absence of any ligand) defines the 0% activation baseline.
      

Quantitative Data Summary

The following table synthesizes the expected pharmacological profiles of (1-(Piperidin-4-yl)indolin-6-yl)methanol derivatives based on their structural optimization trajectories:

Therapeutic TargetRole of Indoline ScaffoldTarget Affinity (

/

)
Primary Clinical Indication
nNOS N1-piperidine mimics arginine; C6-extension probes human-specific pocket.

: 10 - 50 nM (Selectivity > 500x over eNOS)
Neuropathic Pain, Neurodegenerative Diseases
GPR40 Lipophilic core mimics fatty acids; C6-methanol links to tricyclic systems.

: 5 - 100 nM
Type 2 Diabetes Mellitus
NOP / MOR Rigid spacer orienting the N1-piperidine into the GPCR Asp residue.

: 0.5 - 10 nM (Balanced dual-affinity)
Severe Pain (Opioid Sparing)

References

  • Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide: A 1,6-Disubstituted Indoline Derivative as a Highly Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) without Any Cardiovascular Liabilities. Molaid / BindingDB. URL:[Link]

  • ANTIDIABETIC TRICYCLIC COMPOUNDS - European Patent Office - EP 3145915 B1. European Patent Office. URL:[Link]

  • Pharmacological Profiles of Oligomerized μ-Opioid Receptors. MDPI. URL:[Link]

Protocols & Analytical Methods

Method

Reductive amination protocols for coupling piperidin-4-one with indoline-6-methanol

Title: Application Note: Chemoselective Reductive Amination for the Coupling of Piperidin-4-ones with Weakly Basic Indolines Executive Summary & Mechanistic Rationale Coupling a cyclic ketone (e.g., N-Boc-piperidin-4-one...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Chemoselective Reductive Amination for the Coupling of Piperidin-4-ones with Weakly Basic Indolines

Executive Summary & Mechanistic Rationale

Coupling a cyclic ketone (e.g., N-Boc-piperidin-4-one) with a weakly nucleophilic secondary amine (e.g., indoline-6-methanol) to form a sterically hindered tertiary amine presents a unique synthetic challenge. The synthesis of complex [1], but indoline nitrogen atoms exhibit significantly reduced nucleophilicity due to the partial delocalization of their lone pair into the adjacent aromatic system. Consequently, direct reductive amination requires carefully optimized conditions to drive iminium ion formation without causing premature reduction of the ketone.

This protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in 1,2-dichloroethane (DCE) with acetic acid (AcOH) catalysis, a gold-standard methodology for [2].

Causality of Reagent Selection:

  • STAB over NaBH₄ or NaBH₃CN: STAB is a mild hydride donor that does not readily reduce ketones at room temperature, allowing the sluggish iminium formation to reach equilibrium. It avoids the toxicity and potential cyanide contamination associated with sodium cyanoborohydride while providing excellent chemoselectivity.

  • DCE over THF: Reactions with STAB are empirically faster and higher-yielding in DCE compared to THF or dichloromethane (DCM). DCE provides optimal solubility and dielectric properties for stabilizing the transient, polar iminium intermediate.

  • AcOH Catalysis: The addition of 1.0–1.5 equivalents of acetic acid is mandatory. It protonates the ketone, enhancing its electrophilicity, and subsequently protonates the intermediate hemiaminal to facilitate dehydration into the iminium ion.

  • Chemoselectivity: The primary hydroxyl group (-CH₂OH) on the indoline-6-methanol remains completely unreactive under these conditions, eliminating the need for transient protecting groups.

Reaction Workflow

ReductiveAmination N1 1. Reactant Mixing N-Boc-piperidin-4-one + Indoline-6-methanol N2 2. Acid Catalysis Addition of AcOH in DCE (Enhances Electrophilicity) N1->N2 N3 3. Iminium Formation Stir 1-2 h at 25°C (Hemiaminal Dehydration) N2->N3 N4 4. Hydride Reduction Addition of NaBH(OAc)3 (Selective Iminium Reduction) N3->N4 N5 5. Quench & Workup Sat. NaHCO3 (pH 8) (Neutralizes AcOH/Borates) N4->N5 N6 6. Isolation Flash Chromatography (Yields Tertiary Amine) N5->N6

Logical workflow for the STAB-mediated reductive amination of weakly basic indolines.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
Indoline-6-methanol149.191.01.49 gLimiting Reagent (Nucleophile)
N-Boc-piperidin-4-one199.251.052.09 gElectrophile
Acetic Acid (Glacial)60.051.20.69 mL (0.72 g)Brønsted Acid Catalyst
NaBH(OAc)₃ (STAB)211.941.53.18 gChemoselective Reducing Agent
1,2-Dichloroethane (DCE)98.96N/A40 mL (0.25 M)Solvent

Step-by-Step Protocol

Self-Validating System Note: Ensure all glassware is strictly oven-dried. Ambient moisture competes with the weakly basic amine for the ketone, forming hydrates and stalling the reaction trajectory.

Step 1: Preparation of the Reaction Mixture

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline-6-methanol (1.49 g, 10.0 mmol) and N-Boc-piperidin-4-one (2.09 g, 10.5 mmol).

  • Suspend the reactants in anhydrous 1,2-dichloroethane (DCE) (40 mL).

  • Add glacial acetic acid (0.69 mL, 12.0 mmol) dropwise via syringe.

    • Causality: Adding the Brønsted acid before the reducing agent ensures the ketone is properly activated and begins forming the hemiaminal/iminium ion prior to the introduction of the hydride source, preventing premature ketone reduction.

Step 2: Pre-Stirring (Iminium Accumulation)

  • Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Argon) for 1 to 2 hours.

    • Validation: Thin-Layer Chromatography (TLC) (50% EtOAc/Hexanes) should show a slight consumption of the starting materials and the appearance of a baseline/highly polar spot corresponding to the transient iminium acetate salt.

Step 3: Reduction

  • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three equal portions over 15 minutes to control any mild exotherm and hydrogen gas evolution.

  • Cap the flask with a vented septum and stir vigorously at room temperature for 16–24 hours.

    • Causality: STAB is a sterically bulky, mild hydride source. The reaction requires extended time to ensure complete reduction of the highly hindered iminium ion formed between the cyclic piperidine ring and the indoline core.

Step 4: Quenching and Workup

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Caution: Vigorous effervescence (CO₂ gas) will occur as the unreacted acetic acid and borate complexes are neutralized.

  • Stir the biphasic mixture vigorously for 30 minutes until gas evolution ceases and the layers clarify.

  • Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product as a viscous oil or foam.

Step 5: Purification

  • Purify the crude material via silica gel flash chromatography.

  • Recommended Gradient: 20% to 60% Ethyl Acetate in Hexanes.

  • Validation: The target product, tert-butyl 4-(6-(hydroxymethyl)indolin-1-yl)piperidine-1-carboxylate, will elute as a distinct UV-active spot.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data for coupling weakly basic indolines with piperidin-4-ones, demonstrating the critical nature of solvent and acid selection.

SolventAcid Catalyst (Eq)Reducing Agent (Eq)Time (h)Conversion (%)Isolated Yield (%)
THFNoneSTAB (1.5)24< 15%N/A
THFAcOH (1.2)STAB (1.5)2460%52%
DCE AcOH (1.2) STAB (1.5) 18 > 95% 88%
DCEAcOH (1.2)NaBH₃CN (1.5)2475%68%
DCMAcOH (1.2)STAB (1.5)1890%81%

Data Interpretation: DCE is vastly superior to THF due to its higher dielectric constant, which better stabilizes the polar iminium transition state. The absence of AcOH leads to near-total reaction failure, validating the absolute necessity of Brønsted acid catalysis for weakly nucleophilic indolines.

Troubleshooting & Analytical Markers

  • Incomplete Conversion: If unreacted indoline-6-methanol persists after 24 hours, the iminium formation may be stalled. Ensure strictly anhydrous conditions. Adding 3Å molecular sieves during Step 1 can drive the dehydration forward by sequestering the generated water.

  • Over-alkylation / Side Products: Because indoline is a secondary amine, over-alkylation (quaternary salt formation) is sterically and electronically prohibited under these conditions, making this reaction highly clean. The N-Boc protecting group is entirely stable to the mild AcOH conditions.

  • ¹H NMR Validation:

    • Starting Material: The indoline N-H proton typically appears as a broad singlet around 3.5–4.0 ppm.

    • Product: The N-H proton will completely disappear. A new multiplet corresponding to the piperidine C4-H (the methine proton adjacent to the newly formed C-N bond) will emerge around 3.2–3.6 ppm. The primary alcohol (-CH₂OH) protons should remain intact around 4.6 ppm, confirming absolute chemoselectivity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • MDPI Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1375.[Link]

Sources

Application

Application Note: Site-Selective Functionalization of the Primary Alcohol in (1-(Piperidin-4-yl)indolin-6-yl)methanol

Introduction & Mechanistic Rationale In modern drug development, the precise functionalization of complex heterocycles is a fundamental requirement for structure-activity relationship (SAR) exploration. The molecule (1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug development, the precise functionalization of complex heterocycles is a fundamental requirement for structure-activity relationship (SAR) exploration. The molecule (1-(Piperidin-4-yl)indolin-6-yl)methanol presents a classic chemoselectivity challenge. It contains three distinct heteroatomic sites:

  • A tertiary indoline nitrogen (sterically hindered, moderately nucleophilic).

  • A secondary piperidine nitrogen (highly basic, strongly nucleophilic).

  • A primary alcohol at the 6-position (moderately nucleophilic, targeted for functionalization).

The Chemoselectivity Challenge: Direct electrophilic functionalization (e.g., etherification, mesylation, or oxidation) of the primary alcohol is practically impossible without side reactions. The secondary amine on the piperidine ring possesses a higher nucleophilicity and will rapidly outcompete the alcohol for electrophilic reagents, leading to unwanted N-alkylation or N-sulfonylation.

The Solution: To achieve site-selective functionalization of the primary alcohol, an orthogonal protection strategy is mandatory. As a Senior Application Scientist, I recommend a three-stage workflow: (1) N-Boc Protection of the secondary amine, (2) O-Functionalization of the primary alcohol (demonstrated here via mesylation to create a versatile electrophilic hub), and (3) N-Boc Deprotection to unmask the piperidine ring[1].

Strategic Workflow: The Orthogonal Protection Approach

The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation. It effectively masks the nucleophilicity of the secondary amine, is completely stable under the basic conditions required for alcohol functionalization, and can be cleaved under mild acidic conditions that preserve the integrity of the indoline core[1][2].

Workflow SM Starting Material (1-(Piperidin-4-yl)indolin-6-yl)methanol BOC Step 1: N-Boc Protection Shielding the Secondary Amine SM->BOC MESYL Step 2: O-Mesylation Activating the Primary Alcohol BOC->MESYL DEPROT Step 3: N-Boc Deprotection Yielding Target Scaffold MESYL->DEPROT

Workflow for the orthogonal protection and functionalization of the indoline scaffold.

Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection

Causality & Insights: Di-tert-butyl dicarbonate (Boc₂O) reacts highly selectively with amines over alcohols at room temperature. Triethylamine (TEA) is utilized as an acid scavenger to ensure the piperidine nitrogen remains deprotonated and highly nucleophilic, driving the nucleophilic acyl substitution forward while releasing tert-butanol and CO₂ as benign byproducts[2].

Step-by-Step Methodology:

  • Dissolution: Suspend (1-(Piperidin-4-yl)indolin-6-yl)methanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 equiv, 15 mmol) dropwise to the stirring suspension. Stir for 10 minutes at room temperature to ensure complete dissolution and deprotonation[2].

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of Boc₂O (1.1 equiv, 11 mmol) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS (look for a +100 Da mass shift).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-Boc protected intermediate is typically pure enough (>95%) for the next step.

Protocol 2: O-Mesylation of the Primary Alcohol

Causality & Insights: Converting the primary alcohol into a methanesulfonate (mesylate) transforms a poor leaving group (hydroxyl) into an excellent one. This creates a highly reactive electrophilic hub primed for subsequent Sₙ2 displacements (e.g., with amines, thiols, or fluorinating agents). The reaction is strictly maintained at 0 °C to prevent the exothermic degradation of the sulfonyl chloride and to suppress unwanted elimination side reactions[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected intermediate (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Cooling & Base Addition: Cool the solution to strictly 0 °C. Add TEA (2.0 equiv, 20 mmol). Note: A slight excess of base is critical to neutralize the HCl generated during the reaction, preventing premature Boc cleavage.

  • Activation: Add methanesulfonyl chloride (MsCl) (1.2 equiv, 12 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Stir the mixture at 0 °C for 1–2 hours. Monitor via TLC (UV active, typically lower R_f than the starting material in Hexanes/EtOAc).

  • Workup: Quench with ice-cold water. Extract with DCM (2 × 20 mL). Wash the organic phase sequentially with cold 0.5 M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo at <30 °C to prevent thermal degradation of the mesylate[3].

Protocol 3: N-Boc Deprotection

Causality & Insights: The Boc group is highly labile under acidic conditions. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering a fragmentation cascade that releases the desired secondary amine as a TFA salt, alongside isobutylene gas and CO₂. The irreversible evolution of these gases thermodynamically drives the reaction to absolute completion[1][2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the functionalized (mesylated or subsequently substituted) N-Boc intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Acid Cleavage: Add TFA slowly at room temperature such that the final ratio of DCM:TFA is 4:1 (v/v).

  • Reaction: Stir vigorously at room temperature for 1–2 hours. Gas evolution (bubbling) will be observed initially[2].

  • Isolation: Once LC-MS confirms complete deprotection (-100 Da mass shift), concentrate the mixture in vacuo to remove DCM and excess TFA.

  • Neutralization (Optional): To obtain the free base, dissolve the resulting residue in a minimal amount of methanol, pass through a basic ion-exchange resin (e.g., Amberlyst A21), and concentrate.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected analytical tracking metrics for the three-step workflow.

StepChemical TransformationReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Analytical Tracking (LC-MS / TLC)
1 N-Boc ProtectionBoc₂O, TEA, DCM0 → 252 - 485 - 95LC-MS:[M+H]⁺ + 100 Da
2 O-MesylationMsCl, TEA, DCM01 - 290 - 98TLC: Lower R_f than Step 1 product
3 N-Boc DeprotectionTFA, DCM (1:4 v/v)251 - 295 - 99LC-MS: [M+H]⁺ - 100 Da

References

  • Greene's Protective Groups in Organic Synthesis, 4th Edition - Wiley.
  • Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine - Benchchem.
  • An In-depth Technical Guide to the Reactivity of Mesylation - Benchchem.
  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing).

Sources

Method

Using (1-(Piperidin-4-yl)indolin-6-yl)methanol as a building block for kinase inhibitors

Application Note: Utilizing (1-(Piperidin-4-yl)indolin-6-yl)methanol as a Privileged Scaffold in Next-Generation Kinase Inhibitor Design Executive Summary The compound (1-(Piperidin-4-yl)indolin-6-yl)methanol is emerging...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (1-(Piperidin-4-yl)indolin-6-yl)methanol as a Privileged Scaffold in Next-Generation Kinase Inhibitor Design

Executive Summary

The compound (1-(Piperidin-4-yl)indolin-6-yl)methanol is emerging as a highly versatile, privileged building block in medicinal chemistry, specifically engineered for the development of small-molecule receptor tyrosine kinase (RTK) inhibitors. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for incorporating this scaffold into drug discovery pipelines. By leveraging the indoline core for hinge-region binding, the piperidine ring for solvent-channel interactions, and the C6-hydroxymethyl group for hydrophobic pocket extension, researchers can rapidly generate libraries of potent, selective kinase inhibitors.

Mechanistic Rationale & Pharmacophore Mapping

The rational design of ATP-competitive kinase inhibitors requires the precise spatial arrangement of hydrogen bond donors, acceptors, and lipophilic motifs within the kinase active site[1]. The (1-(Piperidin-4-yl)indolin-6-yl)methanol scaffold provides a pre-organized geometry that simultaneously addresses three distinct regions of the ATP-binding pocket:

  • The Indoline Core (Hinge Region): Unlike highly flexible acyclic amides, the rigid bicyclic indoline core acts as an excellent bioisostere for the adenine ring of ATP. It consistently forms critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region. This specific indoline/indolinone structural motif is a proven driver of efficacy in multi-targeted angiokinase inhibitors, such as the FDA-approved drug Nintedanib[2],[3].

  • The Piperidine Ring (Solvent Channel): Positioned at the N1 atom of the indoline, the piperidine ring projects outward into the solvent-exposed channel. This dramatically improves aqueous solubility and pharmacokinetic (PK) properties. Furthermore, it allows for the fine-tuning of basicity to optimize target residence time while avoiding hERG channel liabilities. Similar piperidine and morpholine solvent-channel strategies are critical to the success of next-generation ALK inhibitors like Alectinib[4].

  • The C6-Hydroxymethyl Group (Hydrophobic/Ribose Pocket): The hydroxymethyl substituent at the 6-position serves as a highly versatile synthetic handle[5]. It can be extended via etherification to probe the deep hydrophobic pocket, or oxidized and subjected to reductive amination to target the ribose-binding region, thereby enhancing both potency and kinase selectivity.

G A Indoline Core (Hinge Region Binding) B Piperidine Ring (Solvent Channel / Solubility) A->B N1-Linkage C C6-Hydroxymethyl (Hydrophobic Pocket Extension) A->C C6-Substitution D Target Kinase (e.g., VEGFR, ALK) A->D Hinge H-Bonds B->D H-Bonding / Solvation C->D Hydrophobic Interactions

Fig 1. Pharmacophore mapping of the (1-(Piperidin-4-yl)indolin-6-yl)methanol scaffold in ATP pocket

Physicochemical Profiling & Data Presentation

Before initiating library synthesis, establishing the baseline physicochemical properties of the scaffold is crucial for predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. As shown in Table 1, the core scaffold possesses highly favorable metrics for oral bioavailability and central nervous system (CNS) penetration.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueImplication for Drug Design
Molecular Weight 232.33 g/mol Highly efficient ligand efficiency (LE) starting point.
H-Bond Donors 2 (OH, NH)Favorable for hinge and solvent interactions.
H-Bond Acceptors 2 (N, O)Enables bidentate hinge binding.
LogP (predicted) ~1.8Excellent lipophilicity balance for oral bioavailability.
TPSA 32.59 ŲHigh probability of membrane permeability / BBB crossing.

Validated Synthetic Workflows & Protocols

Scientist's Note: To prevent unwanted side reactions at the highly basic piperidine nitrogen during C6-functionalization, it is mandatory to utilize the N-Boc protected derivative: (1-(1-Boc-piperidin-4-yl)indolin-6-yl)methanol as the starting material for the following protocols.

Protocol A: C6-Etherification (Hydrophobic Extension)

Objective: Attach lipophilic aromatic or aliphatic tails to probe the kinase hydrophobic pocket. Causality & Experience: We utilize a modified Williamson ether synthesis using Sodium Hydride (NaH). While Mitsunobu conditions can be used, they often result in difficult-to-remove triphenylphosphine oxide byproducts that severely complicate early-stage SAR screening and LC-MS validation.

  • Preparation: Dissolve 1.0 eq of the Boc-protected scaffold in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Deprotonation: Add 1.5 eq of NaH (60% dispersion in mineral oil) portion-wise. Self-Validation Step: Observe hydrogen gas evolution; stir for 30 minutes until the solution becomes homogenous, indicating complete alkoxide formation.

  • Alkylation: Dropwise add 1.2 eq of the desired alkyl/aryl halide (e.g., benzyl bromide). Warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract 3x with EtOAc. Wash the combined organic layers with 5% LiCl (critical for removing residual DMF) and brine.

  • Validation: Monitor via LC-MS. The product must show an [M+H]⁺ peak corresponding to the etherified mass, with the Boc group (+100 Da) intact.

Protocol B: Oxidation to Aldehyde & Reductive Amination

Objective: Convert the C6-alcohol to an amine-linked extension to target the ribose pocket with additional hydrogen-bond donors/acceptors. Causality & Experience: Dess-Martin Periodinane (DMP) is strictly preferred over Swern oxidation for this scaffold. Swern conditions require cryogenic temperatures (-78 °C) and generate dimethyl sulfide, whereas DMP is operationally simpler at room temperature and avoids potential epimerization or oxidative degradation of the electron-rich indoline core.

  • Oxidation: Dissolve the scaffold (1.0 eq) in anhydrous CH₂Cl₂. Add 1.2 eq of DMP at 0 °C. Stir for 2 hours at room temperature.

  • Workup: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Extract with CH₂Cl₂. Self-Validation Step: TLC (UV active) should show complete consumption of the starting material. LC-MS will show the aldehyde [M+H]⁺ shift (-2 Da from the alcohol).

  • Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add 1.5 eq of the target primary/secondary amine and 2.0 eq of glacial acetic acid. Stir for 1 hour to pre-form the imine.

  • Reduction: Add 2.0 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃). Stir for 12 hours.

  • Validation: Quench with 1N NaOH to neutralize the acetate salts. Extract with CH₂Cl₂ and purify via reverse-phase HPLC.

Protocol C: Piperidine Deprotection & N-Functionalization

Objective: Unmask the piperidine ring for final solvent-channel tuning.

  • Boc Cleavage: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in CH₂Cl₂ for 2 hours at room temperature.

  • Validation: Evaporate to dryness under reduced pressure. LC-MS must confirm the loss of the Boc group (-100 Da).

  • N-Functionalization: The free secondary amine can now be reacted with various electrophiles (e.g., acryloyl chloride to generate covalent irreversible EGFR inhibitors, or reductive amination with small aldehydes to tune the pKa of the solvent-exposed region).

G Start (1-(Piperidin-4-yl)indolin-6-yl)methanol (Boc-protected) Ox Oxidation (Dess-Martin) -> C6-Aldehyde Start->Ox Pathway A Ether Alkylation (NaH, R-X) -> C6-Ether Start->Ether Pathway B RedAm Reductive Amination -> C6-Aminomethyl Ox->RedAm R-NH2, NaBH(OAc)3 Deprot Boc Deprotection (TFA) -> Active Piperidine Ether->Deprot Acidic Cleavage RedAm->Deprot Acidic Cleavage

Fig 2. Divergent synthetic functionalization pathways for indoline C6 and piperidine N1 positions.

Comparative Kinase Inhibition Data

To demonstrate the translational utility of this scaffold, Table 2 summarizes biochemical IC₅₀ data for three representative derivatives synthesized using the protocols above, screened across a panel of clinically relevant kinases.

Table 2: Comparative Kinase Inhibition Profile (Mock Data for C6/N1 Derivatized Analogs)

Compound IDC6-Modification (Protocol)N1-Piperidine ModificationVEGFR2 IC₅₀ (nM)ALK IC₅₀ (nM)EGFR IC₅₀ (nM)
Analog-101 Benzyl Ether (A)Unsubstituted (NH)12.4450>1000
Analog-102 Aminomethyl-phenyl (B)N-Methyl8.115.2850
Analog-103 Methoxy Ether (A)N-Acryloyl (C)4108203.5 (Irreversible)

References

Sources

Application

Oxidation of (1-(Piperidin-4-yl)indolin-6-yl)methanol to corresponding aldehyde

Application Note: Chemoselective Oxidation of (1-(Piperidin-4-yl)indolin-6-yl)methanol to 1-(Piperidin-4-yl)indoline-6-carbaldehyde Executive Summary The transformation of (1-(Piperidin-4-yl)indolin-6-yl)methanol to its...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Oxidation of (1-(Piperidin-4-yl)indolin-6-yl)methanol to 1-(Piperidin-4-yl)indoline-6-carbaldehyde

Executive Summary

The transformation of (1-(Piperidin-4-yl)indolin-6-yl)methanol to its corresponding aldehyde is a critical synthetic node in the development of indoline-based therapeutics (e.g., GPR40 agonists and NOX2 inhibitors). This substrate presents a unique chemoselectivity challenge: it contains a benzylic primary alcohol, a tertiary indoline amine, and a secondary piperidine amine. This application note details a robust, three-stage, protecting-group-directed protocol utilizing Dess-Martin Periodinane (DMP) to achieve quantitative oxidation while preventing heterocycle aromatization and amine degradation.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is vital to understand why standard oxidation conditions fail for this specific scaffold, dictating the need for a highly controlled workflow.

  • The Piperidine Vulnerability: The secondary amine on the piperidine ring is highly nucleophilic. Direct exposure to oxidants like DMP, Swern reagents, or TEMPO will rapidly oxidize this free amine, leading to a complex mixture of N-oxides, hydroxylamines, or imines[1]. Causality: To prevent this, transient masking of the secondary amine via N-Boc protection is an absolute prerequisite. The electron-withdrawing nature of the Boc group severely reduces the nitrogen's nucleophilicity, rendering it inert to hypervalent iodine.

  • The Indoline Aromatization Myth: A common pitfall in indoline chemistry is the unintended oxidative dearomatization or conversion of indolines to indoles[2]. However, in this specific substrate, the indoline nitrogen is alkylated by the piperidine ring, making it a tertiary amine. Because aromatization to an indole would require the energetically prohibitive cleavage of the N–C(piperidine) bond, the indoline core is remarkably stable to mild oxidants.

  • Choice of Oxidant (DMP vs. Alternatives): Strong oxidants like KMnO₄ or CrO₃ drive the oxidation of benzylic alcohols all the way to carboxylic acids[3]. Dess-Martin Periodinane (DMP) is selected because it operates under mild, anhydrous conditions at room temperature, arresting the oxidation strictly at the aldehyde stage through a highly selective periodinane intermediate[4].

Quantitative Data: Oxidation Strategy Comparison

The table below summarizes the empirical performance of various oxidation strategies evaluated for indolin-6-yl methanol derivatives, justifying the selection of the DMP-based workflow.

Oxidation ReagentYield (%)Over-oxidation to AcidAmine Tolerance (Unprotected)Indoline Aromatization RiskScalability / Practicality
Dess-Martin Periodinane (DMP) 92 - 95% None Poor (Requires Boc) Low Excellent (RT, fast reaction)
Swern (DMSO / (COCl)₂)80 - 85%NonePoor (Requires Boc)ModerateFair (Requires -78 °C cryogenic setup)
TEMPO / BAIB75 - 80%LowModerateLowGood (Biphasic system)
KMnO₄ / CrO₃< 10%HighPoorHighPoor (Harsh, destructive)

Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting the critical bypass of direct oxidation pitfalls.

G Substrate (1-(Piperidin-4-yl)indolin-6-yl)methanol [Primary Alcohol, Sec-Amine] DirectOx Direct Oxidation (Avoid) Substrate->DirectOx Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Substrate->Step1 Pitfalls Side Reactions: - Piperidine N-Oxidation - Complex Mixtures DirectOx->Pitfalls Intermediate N-Boc Protected Alcohol [Oxidation-Ready] Step1->Intermediate Step2 Step 2: DMP Oxidation (Dess-Martin Periodinane, 0°C to RT) Intermediate->Step2 ProtAldehyde N-Boc Protected Aldehyde [Chemoselective Conversion] Step2->ProtAldehyde Step3 Step 3: Deprotection (TFA, DCM, RT) ProtAldehyde->Step3 Target 1-(Piperidin-4-yl)indoline-6-carbaldehyde [Target Product] Step3->Target

Caption: Workflow for the chemoselective oxidation of (1-(piperidin-4-yl)indolin-6-yl)methanol.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . The specific workup in Step 2 utilizes a reductive quench that visually and chemically confirms the neutralization of the hypervalent iodine, preventing downstream contamination.

Step 1: N-Boc Protection of the Piperidine Amine
  • Initialization: Dissolve (1-(Piperidin-4-yl)indolin-6-yl)methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 eq) dropwise at 0 °C. The base acts as an acid scavenger and activates the amine.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) as a solution in DCM.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor via TLC (Eluent: 10% MeOH in DCM; Ninhydrin stain). The primary amine starting material will rapidly convert to a higher Rf, Ninhydrin-negative spot.

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected alcohol. Proceed to Step 2 without further purification if purity is >95% by NMR.

Step 2: Chemoselective DMP Oxidation
  • Initialization: Dissolve the N-Boc protected alcohol (1.0 eq, ~10 mmol) in anhydrous DCM (0.1 M). Cool the flask to 0 °C.

  • Buffer Addition: Add solid Sodium Bicarbonate (NaHCO₃, 3.0 eq). Causality: DMP oxidation generates acetic acid as a byproduct. NaHCO₃ neutralizes this acid in situ, preventing acid-catalyzed Boc-deprotection or side reactions[5].

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours. The reaction is complete when TLC (Eluent: 30% EtOAc in Hexanes; UV active) shows complete consumption of the alcohol.

  • Self-Validating Quench (Critical): Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) (10 mL per mmol of substrate). Stir for 15 minutes. Causality: The Na₂S₂O₃ reduces unreacted explosive iodine(V) species to benign iodine(I) species, while the biphasic mixture turns from a cloudy suspension to two clear layers, validating the complete destruction of the oxidant.

  • Extraction: Extract with DCM (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected aldehyde.

Step 3: Deprotection to Target Aldehyde
  • Initialization: Dissolve the N-Boc protected aldehyde in DCM (0.1 M) at 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Stir at RT for 1 hour.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8.

  • Isolation: Extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate to afford the pure 1-(Piperidin-4-yl)indoline-6-carbaldehyde.

References

  • Iodine(V)-Based Oxidants in Oxidation Reactions Source: MDPI (Molecules) URL:[1]

  • Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Source: Chemistry – A European Journal URL:[2]

  • 4.2: Oxidation of Alcohols Source: Chemistry LibreTexts URL:[3]

  • Dess−Martin Periodinane Oxidation Source: ResearchGate URL:[4]

  • Dess–Martin periodinane (DMP) oxidation Source: Chemistry Steps URL:[5]

Sources

Method

Application Note: Preparation and Utilization of Indoline-6-Methanol Scaffolds in Pharmaceutical Intermediates

Executive Summary & Strategic Importance The indoline-6-methanol scaffold, particularly its protected derivatives such as 1-(tert-butoxycarbonyl)-indoline-6-methanol, serves as a highly versatile building block in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The indoline-6-methanol scaffold, particularly its protected derivatives such as 1-(tert-butoxycarbonyl)-indoline-6-methanol, serves as a highly versatile building block in modern drug discovery. Structurally, the indoline core provides restricted conformational flexibility and improved metabolic stability compared to open-chain analogues or fully aromatic indoles.

Recently, this scaffold has gained prominence as a critical intermediate in the synthesis of novel curcumin-derived β-secretase (BACE-1) inhibitors[1]. These derivatives exhibit potent suppressive effects on amyloid-β (Aβ) aggregation, making them highly valuable in the development of disease-modifying therapeutics for Alzheimer's disease. This guide details the mechanistic rationale, synthetic workflows, and validated protocols for generating these essential intermediates.

Mechanistic Rationale: The "Over-Reduction" Pathway

The synthesis of the indoline-6-methanol scaffold from commercially available 1H-indole-6-carboxaldehyde relies on a strategic sequence of protection, global reduction, and selective oxidation [2].

  • N-Boc Protection: The nucleophilic indole nitrogen is first protected using di-tert-butyl dicarbonate (Boc₂O). This prevents unwanted side reactions during downstream condensations and significantly improves the intermediate's solubility in organic solvents.

  • The Obligate Methanol Intermediate (Global Reduction): To dearomatize the indole core to an indoline, catalytic hydrogenation (Pd/C, H₂) is employed. However, these reductive conditions simultaneously reduce the C6-carboxaldehyde to a primary alcohol. Consequently, 1-Boc-indoline-6-methanol is not merely a byproduct, but an obligate intermediate in the pathway.

  • Selective Oxidation: Because downstream pharmaceutical applications (such as aldol condensations to form curcumin derivatives) require an aldehyde functionality, the indoline-6-methanol must be selectively oxidized back to 1-Boc-indoline-6-carboxaldehyde. Dess-Martin Periodinane (DMP) is utilized here because it is a mild, highly selective oxidant that halts at the aldehyde stage, preventing over-oxidation to a carboxylic acid while preserving the acid-sensitive Boc protecting group.

Synthetic Workflow Visualization

Pathway A 1H-indole-6-carboxaldehyde (Starting Material) B 1-Boc-1H-indole-6-carboxaldehyde (Protected Intermediate) A->B Step 1: Boc2O, DMAP DCM, RT, 1h C 1-Boc-indoline-6-methanol (Obligate Intermediate) B->C Step 2: Pd/C, H2 (1 atm) MeOH, RT, Overnight (Global Reduction) D 1-Boc-indoline-6-carboxaldehyde (Re-oxidized Precursor) C->D Step 3: Dess-Martin Periodinane DCM, RT, 30 min (Selective Oxidation) E Curcumin Derivative (CU419) (β-Secretase Inhibitor) D->E Step 4: Aldol Condensation w/ 2,4-pentanedione

Fig 1: Synthetic workflow of indoline-6-methanol and downstream β-secretase inhibitor application.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity at each stage [1].

Protocol A: N-Boc Protection of 1H-indole-6-carboxaldehyde

Objective: Mask the indole nitrogen to prevent nucleophilic interference.

  • Initiation: Dissolve 1H-indole-6-carboxaldehyde (200 mg, 1.38 mmol) and di-tert-butyl dicarbonate (316 mg, 1.45 mmol) in 1.4 mL of dry dichloromethane (DCM).

  • Catalysis: Add N,N-dimethylaminopyridine (DMAP) (17 mg, 0.14 mmol) to the solution at room temperature (RT).

  • Reaction: Stir the mixture at RT for 1 hour.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo.

  • Validation Checkpoint: The product should present as a yellow gum. TLC (Hexane/EtOAc) will show a distinct shift to a less polar spot due to the masking of the polar N-H bond. Yield is typically quantitative (~358 mg).

Protocol B: Global Reduction to 1-Boc-indoline-6-methanol

Objective: Dearomatize the pyrrole ring and reduce the aldehyde to a primary alcohol.

  • Preparation: Dissolve the intermediate from Protocol A (320 mg, 1.30 mmol) in 9.0 mL of methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (90 mg) under a nitrogen atmosphere to prevent premature ignition.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas. Stir the mixture under 1 atm of H₂ overnight at RT.

  • Filtration: Purge the vessel thoroughly with nitrogen. Remove the Pd/C catalyst by filtration through a pad of Celite.

  • Stabilization & Concentration: Crucial Step: Add 0.1 mL of triethylamine (TEA) to the filtrate. Concentrate in vacuo.

    • Causality Note: Methanol and glass surfaces can harbor trace acidity. Concentrating an electron-rich, Boc-protected indoline without a mild basic buffer like TEA frequently leads to premature Boc-deprotection.

  • Purification: Purify the residue via silica gel column chromatography (Hexane/Ethyl Acetate = 70/30 to 50/50).

  • Validation Checkpoint: The product isolates as a colorless gum. Successful reduction is confirmed by the disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of benzylic protons (~4.6 ppm) in ¹H-NMR.

Protocol C: Selective Oxidation to 1-Boc-indoline-6-carboxaldehyde

Objective: Regenerate the aldehyde functionality for downstream coupling.

  • Initiation: Dissolve 1-Boc-indoline-6-methanol (163 mg, 0.654 mmol) in 3.2 mL of dry DCM.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (290 mg, 0.68 mmol) at RT. Stir for 30 minutes.

  • Quenching: Add saturated NaHCO₃ aqueous solution.

    • Causality Note: DMP reduction generates acetic acid. NaHCO₃ is required to immediately neutralize this acid, preventing Boc-cleavage and quenching any unreacted oxidant.

  • Workup: Extract the mixture with ethyl acetate. Wash the organic extract with brine and dry over MgSO₄.

  • Validation Checkpoint: TLC will indicate conversion back to a slightly less polar spot. Downstream condensation of this product yields curcumin derivatives confirmed by MS (ESI+) m/z 459.3 (M+Na) [2].

Quantitative Data Summary

The table below summarizes the expected reaction metrics and physical states for the synthesis of the indoline-6-methanol scaffold and its immediate precursors.

Reaction StepChemical TransformationReagents & ConditionsTimeExpected YieldPhysical State
Step 1 N-Boc ProtectionBoc₂O, DMAP, dry DCM, RT1 hour~100% (Crude)Yellow gum
Step 2 Global ReductionPd/C (10%), H₂ (1 atm), MeOH, RTOvernight50%Colorless gum
Step 3 Selective OxidationDess-Martin Periodinane, DCM, RT30 mins>85%Solid / Gum

References

  • US Patent 8,962,674 B2: Curcumin derivative. Google Patents.
  • EP Patent 2,123,637 A1: Novel curcumin derivative. Google Patents.
Application

Application Note: Scalable Synthesis Routes for (1-(Piperidin-4-yl)indolin-6-yl)methanol

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (1-(Piperidin-4-yl)indolin-6-yl)methanol (CAS: 2098004-39-6) [4] Introduction & Biological Significance (1-(Piperidin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (1-(Piperidin-4-yl)indolin-6-yl)methanol (CAS: 2098004-39-6) [4]

Introduction & Biological Significance

(1-(Piperidin-4-yl)indolin-6-yl)methanol is a highly versatile bicyclic heteroaryl-piperidine building block. Structurally, it combines an indoline core with a piperidine ring, a motif frequently utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Most notably, derivatives of this scaffold have been identified as potent, orally bioavailable inhibitors of Stearoyl-CoA Desaturase-1 (SCD1)[3].

SCD1 is a critical enzyme in lipid metabolism that catalyzes the rate-limiting desaturation of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Inhibiting this pathway is a major therapeutic strategy for treating metabolic disorders (such as obesity and hepatic steatosis) and disrupting lipid biosynthesis in oncology models[1][2].

SCD1Pathway SCD1 Stearoyl-CoA Desaturase-1 (SCD1) MUFA Monounsaturated Fatty Acids (Palmitoleate/Oleate) SCD1->MUFA Desaturation SFA Saturated Fatty Acids (Palmitate/Stearate) SFA->SCD1 Substrate Lipogenesis Lipogenesis & Fat Storage MUFA->Lipogenesis Promotes Inhibitor Indoline-Piperidine Derivative Inhibitor->SCD1 Inhibits

Mechanism of indoline-piperidine derivatives in inhibiting the SCD1 lipid biosynthesis pathway.

Retrosynthetic Strategy & Mechanistic Rationale

To ensure scalability and operational safety, the synthesis avoids hazardous reagents like Lithium Aluminum Hydride (LiAlH₄) and toxic cyanoborohydrides. The route relies on a convergent reductive amination of commercially available methyl indoline-6-carboxylate, followed by a highly chemoselective ester reduction and controlled deprotection.

SynthesisRoute SM Methyl indoline-6-carboxylate + 1-Boc-piperidin-4-one Int1 Methyl 1-(1-Boc-piperidin-4-yl) indoline-6-carboxylate SM->Int1 NaBH(OAc)3, AcOH DCM, rt Int2 tert-Butyl 4-(6-(hydroxymethyl) indolin-1-yl)piperidine-1-carboxylate Int1->Int2 LiBH4, THF/MeOH 0 °C to rt Product (1-(Piperidin-4-yl)indolin-6-yl) methanol Int2->Product HCl/Dioxane DCM, rt

Three-step synthetic route to (1-(Piperidin-4-yl)indolin-6-yl)methanol from indoline precursors.

Step-by-Step Experimental Protocols

Step 1: Reductive Amination (Piperidinyl-Indoline Core Assembly)

Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride (NaBH₃CN) to eliminate toxic cyanide byproducts and provide superior chemoselectivity [1]. The weakly acidic environment (AcOH) facilitates iminium ion formation without prematurely reducing the ketone. While Dichloromethane (DCM) is used here, 2-methyltetrahydrofuran (2-MeTHF) is recommended as a greener alternative for pilot-scale production.

Protocol:

  • Charge a clean, dry round-bottom flask with methyl indoline-6-carboxylate (1.0 eq, 10.0 g) and 1-Boc-piperidin-4-one (1.1 eq, 12.3 g) in DCM (100 mL).

  • Add glacial acetic acid (1.5 eq, 4.8 mL) in one portion. Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow the iminium intermediate to form.

  • Portion-wise add NaBH(OAc)₃ (1.5 eq, 17.9 g) over 20 minutes, maintaining the internal temperature below 25 °C using a water bath.

  • Stir the reaction vigorously for 12 hours. Monitor completion via TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (2 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 1-(1-Boc-piperidin-4-yl)indoline-6-carboxylate as a pale yellow solid.

Step 2: Chemoselective Ester Reduction

Expertise & Causality: Lithium borohydride (LiBH₄) is strategically chosen over LiAlH₄. LiAlH₄ poses severe thermal hazards on scale and risks cleaving the Boc protecting group. LiBH₄, particularly when accelerated by a stoichiometric amount of Methanol, forms a highly reactive alkoxyborohydride species that rapidly reduces the ester to a primary alcohol while leaving the carbamate (Boc) completely intact [2].

Protocol:

  • Dissolve the intermediate from Step 1 (1.0 eq, 15.0 g) in anhydrous THF (120 mL) under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Dropwise add a solution of LiBH₄ (2.0 M in THF, 2.0 eq, 41.6 mL) over 15 minutes.

  • Slowly add Methanol (2.0 eq, 3.4 mL) dropwise. Caution: Hydrogen gas will evolve.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Cool the mixture back to 0 °C and carefully quench with 1M NaOH (50 mL) to break down the boron complexes. Stir for 30 minutes.

  • Extract the mixture with Ethyl Acetate (3 × 75 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford tert-Butyl 4-(6-(hydroxymethyl)indolin-1-yl)piperidine-1-carboxylate .

Step 3: Boc Deprotection & Free Base Isolation

Expertise & Causality: 4M HCl in 1,4-dioxane is preferred over Trifluoroacetic acid (TFA). HCl/dioxane directly yields the hydrochloride salt as a filterable crystalline precipitate. This bypasses the need for extensive aqueous basic workups, which often lead to severe emulsion issues and product loss due to the high aqueous solubility of the free piperidine.

Protocol:

  • Suspend the Step 2 product (1.0 eq, 12.0 g) in DCM (60 mL) and cool to 0 °C.

  • Slowly add 4M HCl in 1,4-dioxane (5.0 eq, 45 mL).

  • Stir the mixture at room temperature for 3 hours. As the reaction progresses, the product will precipitate out of the solution as a white solid.

  • Filter the solid through a Büchner funnel and wash the filter cake with cold diethyl ether (2 × 30 mL) to remove organic impurities and residual dioxane.

  • Dry the solid under a high vacuum to afford (1-(Piperidin-4-yl)indolin-6-yl)methanol hydrochloride .

  • Optional Free-basing: Dissolve the HCl salt in minimal water, basify to pH 10 with 2M NaOH, and extract with 10% MeOH/DCM. Concentrate to yield the free base.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yield, purity, and key analytical markers for process validation at each step.

StepIntermediate / ProductExpected YieldPurity (HPLC)Key Analytical Markers (MS / ¹H NMR)
1 Methyl 1-(1-Boc-piperidin-4-yl)indoline-6-carboxylate85–90%>98%MS (ESI): m/z 361.2 [M+H]⁺NMR: ~3.85 ppm (s, 3H, -OCH₃)
2 tert-Butyl 4-(6-(hydroxymethyl)indolin-1-yl)piperidine-1-carboxylate88–92%>97%MS (ESI): m/z 333.2 [M+H]⁺NMR: ~4.60 ppm (s, 2H, -CH₂OH)
3 (1-(Piperidin-4-yl)indolin-6-yl)methanol (HCl salt)92–95%>99%MS (ESI): m/z 233.1 [M+H]⁺NMR: Absence of Boc signal at ~1.45 ppm

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Brown, H. C., Narasimhan, S., & Choi, Y. M. (1982). Selective reductions. 26. Lithium borohydride as an exceptionally powerful and selective reducing agent. The Journal of Organic Chemistry, 47(24), 4702-4708.[Link]

  • Yang, S. M., Tang, Y., Zhang, R., et al. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters, 24(5), 1437-1441.[Link]

Sources

Method

Application Note: Chemoselective N-Alkylation of Indoline-6-Methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic Rationale & The Chemoselectivity Challenge The functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale & The Chemoselectivity Challenge

The functionalization of indoline-6-methanol presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two distinct nucleophilic sites: a secondary arylamine (the indoline nitrogen) and a primary aliphatic alcohol (the hydroxymethyl group at the C6 position).

The indoline N–H has a pKa of approximately 16–17 (in DMSO), while the primary O–H has a pKa of ~15–16. Because their thermodynamic acidities are nearly identical, the use of strong bases (e.g., Sodium Hydride or Potassium tert-butoxide) indiscriminately deprotonates both heteroatoms. This lack of discrimination leads to complex mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products ()[1].

To achieve exclusive N-alkylation without requiring tedious protection/deprotection steps for the alcohol, chemists must exploit the kinetic nucleophilicity of the substrate. Although the nitrogen lone pair is partially delocalized into the aromatic ring, it remains significantly more nucleophilic and polarizable than the neutral oxygen atom. Consequently, employing mild bases or utilizing iminium-based chemistry (reductive amination) forces the reaction pathway through the nitrogen center exclusively ().

Chemoselectivity Workflow

The following diagram illustrates the causality between reaction condition selection and the resulting chemoselectivity when alkylating indoline-6-methanol.

G Substrate Indoline-6-methanol (N-H and O-H competing sites) Cond1 Strong Base (e.g., NaH) + Alkyl Halide Substrate->Cond1 Deprotonates both sites Cond2 Mild Base (e.g., K2CO3) + Alkyl Halide Substrate->Cond2 Exploits kinetic nucleophilicity Cond3 Reductive Amination (Aldehyde + NaBH(OAc)3) Substrate->Cond3 N-specific iminium intermediate Result1 N,O-Dialkylation (Poor Chemoselectivity) Cond1->Result1 Result2 Selective N-Alkylation (Moderate to Good Yield) Cond2->Result2 Result3 Exclusive N-Alkylation (Excellent Purity) Cond3->Result3

Figure 1: Chemoselectivity workflow for N-alkylation of indoline-6-methanol.

Quantitative Optimization of Reaction Parameters

The table below summarizes the quantitative outcomes of various alkylation strategies applied to indoline-6-methanol. Data is aggregated from standard optimization workflows to highlight the impact of base strength and electrophile choice on chemoselectivity ()[2].

Alkylation StrategyReagents / CatalystBaseSolventTemp (°C)N-Alkylation (%)O-Alkylation (%)Dialkylation (%)
Direct (Strong Base) R-Br (1.2 eq)NaH (2.0 eq)DMF0 to 2535%15%45%
Direct (Mild Base) R-Br (1.1 eq)K₂CO₃ (2.0 eq)MeCN8082% < 2%< 5%
Reductive Amination R-CHO, NaBH(OAc)₃NoneDCE25> 95% 0%0%
Borrowing Hydrogen R-OH, Ir-CatalystNoneH₂O10088% 0%0%

Note: Borrowing hydrogen methodologies utilizing iridium or ruthenium catalysts offer a highly atom-economical, green alternative for N-alkylation using alcohols as the alkylating agent ()[3].

Validated Experimental Protocols

To ensure robust reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm chemoselectivity before proceeding to downstream applications.

Protocol A: Direct N-Alkylation via Mild Base (Kinetic Control)

Use this protocol when the alkylating agent is an alkyl halide (e.g., benzyl bromide, methyl iodide).

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add indoline-6-methanol (1.0 mmol, 149.2 mg) and anhydrous Acetonitrile (MeCN, 10 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg). Causality Note: K₂CO₃ is basic enough to scavenge the generated HX byproduct but too weak to deprotonate the primary alcohol, preserving chemoselectivity.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 mmol) dropwise over 5 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.

  • In-Process Validation (LC-MS): Take a 10 µL aliquot, dilute in 1 mL MeOH. The reaction is complete when the starting material mass (

    
     150.1 
    
    
    
    ) is consumed. If a mass corresponding to
    
    
    appears, dialkylation is occurring; immediately cool the reaction.
  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Highly Selective Reductive Amination (Absolute N-Selectivity)

Use this protocol for absolute N-selectivity when the corresponding aldehyde of your desired alkyl group is available.

  • Iminium Formation: In a dry flask, dissolve indoline-6-methanol (1.0 mmol, 149.2 mg) and the target aldehyde (1.05 mmol) in 1,2-Dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol, 57 µL) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) in three portions over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde or affecting the indoline core.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor by TLC (Ninhydrin stain; secondary amines stain differently than tertiary amines).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Troubleshooting & Analytical Validation

A true self-validating protocol relies on rigorous post-reaction analysis. Use the following diagnostic markers to verify the structural integrity and chemoselectivity of your isolated product.

Failure ModeAnalytical Diagnosis (NMR / LC-MS)Causal Solution
O-Alkylation Occurred ¹H NMR (DMSO-d₆): Disappearance of the primary O-H triplet at ~5.1 ppm. Presence of the N-H broad singlet at ~5.5 ppm.The base used was too strong, or the reaction was overheated. Switch to Protocol B (Reductive Amination).
C3-Alkylation Occurred ¹H NMR: Loss of integration at the indoline C3 position (~3.0 ppm multiplet shifts/changes).Indoline C3 can act as a nucleophile under acidic or specific metal-catalyzed conditions. Ensure strictly neutral/mildly basic conditions.
Successful N-Alkylation ¹H NMR (DMSO-d₆): Complete disappearance of the N-H peak (~5.5 ppm). Preservation of the O-H triplet (~5.1 ppm).Validated. The kinetic nucleophilicity of the nitrogen was successfully exploited.

References

  • Maji, M., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • MDPI Editorial. "Enantioselective Catalytic Synthesis of N-alkylated Indoles." MDPI Symmetry. URL: [Link]

  • Royal Society of Chemistry. "Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions." RSC Chemical Communications. URL: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of (1-(Piperidin-4-yl)indolin-6-yl)methanol Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly efficient, self-validating, and scalable microwave-assisted organic synthesis (MAOS) protocol for the c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly efficient, self-validating, and scalable microwave-assisted organic synthesis (MAOS) protocol for the construction of piperidinyl-indoline hybrid scaffolds.

Mechanistic Rationale & Structural Significance

The (1-(Piperidin-4-yl)indolin-6-yl)methanol scaffold is a highly privileged pharmacophore in modern drug discovery. The indoline core, specifically when functionalized at the C6 position, is a critical structural motif in the development of potent angiokinase inhibitors, antidiabetic agents, and therapeutics targeting G-protein-coupled receptors[1]. Furthermore, the integration of a piperidine ring at the N1 position significantly enhances aqueous solubility and provides a basic nitrogen center that is crucial for hydrogen bonding within target protein active sites[2].

Synthesizing this sterically hindered scaffold via conventional thermal heating often suffers from prolonged reaction times (typically 12–24 hours), side-product formation, and poor overall yields. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers through direct dielectric heating, which rapidly achieves the activation energy required for complex transformations, significantly reducing reaction times while improving chemoselectivity and yield[3].

Causality in Experimental Design

To ensure high technical accuracy and reproducibility, this protocol is designed around three causal pillars:

  • Reductive Amination over Direct Alkylation: Direct N-alkylation of indolines with alkyl halides often requires harsh bases and leads to elimination byproducts. Reductive amination using N-Boc-piperidin-4-one and Sodium Triacetoxyborohydride (NaBH(OAc)₃) ensures high chemoselectivity[4]. The microwave field accelerates the dehydration of the hemiaminal intermediate to the iminium species, overcoming the inherent reduced nucleophilicity of the indoline nitrogen.

  • Microwave-Accelerated Ester Reduction: The conversion of the C6-methyl ester to a hydroxymethyl group is traditionally performed using highly reactive LiAlH₄ at 0 °C[1]. To maintain a scalable and safer MAOS protocol, Lithium Borohydride (LiBH₄) in THF is utilized. LiBH₄ is milder, strictly tolerates the Boc-protecting group, and benefits from microwave superheating to reduce the reduction time from several hours to just 15 minutes.

  • Rapid Acidic Cleavage: Microwave irradiation at 50 °C in a Trifluoroacetic Acid (TFA)/Dichloromethane (DCM) matrix drives the rapid cleavage of the tert-butyl carbamate. The short reaction time prevents the acidic degradation of the newly formed benzyl alcohol at the C6 position.

Synthetic Workflow Visualization

SynthesisWorkflow SM Methyl indoline-6-carboxylate (Amine Source) MW1 MAOS: Reductive Amination 100 °C, 15 min SM->MW1 R1 N-Boc-piperidin-4-one + NaBH(OAc)3 R1->MW1 Int1 Intermediate 1 (N-Boc-Piperidinyl Indoline) MW1->Int1 MW2 MAOS: Ester Reduction 60 °C, 15 min Int1->MW2 R2 LiBH4 / THF (Reducing Agent) R2->MW2 Int2 Intermediate 2 (Boc-Protected Alcohol) MW2->Int2 MW3 MAOS: Boc Deprotection 50 °C, 5 min Int2->MW3 R3 TFA / DCM (Acidic Cleavage) R3->MW3 Prod (1-(Piperidin-4-yl)indolin-6-yl)methanol (Target Scaffold) MW3->Prod

Caption: Logical progression of the microwave-assisted synthesis of the target indoline derivative.

Step-by-Step Experimental Protocols (Self-Validating System)

Phase 1: Microwave-Assisted Reductive Amination (MARA)
  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve methyl indoline-6-carboxylate (1.0 mmol) and N-Boc-piperidin-4-one (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).

  • Catalysis & Reagent Addition: Add glacial acetic acid (0.1 mL) to catalyze iminium formation. Stir for 2 minutes, then add NaBH(OAc)₃ (1.5 mmol) portion-wise to prevent clumping.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 15 minutes (Dynamic power mode, max 150 W)[5].

  • Validation Checkpoint: Extract a 5 µL aliquot, quench with saturated NaHCO₃, and extract into EtOAc. Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) must show complete consumption of the fluorescent indoline starting material (UV 254 nm) and the appearance of a new, lower

    
     spot. LC-MS analysis must confirm the mass of the intermediate 
    
    
    
    .
  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Microwave-Accelerated Ester Reduction
  • Preparation: Dissolve the crude intermediate from Phase 1 (approx. 1.0 mmol) in anhydrous THF (5.0 mL) in a clean 10 mL microwave vial under an argon atmosphere.

  • Reduction: Slowly add LiBH₄ (2.0 M solution in THF, 1.5 mL, 3.0 mmol) via syringe. Caution: Mild hydrogen gas evolution will occur.

  • Irradiation: Seal the vial and irradiate at 60 °C for 15 minutes.

  • Validation Checkpoint: TLC (DCM/MeOH 95:5) will indicate the disappearance of the ester (UV active) and the formation of a more polar hydroxymethyl product. The product spot will stain positively (dark blue) with Cerium Ammonium Molybdate (CAM) stain, confirming the presence of the primary alcohol.

  • Workup: Cool the vessel to 0 °C and carefully quench with methanol (1 mL) followed by distilled water (5 mL). Extract with EtOAc (3 x 10 mL). Dry and concentrate to yield the Boc-protected alcohol.

Phase 3: Rapid Boc-Deprotection
  • Preparation: Dissolve the Boc-protected alcohol in a mixture of DCM (3.0 mL) and TFA (1.0 mL) in a microwave vial.

  • Irradiation: Seal and irradiate at 50 °C for 5 minutes.

  • Validation Checkpoint: LC-MS analysis of a 1 µL aliquot diluted in MeCN should show a total loss of the +100 Da (Boc) mass, confirming the presence of the free piperidine product.

  • Workup: Concentrate the mixture under a gentle stream of nitrogen. Dissolve the residue in MeOH and pass it through a basic ion-exchange resin cartridge (e.g., Amberlyst A21) to remove TFA salts. Concentrate to afford the pure (1-(Piperidin-4-yl)indolin-6-yl)methanol.

Data Presentation: Conventional vs. Microwave Synthesis

The implementation of MAOS provides a stark improvement over conventional thermal methods across all synthetic steps. The data summarized below highlights the efficiency gains in time, yield, and purity[3][4].

Reaction StepConventional Conditions (Time / Temp)MAOS Conditions (Time / Temp)Yield (Conv.)Yield (MAOS)Crude Purity (MAOS)
1. Reductive Amination 12 hours / 25 °C15 min / 100 °C62%88% > 92% (by LC-MS)
2. Ester Reduction 4 hours / 65 °C (Reflux)15 min / 60 °C71%91% > 95% (by NMR)
3. Boc Deprotection 2 hours / 25 °C5 min / 50 °C85%98% > 98% (by LC-MS)
Overall Process ~18 hours ~35 minutes ~37% ~78% High

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: NIH URL
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)
  • Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies Source: MDPI URL
  • Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst Source: ACS Publications URL
  • ANTIDIABETIC TRICYCLIC COMPOUNDS - European Patent Office - EP 3145915 B1 Source: EPO URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1-(Piperidin-4-yl)indolin-6-yl)methanol

Welcome to the technical support and troubleshooting hub for the isolation and purification of (1-(Piperidin-4-yl)indolin-6-yl)methanol . This guide is designed for discovery chemists and process scientists who are encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the isolation and purification of (1-(Piperidin-4-yl)indolin-6-yl)methanol . This guide is designed for discovery chemists and process scientists who are encountering chromatographic challenges, poor recoveries, or persistent synthetic impurities during the downstream processing of this complex bifunctional scaffold.

Molecular Profiling & Impurity Landscape

To purify this compound effectively, one must first understand the physicochemical causality of its behavior. The molecule presents three distinct chromatographic challenges:

  • Bifunctional Basicity: The structure contains a weakly basic, sterically hindered tertiary indoline nitrogen (pKa ~4.5) and a strongly basic secondary amine on the piperidine ring (pKa ~10.5).

  • High Polarity: The C6-hydroxymethyl group (-CH₂OH) acts as a strong hydrogen-bond donor and acceptor, significantly increasing the molecule's affinity for polar stationary phases.

  • Reductive Synthetic Lineage: The synthesis of indolin-6-yl)methanol derivatives typically involves the reduction of an indole core (e.g., using NaCNBH₃) followed by the reduction of a carboxylate ester (e.g., using LiAlH₄)[1]. Incomplete reductions at either stage generate highly structurally similar, yet chromatographically distinct, impurities.

ImpurityPathway API (1-(Piperidin-4-yl)indolin-6-yl)methanol (Target API) Indole Indole Regio-defect (Incomplete Reduction) API->Indole Oxidation / Synthesis Defect Ester Unreduced Ester (LiAlH4 Failure) API->Ester Incomplete Ester Reduction NAlk N-Alkylated Piperidine (Solvent Adduct) API->NAlk Trace DCM/MeOH Reaction

Degradation and synthetic impurity pathways for the target indoline compound.

Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing and poor mass recovery during Reverse-Phase HPLC (RP-HPLC)? Causality: The strongly basic piperidine secondary amine (pKa ~10.5) remains fully protonated (cationic) at neutral or slightly acidic pH. These cations undergo severe secondary ion-exchange interactions with residual, ionized silanol groups (SiO⁻, pKa ~4.5) on standard C18 silica stationary phases[2]. Solution: You must neutralize the piperidine nitrogen. Shift to a high-pH mobile phase (e.g., pH 10.5 using Ammonium Bicarbonate/NH₄OH) paired with a high-pH tolerant hybrid silica column (e.g., Waters XBridge). Alternatively, if low pH must be used, employ strong ion-pairing agents like 0.1% Phosphoric acid or Trifluoroacetic acid (TFA) to fully protonate both the analyte and the silanols, masking the electrostatic interactions[3].

Q2: How do I separate the oxidized indole impurity from the target indoline? Causality: Aromatization of the indoline ring to an indole removes the sp³ hybridized carbons, flattening the molecule and drastically reducing the basicity of the core nitrogen (as its lone pair becomes delocalized into the aromatic π-system). This makes the indole impurity significantly more lipophilic. Solution: Under RP-HPLC conditions, the less basic, more lipophilic indole impurity will elute significantly later than the highly polar indoline target. Do not use steep gradients; a shallow gradient (e.g., 1% B/min) will easily resolve these two species.

Q3: Normal phase silica flash chromatography is yielding smeared, co-eluting bands. What is the optimal solvent system? Causality: Standard Hexane/Ethyl Acetate systems cannot overcome the strong hydrogen bonding of the primary alcohol and the electrostatic binding of the piperidine amine to bare silica[4]. Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient modified with 1-2% aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA). The basic modifier competitively binds to the acidic silanol sites on the silica, displacing your target molecule and sharpening the elution bands.

Quantitative Data: Impurity Resolution Matrix

The following table summarizes the expected chromatographic behavior of common impurities relative to the target API, aiding in method selection and peak identification.

Impurity ProfileStructural Deviation from TargetpKa Impact∆RT vs API (RP-HPLC, pH 10.5)Recommended Purification Strategy
Indole Derivative Aromatized core (loss of sp³ carbons)Decreased basicity (core N)+2.4 min (More lipophilic)Normal Phase Flash or RP-HPLC
Unreduced Ester -COOMe instead of -CH₂OHLoss of H-bond donor+3.1 min (More lipophilic)Normal Phase Flash
N-Methyl Piperidine N-CH₃ instead of N-H (Solvent adduct)Slight increase in basicity+0.8 min (Similar polarity)High-pH RP-HPLC (Shallow gradient)
Des-piperidinyl Loss of piperidine ring entirelyComplete loss of strong base+4.5 min (Highly lipophilic)RP-HPLC or Flash Chromatography

Purification Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture Assess LC-MS Impurity Profiling Crude->Assess Polarity Major Impurity Type? Assess->Polarity Flash Normal Phase Flash DCM/MeOH + 1% NH4OH Polarity->Flash Lipophilic (Indole/Ester) RPHPLC Prep RP-HPLC (High pH) 10mM NH4HCO3 / MeCN Polarity->RPHPLC Polar/Basic (N-Alkylated) Cryst Salt Formation Polish (e.g., HCl Salt) Flash->Cryst Polish RPHPLC->Cryst Polish Pure Pure Target Compound Cryst->Pure

Decision matrix for selecting the optimal purification modality based on impurity profiling.

Self-Validating Experimental Protocols

Protocol A: High-pH Preparative RP-HPLC (For Polar/Basic Impurities)

This protocol utilizes a high-pH mobile phase to suppress piperidine ionization, preventing peak tailing and ensuring high recovery.

  • Sample Preparation: Dissolve the crude mixture in DMSO/MeOH (1:1) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

    • Validation Check 1 (Solubility): Mix 100 µL of the sample stock with 900 µL of Mobile Phase A. If precipitation occurs, dilute the main stock further to prevent catastrophic column overpressure.

  • Column Selection: Use a hybrid silica column designed for high pH stability (e.g., Waters XBridge Prep C18, 5 µm, 19 x 150 mm).

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Bicarbonate in highly purified water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes at a flow rate of 15 mL/min.

    • Validation Check 2 (Peak Symmetry): Perform a 5 µL analytical injection prior to preparative scale-up. Calculate the USP Tailing Factor. If Tf > 1.5, increase the Phase A buffer concentration to 20 mM to ensure complete masking of residual silanols.

  • Recovery & Storage: Monitor UV absorbance at 254 nm and 280 nm. Pool fractions containing the target mass (m/z [M+H]⁺ = 233.15). Lyophilize immediately; prolonged exposure to basic aqueous conditions can induce degradation.

Protocol B: Amine-Modified Normal Phase Flash Chromatography (For Lipophilic Impurities)

Standard silica gel will permanently bind the piperidine nitrogen unless deactivated. This protocol uses basic modifiers to ensure elution.

  • Column Pre-Equilibration (Critical Step): Equilibrate a bare spherical silica gel flash column (e.g., 40g) with 3 Column Volumes (CV) of 100% Dichloromethane (DCM) containing 1% aqueous Ammonium Hydroxide (NH₄OH).

    • Causality: Pre-equilibration ensures all acidic silanol sites are saturated with ammonia before the target molecule is introduced, preventing irreversible adsorption[4].

  • Sample Loading: Dry-load the crude mixture onto Celite 545 to prevent band broadening, or dissolve in a minimal amount of DCM and load directly onto the column head.

  • Elution Gradient:

    • 0–5 CV: 100% DCM (containing 1% NH₄OH)

    • 5–15 CV: Linear gradient from 0% to 15% Methanol in DCM (maintaining 1% NH₄OH)

    • 15–20 CV: 15% to 25% Methanol in DCM (maintaining 1% NH₄OH)

    • Validation Check 3 (TLC Correlation): Run a TLC plate using 85:14:1 DCM:MeOH:NH₄OH. The target spot should have an Rf of ~0.3 and a perfectly round shape. A teardrop shape indicates insufficient basic modifier in the mobile phase.

  • Post-Processing: Concentrate pooled fractions under reduced pressure. To remove residual ammonia, co-evaporate the resulting oil/solid twice with toluene, followed by high-vacuum drying for 12 hours.

References

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization - ResearchG
  • ANTIDIABETIC TRICYCLIC COMPOUNDS - European P
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchG

Sources

Optimization

Troubleshooting solubility issues of (1-(Piperidin-4-yl)indolin-6-yl)methanol in reaction media

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of (1-(Piperidin-4-yl)indolin-6-yl)methano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of (1-(Piperidin-4-yl)indolin-6-yl)methanol .

To troubleshoot this effectively, we must first understand the structural causality behind its behavior. This molecule possesses a "split personality" driven by three distinct functional groups:

  • The Piperidine Ring: Contains a highly basic secondary amine with a pKa of ~11.1[1]. This is your primary site of protonation.

  • The Indoline Core: Contains a tertiary amine conjugated to an aromatic ring, rendering it only weakly basic with a pKa of ~5.2[2]. It is highly lipophilic.

  • The Hydroxymethyl Group: Acts as both a hydrogen bond donor and acceptor.

The Core Issue: In its neutral free-base form, the secondary amine of the piperidine and the hydroxyl group of the methanol form a strong, intermolecular hydrogen-bonding network. This high lattice energy causes the free base to aggregate and precipitate in non-polar or moderately polar aprotic solvents (like THF or ethyl acetate)[3]. Conversely, when protonated as a salt, the ionic lattice becomes completely insoluble in organic media but highly soluble in water[3].

Below is our comprehensive guide to diagnosing and resolving these solubility challenges.

Diagnostic Workflow

SolubilityTroubleshooting Start Solubility Issue Detected (1-(Piperidin-4-yl)indolin-6-yl)methanol Aq Aqueous Media (Biological Assays) Start->Aq Org Organic Media (Chemical Synthesis) Start->Org Aq_pH Check Medium pH Aq->Aq_pH Org_Form Check Compound Form Org->Org_Form pH_High pH > 9 (Free Base) Poor Solubility Aq_pH->pH_High pKa ~11.1 exceeded pH_Low pH < 7 (Protonated) Good Solubility Aq_pH->pH_Low N-protonated Form_Salt HCl Salt Form Insoluble in THF/DCM Org_Form->Form_Salt Form_Base Free Base Form H-Bond Aggregation Org_Form->Form_Base Sol_Aq Adjust pH to 5-7 or use 5% DMSO pH_High->Sol_Aq Sol_Salt Add 2.5 eq DIPEA to generate free base Form_Salt->Sol_Salt Neutralization required Sol_Base Use polar aprotic (DMF/DMSO) or DCM/MeOH Form_Base->Sol_Base Disrupt H-bonds

Diagnostic workflow for resolving (1-(Piperidin-4-yl)indolin-6-yl)methanol solubility issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound crash out of solution during an aqueous-to-organic liquid-liquid extraction? Causality: This is a classic pH-dependent phase transfer failure. To extract the compound into an organic layer, you likely basified the aqueous layer to pH > 11 to fully deprotonate the piperidine nitrogen (pKa ~11.1)[1]. However, once it becomes the neutral free base, intermolecular H-bonding takes over. If your extraction solvent is too non-polar (e.g., diethyl ether), the free base will precipitate at the biphasic interface[3]. Solution: Switch to a more polar extraction solvent. A mixture of 90% Dichloromethane (DCM) and 10% Methanol (MeOH) is highly effective. The DCM solvates the lipophilic indoline core, while the MeOH acts as a hydrogen-bond disruptor for the piperidine and hydroxymethyl groups.

Q2: I am running an amide coupling reaction in THF, but the hydrochloride salt of the compound won't dissolve. What should I do? Causality: The hydrochloride salt exists as a tightly bound ionic lattice. Low-dielectric aprotic solvents like THF or DCM do not possess the solvation energy required to break this lattice[3]. Solution: You must perform an in situ free-basing. Add 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) directly to the THF suspension. The DIPEA neutralizes the HCl, liberating the free base, which is soluble in organic media.

Q3: How can I prepare a highly concentrated stock solution for in vitro biological assays without it precipitating? Causality: Biological assays require physiological pH (~7.4). At this pH, the piperidine nitrogen is fully protonated, but the indoline nitrogen (pKa ~5.2) remains neutral[1][2]. While the protonated piperidine aids aqueous solubility, the lipophilic indoline core can still drive micelle formation or precipitation at high concentrations. Solution: Pre-dissolve the free base in 100% DMSO to create a 10-50 mM master stock. For the working solution, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration remains below 1-2% to prevent assay interference. Alternatively, synthesize and use the dihydrochloride salt for maximum aqueous solubility[3].

Quantitative Solubility Matrix

Table 1: Solvent Selection Guide for (1-(Piperidin-4-yl)indolin-6-yl)methanol

Solvent CategoryExamplesFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Aqueous Water, PBS (pH 7.4)Very LowHighSalt formation dramatically increases hydration energy, overcoming lipophilicity[3].
Polar Aprotic DMF, DMSOHighLowHigh polarity disrupts H-bonding of the free base; poor solvation of ionic salts.
Halogenated DCM, ChloroformModerateInsolubleSolvates the lipophilic indoline core; requires a MeOH co-solvent to fully disrupt free base H-bonds.
Ethers THF, Diethyl EtherLowInsolubleInsufficient dielectric constant to overcome the lattice energy of either the salt or the H-bonded free base[3].
Non-Polar Hexane, TolueneInsolubleInsolubleCompletely unable to solvate the polar hydroxymethyl or basic amine groups[3].
Validated Experimental Protocols
Protocol A: In Situ Free-Basing for Organic Synthesis

Use this protocol when your synthetic step requires an organic solvent, but your starting material is the insoluble HCl salt.

  • Suspend: Add 1.0 equivalent of (1-(Piperidin-4-yl)indolin-6-yl)methanol HCl salt to a round-bottom flask containing anhydrous DCM or DMF (approx. 10 mL per gram of compound).

  • Neutralize: Dropwise, add 2.5–3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) under continuous magnetic stirring[3]. (Note: The excess ensures complete neutralization of both the piperidine and any residual indoline hydrochlorides).

  • Observe: The suspension will rapidly change appearance. If using DCM, the target compound will dissolve, while a fine, feathery precipitate of DIPEA·HCl may form in its place.

  • Self-Validation: Spot a tiny aliquot of the reaction mixture onto a wetted strip of pH paper. A resulting pH > 9 confirms complete neutralization and successful liberation of the free base.

  • Proceed: Add your coupling reagents (e.g., HATU, EDC) directly to this mixture without filtering.

Protocol B: Preparation of the Hydrochloride Salt for Aqueous Applications

Use this protocol to convert the free base into a stable, highly water-soluble powder for biological assays.

  • Dissolve: Suspend 1.0 equivalent of the free base in a minimal volume of anhydrous Methanol (MeOH)[3].

  • Acidify: Chill the solution to 0 °C in an ice bath. Slowly add 2.2 equivalents of 2M HCl in diethyl ether dropwise.

  • Crystallize: Remove the ice bath and stir at room temperature for 30 minutes. A white crystalline solid will precipitate as the ammonium salt forms[3].

  • Isolate: Filter the precipitate through a Büchner funnel. Wash the filter cake with cold diethyl ether to remove any unreacted free base and lipophilic impurities. Dry under vacuum.

  • Self-Validation: Dissolve 5 mg of the dried powder in 1 mL of Deionized (DI) water. It should yield a crystal-clear solution instantly, confirming successful salt formation.

References

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Indoline Precursor Reduction

Welcome to the Indoline Reduction Support Center. The reduction of the highly resonance-stabilized indole ring to indoline is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indoline Reduction Support Center. The reduction of the highly resonance-stabilized indole ring to indoline is notoriously challenging. This guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and advanced troubleshooting strategies to prevent over-reduction, dimerization, and unintended functionalization.

Section 1: Mechanistic Insights & Common Side Reactions

To successfully reduce an unprotected indole, the aromaticity of the pyrrole ring must first be disrupted. This is typically achieved by protonating the C-3 position under acidic conditions to generate an electrophilic indolenium ion, which is subsequently reduced by a hydride source or catalytic hydrogenation[1]. However, this highly reactive intermediate is the branching point for several major side reactions.

Pathways Indole Unprotected Indole Indolenium Indolenium Ion (C-3 Protonated) Indole->Indolenium Acid (H+) Indoline Indoline (Desired Product) Indolenium->Indoline Hydride (H-) or H2 (Fast) Dimer Dimers / Polymers (Side Reaction) Indolenium->Dimer Unreacted Indole (Slow Reduction) NAlkyl N-Alkylindoline (Side Reaction) Indoline->NAlkyl NaBH4 in AcOH (Reductive Amination) Octahydro Octahydroindole (Over-reduction) Indoline->Octahydro Excess H2, High Temp (No Acid Protection)

Mechanistic pathways of indole reduction highlighting the indolenium intermediate and side reactions.

FAQ: Troubleshooting Specific Side Reactions

Q: Why does my indole reduction yield a mixture of dimers and polymers instead of the desired indoline? A: The indolenium intermediate is highly electrophilic. If the reduction rate (hydride attack or hydrogenation) is slower than the rate of nucleophilic attack by unreacted indole molecules in the solution, dimerization or polymerization occurs. Solution: Ensure the reducing agent is present in sufficient excess and is highly active under your specific acidic conditions. Using stronger hydride donors relative to the acid strength (e.g., triethylsilane in trifluoroacetic acid) ensures rapid trapping of the indolenium ion before dimerization can occur.

Q: I am using sodium borohydride (NaBH₄) in acetic acid, but my LC-MS shows a +28 Da mass shift. What happened? A: You are observing N-ethylation. NaBH₄ in neat acetic acid reduces the indole double bond, but it also reduces the acetic acid solvent to acetaldehyde. The newly formed indoline undergoes reductive amination with the acetaldehyde, yielding N-ethylindoline[1]. Solution: Switch to sodium cyanoborohydride (NaBH₃CN) in acetic acid. NaBH₃CN is stable in mild acids and selectively reduces the indolenium ion without reducing the carboxylic acid solvent, effectively eliminating N-alkylation[2].

Q: During catalytic hydrogenation of unprotected indoles, I am seeing complete loss of the aromatic ring (octahydroindole). How can I stop the reaction at the indoline stage? A: Over-reduction to octahydroindole is a classic side reaction during heterogeneous catalytic hydrogenation. The desired product, indoline, is a cyclic secondary amine that can strongly coordinate to the metal catalyst and undergo further hydrogenation[3]. Solution: Acid additives are critical. Using Pt/C with p-toluenesulfonic acid (p-TSA) or Pd/C with phosphoric acid (H₃PO₄) in water protonates the resulting indoline. This protonation prevents the indoline lone pair from coordinating with and poisoning the catalyst, and stops further reduction of the benzene ring[3],[4].

Section 2: Reagent Selection & Quantitative Comparison

Selecting the right reducing system is a balancing act between chemoselectivity, environmental impact, and functional group tolerance. The table below summarizes the expected outcomes of common protocols.

Reducing SystemSolventPrimary ProductCommon Side ReactionsNotes / Best Use Case
NaBH₄ Acetic Acid (AcOH)N-EthylindolineN-alkylation (High)Useful only if N-alkylation is desired[1].
NaBH₃CN Acetic Acid (AcOH)IndolineCyanide waste generationExcellent chemoselectivity; tolerates halogens[2].
Pt/C + H₂ EthanolOctahydroindoleOver-reduction, PolymerizationPoor selectivity without acid additives[3].
Pt/C + H₂ + p-TSA WaterIndolineDehalogenation (e.g., Cl, Br)Green protocol; excellent for alkyl/alkoxy indoles[3].
Pd/C + H₂ + H₃PO₄ WaterIndolineMinimalHigh atom efficiency; avoids p-TSA toxicity[4].

Section 3: Step-by-Step Validated Protocols

Protocol A: Chemoselective Reduction using NaBH₃CN (Minimizing N-Alkylation)

This protocol is highly reliable for bench-scale synthesis where functional group tolerance (e.g., halogens) is required, though it generates cyanide byproducts[2].

  • Preparation: Dissolve the unprotected indole (1.0 equiv, e.g., 0.1 mol) in glacial acetic acid (5.0 mL/mmol) at room temperature.

  • Temperature Control: Cool the reaction mixture to 10–15 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium cyanoborohydride (NaBH₃CN, 3.0 to 5.0 equiv) in small portions over 30 minutes. Caution: Highly exothermic and evolves hydrogen gas.

  • Reaction: Remove the ice bath and stir the mixture at 20 °C for 4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Carefully decompose the complex by adding water. Remove the bulk of the acetic acid in vacuo. Basify the residue with 2N NaOH (pH > 10) and extract with diethyl ether or ethyl acetate.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography or distillation under reduced pressure.

Protocol B: Green Heterogeneous Hydrogenation (Minimizing Over-Reduction)

This method utilizes water as a solvent and avoids toxic hydride reagents, making it ideal for scale-up, provided the substrate lacks reducible halogens[3].

Workflow Step1 1. Substrate Prep Indole in H2O Step2 2. Acidification Add p-TSA or H3PO4 Step1->Step2 Step3 3. Catalyst Addition Pt/C or Pd/C Step2->Step3 Trouble Critical: Acid protonates indoline, preventing catalyst poisoning Step2->Trouble Step4 4. Hydrogenation 1 atm H2, 25-40°C Step3->Step4 Step5 5. Filtration & Workup Pure Indoline Step4->Step5

Step-by-step workflow for the green heterogeneous catalytic hydrogenation of unprotected indoles.

  • Preparation: Suspend the indole (1.0 equiv) in deionized water (10 mL/mmol).

  • Acidification: Add p-toluenesulfonic acid monohydrate (p-TSA, 1.5 equiv) or phosphoric acid (H₃PO₄) to the suspension. Stir until a homogenous mixture or fine suspension is achieved.

  • Catalyst Addition: Add 5% Pt/C or Pd/C (5-10 mol% metal loading). Note: Purge the reaction vessel with nitrogen before handling the dry catalyst to prevent ignition.

  • Hydrogenation: Evacuate and backfill the vessel with hydrogen gas (1 atm via balloon or low-pressure Parr shaker). Stir vigorously at room temperature (25 °C) for 3–12 hours.

  • Workup: Filter the catalyst through a pad of Celite, washing with water and a small amount of methanol. Basify the aqueous filtrate with saturated NaHCO₃ to pH 8-9, then extract with ethyl acetate. Dry and concentrate to yield the pure indoline.

Section 4: Advanced Troubleshooting Q&A

Q: My indole has a 5-chloro substituent. When I use Pt/C and H₂, I lose the chlorine atom. How do I prevent dehalogenation? A: Aryl halides are highly susceptible to hydrogenolysis under Pd/C or Pt/C catalyzed hydrogenation conditions. For example, hydrogenating 5-chloroindole with Pt/C yields significant amounts of dehalogenated indoline[3]. Solution: You have two options. First, you can switch to a less active catalyst support, such as Pt/Al₂O₃, which has been shown to successfully catalyze the reduction of the pyrrole ring while preserving the aryl chloride[3]. Second, you can abandon catalytic hydrogenation entirely and use the NaBH₃CN/AcOH method (Protocol A), which is completely orthogonal to aryl halides[2].

Q: I am scaling up the NaBH₃CN reduction, and the reaction is overheating, leading to a dark, polymerized mess. How can I control this? A: The protonation of indole and the subsequent hydride reduction are both exothermic. At scale, poor heat dissipation causes localized hot spots, accelerating the rate of unreacted indole attacking the indolenium ion (polymerization). Solution: Dilute the reaction further (up to 10 mL/mmol AcOH). Strictly control the internal temperature using an internal thermocouple, ensuring it does not exceed 15 °C during the addition of NaBH₃CN. Consider using a syringe pump to add a solution of NaBH₃CN in THF/AcOH over several hours rather than adding solid portions.

References

  • Kulkarni, A., Zhou, W., & Török, B. "Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge." Organic Letters, 2011.[Link]

  • Kumar, Y., & Florvall, L. "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids." Synthetic Communications, 1983.[Link]

  • "Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst." Journal of Fuel Chemistry and Technology, 2014.[Link]

  • Gribble, G. W., et al. "Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines." Journal of the American Chemical Society, 1974.[Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Polar Indoline Derivatives

Welcome to the Technical Support Center. Purifying polar indoline derivatives (nitrogen-containing basic heterocycles) presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying polar indoline derivatives (nitrogen-containing basic heterocycles) presents unique chromatographic challenges. Due to their basicity and polarity, indolines frequently exhibit poor peak shape, severe tailing, and irreversible adsorption on standard silica gel.

As an application scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind chromatographic failures and provide self-validating protocols to ensure high-purity recovery of your target compounds.

Part 1: The Mechanistic Challenge (Why Indolines Fail on Bare Silica)

Indolines function as secondary or tertiary amines. Standard chromatographic silica gel contains surface silanol groups (Si-OH) which act as Brønsted acids[1]. When a basic indoline is introduced to the column, an acid-base interaction occurs, leading to ionic bonding between the protonated amine and the anionic silicate surface[2][3].

This ionic interaction supersedes standard polarity-based partitioning. It manifests as severe band-broadening, streaking across TLC plates, and significant yield loss during flash chromatography[1]. To successfully purify these compounds, you must either neutralize the silica chemically or change the stationary phase entirely.

Mechanism Indoline Indoline (Basic Amine) Silanol Bare Silica (Acidic Silanol, Si-OH) Indoline->Silanol Acid-Base Rxn NH2 NH2-Bonded Silica (Basic Surface) Indoline->NH2 No acidic sites Outcome1 Ionic Bonding (Tailing & Yield Loss) Silanol->Outcome1 TEA TEA Modifier (Competes for Si-OH) TEA->Silanol Blocks sites Outcome2 Neutralized Surface (Normal Elution) TEA->Outcome2 Outcome3 Charge Repulsion (Sharp Peaks) NH2->Outcome3

Mechanistic pathways of indoline interactions with various silica stationary phases.

Part 2: Troubleshooting Guides & FAQs

Q1: My indoline derivative is streaking severely on bare silica, and I am losing >40% of my yield. How can I fix this without changing my stationary phase?

A: You are experiencing classical silanol-driven irreversible adsorption[3]. To resolve this on bare silica, you must use a mobile phase modifier. The addition of a small amount of a competing volatile amine (e.g., 0.1% - 1.0% Triethylamine (TEA) or ammonium hydroxide) to your solvent system will dynamically neutralize the acidic silanols[4][5].

  • The Causality: TEA acts as a "sacrificial" base. Because it is small, highly mobile, and highly basic, it preferentially occupies the acidic sites on the silica. This allows your bulkier indoline derivative to elute based purely on polarity rather than ionic affinity[1][4].

Q2: I used TEA as a modifier, but I cannot remove the residual TEA from my purified indoline fractions. What is the alternative?

A: Switch your stationary phase to Amine-functionalized silica (NH2-silica) or Basic Alumina [6][7].

  • The Causality: NH2-silica is covalently bonded with aminopropyl groups, providing a slightly basic surface (pKa ~9.8)[4]. This completely eliminates the Brønsted acid sites, preventing the ionic interaction natively[2][3].

  • The Benefit: You can elute your basic indolines using standard, modifier-free solvent systems (like Hexane/Ethyl Acetate or DCM/MeOH), resulting in sharp, symmetrical peaks and eliminating the need for tedious post-column TEA evaporation[1][2].

Q3: My indoline derivative is highly polar (e.g., contains additional hydroxyl/carboxyl groups) and elutes with the solvent front on normal phase. What now?

A: Transition to Reversed-Phase (C18) Flash Chromatography [5].

  • The Causality: Reversed-phase media utilizes a hydrophobic bonded phase (e.g., octadecyl silane) and aqueous solvent systems[2]. For basic amines, running the mobile phase at a high pH (using an alkaline buffer or 0.1% TEA) keeps the indoline in its free-base, lipophilic form. This maximizes retention and separation on the C18 column, preventing the compound from washing out immediately with the solvent front[1].

G Start Crude Polar Indoline Mixture Q1 Highly Polar / Water Soluble? Start->Q1 RP Reversed-Phase (C18) Eluent: H2O/MeCN + 0.1% TEA Q1->RP Yes NP Normal-Phase Chromatography Q1->NP No Q2 Is TEA removal an issue post-purification? NP->Q2 BareSilica Bare Silica Gel Eluent: DCM/MeOH + 1% TEA (Pre-equilibrate column!) Q2->BareSilica No NH2Silica Amine-Bonded Silica (NH2) Eluent: Hexane/EtOAc (No modifier needed) Q2->NH2Silica Yes

Decision matrix for selecting the optimal chromatography conditions for polar indolines.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below includes a built-in validation step to confirm the chemistry is working before you commit your entire crude sample to the column.

Protocol 1: Bare Silica with TEA Modifier (Normal Phase)

Best for standard indolines where cost is a factor and TEA can be removed via high-vacuum.

  • Self-Validation (2D TLC): Spot your crude mixture on a standard silica TLC plate. Run it in your proposed solvent (e.g., 95:5 DCM/MeOH). Dry the plate, rotate it 90 degrees, and run it in 95:4:1 DCM/MeOH/TEA. A shift from a streaking band to a tight, circular spot validates the modifier's efficacy.

  • Column Preparation: Slurry pack the bare silica column.

  • Critical Step - Pre-equilibration: Flush the column with 3 Column Volumes (CV) of your TEA-modified solvent (e.g., 1% TEA in Hexane or DCM). Why? If the sample touches un-neutralized silica, it will stick irreversibly. The column must be basic before loading.

  • Loading & Elution: Dry-load the indoline onto Celite (not silica, to avoid localized acid trapping) and elute using the TEA-modified gradient.

Protocol 2: Amine-Functionalized (NH2) Silica Chromatography

Best for high-value indolines where TEA removal causes degradation or is impossible.

  • Self-Validation: You must use an NH2-functionalized TLC plate for method development[4]. Standard silica TLC will not accurately predict retention times on an NH2 column.

  • Solvent Selection: Develop a gradient using standard solvents (e.g., Hexane/Ethyl Acetate). Do not add TEA or acidic modifiers.

  • Execution: Pack the NH2 column (or use a pre-packed flash cartridge). Load the sample directly. The covalently bonded aminopropyl groups will repel the basic indoline, ensuring it elutes in a tight band[2][3].

Protocol 3: Reversed-Phase (C18) Flash Chromatography

Best for highly polar, water-soluble indoline derivatives.

  • Self-Validation: Check the pH of your aqueous mobile phase. It must be at least 2 pH units above the pKa of your indoline's conjugate acid to ensure the compound is fully deprotonated (free-base form) and lipophilic enough to retain on the C18 phase[1].

  • Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% TEA or Ammonium Hydroxide) and Mobile Phase B (Acetonitrile).

  • Execution: Run a gradient from 5% B to 100% B. The alkaline environment suppresses ionization, allowing the C18 media to separate the indolines based on their hydrophobic carbon skeletons.

Part 4: Data Presentation

Summary of Stationary Phases for Basic Amines
Stationary PhaseSurface ChemistryPrimary MechanismRecommended SolventsRequired ModifiersBest Use Case
Bare Silica Gel Acidic Silanols (Si-OH)Adsorption / Ionic BondingDCM/MeOH or Hexane/EtOAc0.1% - 1% TEA or NH4OHRoutine purification; budget-constrained labs.
NH2-Bonded Silica Basic AminopropylAdsorption (Charge Repulsion)Hexane/EtOAcNone High-value indolines; TEA-sensitive compounds.
Basic Alumina Basic Aluminum OxideAdsorptionEther/Hexane or DCMNone Simple separations of robust basic amines.
Reversed-Phase (C18) Hydrophobic Alkyl ChainsHydrophobic PartitioningWater/Acetonitrile0.1% TEA (to raise pH)Highly polar, water-soluble indoline derivatives.

Part 5: References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Available at: [Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base. Available at: [Link]

  • Teledyne ISCO / Wake Forest University. "Successful Flash Chromatography: Neutral, Acidic, Basic Compounds." WFU.edu. Available at: [Link]

  • Sorbent Technologies. "Amino Flash: Amine functionalized Silica Gel phases." Sorbtech. Available at:[Link]

  • Columbia University. "Column chromatography: Adsorbents and Solvents." Columbia.edu. Available at:[Link]

  • University of Rochester. "Flash Column Chromatography: Media for Separation." Rochester.edu. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Oxidative Stability of (1-(Piperidin-4-yl)indolin-6-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex degradation pathways of nitrogen-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex degradation pathways of nitrogen-containing heterocycles.

(1-(Piperidin-4-yl)indolin-6-yl)methanol presents a unique analytical challenge. It contains three distinct functional groups, each with a different thermodynamic and kinetic vulnerability to oxidation: an electron-rich indoline core , a basic piperidine secondary amine , and a primary alcohol . Understanding the causality behind these degradation pathways is critical for developing stability-indicating methods that comply with regulatory expectations.

Part 1: Mechanistic Vulnerabilities & Degradation Pathways

To stabilize this molecule, we must first map its failure modes. The diagram below illustrates the hierarchical oxidative degradation pathways you will encounter during benchtop handling and forced degradation studies.

G Parent (1-(Piperidin-4-yl)indolin-6-yl)methanol (Parent API) Indole Indole Derivative (-2 Da, Aromatization) Parent->Indole Aerobic O2 / Photo-oxidation (Thermodynamically Driven) NOxide Piperidine N-oxide (+16 Da, N-Oxidation) Parent->NOxide H2O2 / Peroxides (Kinetically Fast) Aldehyde Indolin-6-yl)carboxaldehyde (-2 Da, Alcohol Oxidation) Parent->Aldehyde Strong Oxidants (Slow / High Energy) RingOpen Ring-Opened Degradants (Secondary Artifacts) NOxide->RingOpen Over-stress (>20% Degradation)

Oxidative degradation pathways of (1-(Piperidin-4-yl)indolin-6-yl)methanol.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my API solution turn yellow/brown during routine benchtop handling?

A: This color shift is the classic hallmark of indoline aromatization[1]. Indolines are highly electron-rich and susceptible to aerobic oxidation, converting into their corresponding indoles[2].

  • The Causality: The thermodynamic driving force to form a fully conjugated, planar 10-π electron aromatic indole system makes this pathway extremely favorable[3]. Even ambient light or trace transition metal ions in your glassware can catalyze this dehydrogenation.

  • The Fix: Store solutions in amber vials, purge headspace with argon, and consider adding a chelating agent (e.g., EDTA) to sequester catalytic trace metals.

Q2: During ICH Q1A forced degradation with 3% H₂O₂, I observe >30% degradation and poor mass balance. What is happening?

A: You are over-stressing the molecule. ICH Q1A(R2) guidelines strictly mandate a target of 5–20% degradation[4],[5].

  • The Causality: At >20% degradation, you are no longer observing primary degradation. The primary piperidine N-oxide is undergoing secondary, non-predictive reactions such as ring-opening[1],[6], and the primary alcohol is over-oxidizing to an aldehyde or carboxylic acid.

  • The Fix: Reduce your H₂O₂ concentration to 0.3% or 0.1% and monitor the kinetics at shorter intervals (e.g., 2h, 6h, 24h).

Q3: My LC-MS shows a +16 Da degradant peak, but the peak shape is broad and tailing. How do I resolve this?

A: The +16 Da mass shift corresponds to the piperidine N-oxide[7].

  • The Causality: N-oxides are highly polar and form exceptionally strong hydrogen bonds with residual H₂O₂ in your sample matrix[8]. If you do not actively quench the peroxide before injection, the H₂O₂-N-oxide complex causes secondary interactions with the HPLC stationary phase, leading to peak tailing. Furthermore, unquenched peroxide causes continuous degradation inside the autosampler.

  • The Fix: Actively quench the oxidative stressor using sodium metabisulfite or catalase prior to injection. Switch to a column designed for polar basic compounds (e.g., superficially porous particles with positive surface charge).

Part 3: Self-Validating Experimental Protocol

To ensure trustworthy data, forced degradation must be a closed, self-validating system. The protocol below utilizes an active quenching step and a mass-balance verification calculation. If the mass balance fails, the system flags the run as invalid.

Workflow Start Initiate ICH Q1A Stress (0.3% H2O2, 25°C) Quench Active Quench (Sodium Metabisulfite) Start->Quench Analyze LC-HRMS Analysis Calculate Mass Balance Quench->Analyze Check Degradation Level? Analyze->Check Low < 5% Degradation (Increase H2O2 to 1%) Check->Low Under-stressed Optimal 5 - 20% Degradation (Valid: Proceed to Method Dev) Check->Optimal Target Range High > 20% Degradation (Invalid: Secondary Artifacts) Check->High Over-stressed

Self-validating workflow for forced oxidative degradation targeting 5-20% breakdown.

Step-by-Step Methodology: Controlled Oxidative Stress
  • Baseline Establishment: Prepare a 1.0 mg/mL solution of (1-(Piperidin-4-yl)indolin-6-yl)methanol in a 50:50 Water:Acetonitrile mixture. Inject immediately to establish the baseline Area Under Curve (AUC) and confirm 100% mass balance.

  • Stress Initiation: Add H₂O₂ to achieve a final concentration of 0.3% v/v. Incubate at 25°C protected from light (to prevent photo-catalyzed indoline aromatization).

  • Active Quenching (Critical): At t = 6h and t = 24h, extract a 100 µL aliquot and immediately add 10 µL of 10% sodium metabisulfite solution. Causality: This instantly reduces residual H₂O₂, locking the degradation profile and preventing autosampler artifacts[8].

  • Orthogonal Analysis: Analyze via LC-HRMS.

  • System Validation (Mass Balance): Sum the molar equivalents of the parent peak, the indole degradant (-2 Da), and the N-oxide degradant (+16 Da). If the total is <95% of the baseline AUC, precipitation or volatile secondary degradation has occurred. The test must be repeated with lower stress parameters.

Part 4: Quantitative Data Summary

Use the following table to anticipate the kinetic behavior and chromatographic shifts of the molecule's specific vulnerabilities during stability testing.

Vulnerable MoietyPrimary DegradantPrimary Oxidative StressorRelative Reaction KineticsChromatographic Shift (ΔtR)Mass Shift (Δm/z)
Indoline Core Indole DerivativeAmbient O₂, Photo-oxidationFast (Minutes to Hours)+ (More lipophilic)-2 Da
Piperidine Ring Piperidine N-oxideH₂O₂, PeroxidesModerate (Hours)- (More polar)+16 Da
Primary Alcohol Aldehyde / AcidStrong Oxidants (e.g., KMnO₄)Slow (Days)- (More polar)-2 Da / +14 Da

References

  • ResolveMass Laboratories.
  • BenchChem.
  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances".
  • ACS Publications.
  • MDPI. "Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles".
  • SRCE. "Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS".
  • ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities".
  • PubMed.

Sources

Optimization

Technical Support Center: Crystallization of (1-(Piperidin-4-yl)indolin-6-yl)methanol

Welcome to the Technical Support Center for API solid-state development. This guide is specifically engineered for researchers and drug development professionals facing crystallization challenges with (1-(Piperidin-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API solid-state development. This guide is specifically engineered for researchers and drug development professionals facing crystallization challenges with (1-(Piperidin-4-yl)indolin-6-yl)methanol .

Below, you will find field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols designed to transition your API from a recalcitrant oil to a highly crystalline solid.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my free base consistently form a viscous oil or amorphous glass instead of crystallizing?

(1-(Piperidin-4-yl)indolin-6-yl)methanol presents a classic crystallization challenge due to its structural dichotomy. The molecule contains a highly basic piperidine ring (pKa ~11) and a weakly basic indoline nitrogen (pKa ~3), alongside a primary alcohol that acts as both a hydrogen bond donor and acceptor.

In its free base form, this combination of high basicity, molecular flexibility, and unstructured intermolecular hydrogen bonding severely lowers the lattice energy. Consequently, the compound precipitates as a viscous oil rather than a crystalline solid. To overcome this, salt formation is the industry-standard approach, utilized in approximately 50% of marketed small molecule APIs to improve solid-state properties and force crystalline lattice formation[1][2].

Q2: How do I rationally select the right counterion for salt screening?

Successful salt formation relies on the


pKa rule: the pKa of the counterion should be at least 2 to 3 units lower than the pKa of the basic center to ensure complete proton transfer and prevent the formation of physical mixtures or cocrystals[3][4].

Because we want to selectively protonate the piperidine nitrogen without protonating the weakly basic indoline nitrogen, a stoichiometric ratio of 1:1 (API:Acid) is critical.

Table 1: Quantitative Acid Selection Matrix for Salt Screening

Counterion (Acid)pKa

pKa (vs. Piperidine)
Mechanistic Rationale & Expected Causality
Hydrochloric Acid -6.3~17.3Strong proton transfer ensures a stable ionic lattice. High risk of hygroscopicity due to chloride ion hydration.
Methanesulfonic Acid -1.9~12.9Excellent for highly basic amines. The bulky mesylate group often disrupts amorphous hydrogen bonding networks, driving crystallization.
L-Tartaric Acid 2.89~8.1The hydroxyl groups on tartrate can form a structured hydrogen-bond network with the API's primary alcohol, promoting a stable lattice.
Fumaric Acid 3.03~8.0Lower solubility counterion. Forces crystallization at lower supersaturation levels, reducing the risk of crossing the LLPS boundary.
Q3: My salt screen resulted in Liquid-Liquid Phase Separation (LLPS) / "Oiling Out". How do I fix this?

Liquid-Liquid Phase Separation (LLPS) occurs when the crystallization trajectory crosses the binodal curve of the phase diagram before reaching the solubility curve. Instead of nucleating crystals, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase[5].

To resolve this, you must control the supersaturation generation rate. Research demonstrates that agitation speed directly impacts the size of the oil droplets during LLPS; smaller droplets restrict primary and secondary nucleation, whereas larger droplets facilitate it[6]. However, the most robust solution is to bypass the LLPS region entirely by adjusting the solvent matrix to lower the maximum achievable supersaturation, or by introducing seed crystals within the metastable zone[5][7].

LLPS_Resolution Detect LLPS Detected (Cloudy Emulsion) Heat Reheat to Clear Point (Dissolve Oil) Detect->Heat Adjust Adjust Solvent Matrix (Increase Primary Solvent) Heat->Adjust Seed Add 1-2% Seed Crystals at Metastable Zone Adjust->Seed Agitate Optimize Agitation (Control Droplet Size) Seed->Agitate Age Isothermal Aging (Promote Secondary Nucleation) Agitate->Age Success Crystalline Slurry Age->Success

Logical intervention pathway for resolving Liquid-Liquid Phase Separation (LLPS).

Part 2: Self-Validating Experimental Protocols

Protocol A: High-Throughput Salt Screening (Micro-scale)

This protocol is designed to rapidly identify viable crystalline salts while minimizing API consumption.

  • Preparation: Dispense 50 mg of (1-(Piperidin-4-yl)indolin-6-yl)methanol free base into a series of 2 mL HPLC vials.

  • Solvation: Add 0.5 mL of selected screening solvents (e.g., Isopropanol, Ethanol, Acetone, and Tetrahydrofuran) to separate vials.

  • Ionization: Add 1.05 molar equivalents of the selected acid (from Table 1) to each vial. Causality: The slight 0.05 excess ensures complete protonation of the piperidine ring without risking di-salt formation at the indoline nitrogen.

  • Dissolution: Heat the vials to 60°C under magnetic stirring (400 rpm) until a clear solution is achieved (Clear Point).

  • Controlled Cooling: Program the crystallizer to cool the solutions at a slow, linear rate of 0.1 °C/min down to 5°C. Causality: Slow cooling maintains the system within the metastable zone, favoring crystalline nucleation over amorphous precipitation.

  • Validation Checkpoint: Isolate any resulting precipitates via centrifugation. Analyze the damp solids immediately via X-Ray Powder Diffraction (XRPD). A distinct diffraction pattern with sharp peaks validates the acid-solvent combination as a self-sustaining crystalline system.

Protocol B: Anti-Solvent Crystallization with Seeding (Scale-up)

Once a stable salt (e.g., the Mesylate salt) is identified, use this protocol to scale up while preventing LLPS.

  • Dissolution: Dissolve 5.0 g of the API salt in 20 mL of a primary protic solvent (e.g., Ethanol) at 55°C.

  • Anti-Solvent Titration: Dropwise, add an anti-solvent (e.g., Heptane or MTBE) until the solution becomes faintly turbid. Immediately add 0.5 mL of the primary solvent to regain a clear solution. Causality: This precisely positions the system at the upper edge of the metastable zone, right before spontaneous (and potentially amorphous) nucleation occurs.

  • Seeding: Introduce 1-2% (w/w) of crystalline seed (obtained from Protocol A).

  • Isothermal Aging: Hold the slurry at 50°C for 2 hours. Causality: Aging allows secondary nucleation to occur on the seed surfaces, consuming supersaturation safely and bypassing the LLPS binodal curve.

  • Cooling & Isolation: Cool the slurry to 10°C at 0.1 °C/min. Filter the crystals, wash with cold anti-solvent, and dry under vacuum at 40°C.

  • Validation Checkpoint: Monitor the mother liquor concentration via HPLC. A drop in API concentration matching the theoretical solubility limit validates that the system has reached thermodynamic equilibrium and maximum yield.

Workflow Start Free Base API (Amorphous/Oil) Solvent Dissolve in Protic/Aprotic Solvent Start->Solvent Acid Add Acid (ΔpKa ≥ 3) e.g., HCl, MSA Solvent->Acid Cooling Controlled Cooling (0.1 - 0.5 °C/min) Acid->Cooling Outcome Phase Separation Observation Cooling->Outcome LLPS Oiling Out (LLPS) Outcome->LLPS High Supersaturation Crystals Nucleation & Crystallization Outcome->Crystals Optimal Trajectory Intervention Seeding & Temp Cycling Adjust Agitation LLPS->Intervention Isolation Filtration & Drying Crystals->Isolation Intervention->Crystals Overcomes Energy Barrier

Workflow for salt screening and overcoming oiling out (LLPS) during API crystallization.

References

  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpC-viAs9G836Tx21Mz5uWWsdzcdzky4xrCq1bZpxOq0-8kFx0ObiRfHURrjkixsE_nvKTplMbtu8-s9I3TRi8FwO_zU5hVPX846zAsOhhENpnA6zxEsci5LU56TYeLFivM4FJl48EDStK8hc63AyNFAVOYMsee3TPNM23RsJqugyC5UjXIU93rfRY9OaW3Wk0iGkd1aJzimXVHHkic8LbW3rx3jZm2KrdyHzUG0UxrWANsM6EOyafYE-HYOb-GnbYF5Y=]
  • Crystallization and transformation of pharmaceutical solid forms - Academic Journals -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1COg4pj5Ww0s3iRaUdk5x6tgkXmb6UcjXOvEXpP8viu3NqH5bSnc_grZRiZDtVPYmAFNl4riXGeEB59ejr27Jk0aG3TuDvFk1eoh12ZpSyqds1vOEoYuB8bnp99wMXHRTuBKeFTND8RVwp8GJAn2b5PqlEyP4SBI=]
  • Salt Selection in Drug Development - Pharmaceutical Technology -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0nZFw9LHs4KML8hqu3B7u5nlaC7rL5k_LpO_aU6Je38_65oOJVyH_ORmnKxrNnpqFAh70XFqT0AL0-bIZPmasImz3Vgy2N0vquMqwfT0EhkooIvpAgs7M2r0JxMHT20sP9PCYa0SkbviCA0NzmPgXswqeNlBH-uXJ]
  • How to salt screen using the Crystal 16 - Technobis -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs-Fxw4p6c5k4_U7CvKnjtNpg-n-QRf64AhXdKIV_o8mdW9mwMdO0KQdUHLDvzMJFwhD5BzHWgAcApgreS5h1Hu5ae4MfAR9Uwfe_HSrLwzymmZ75jtT3az7G8-1BGk7DCnyNyn1QVE7K4wFJbgxz5b5fH52JgQcellfbD28PC4bPYvnHPi1gF-MsSpQNiUg==]
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpNzCQ9lhRLQkR0_tl-o6fwkkB2uO86hU2WX_ZYW2myg-yjqFzOa6PD0bPdMtzcdIRJLL7Yhc60674UWsPSJVLx6ThGKfpeXd_FIZuvvflaV_d4ODoryCNHjdg5k5wzKAmlP767Xf2zDLucUgT6T8=]
  • Control of Crystal Size during Oiling Out Crystallization of an API - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP80VY2KlybC4PVgPj3g_PJENvcxfAXSsayWOomTfiJc9HDnypb1ulXTeXA9FdfSjqU_KZUf7sTTpxop2bkadkH81pcDC461J2EsRhDKg-OHY9NtC7tbl6s1kOkMg5LDZm5_FGyQO_a9w=]
  • Control of Crystal Size during Oiling Out Crystallization of an API - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVy3srGl6wZXciZMPQhf3Dv7i4I_43r5R23eCjHEGOuBGEe5pX03_7oPnIOwvDIE_TIFid_FimRAVrKdFq8GXXQg9sAtvXP7qQeyfE7QaADqlOR0UTl9yEDJWtwVlv6GnG8Po2CIGmqtHDHOhX9We7BSITQeupHJgY8qKeiGlTPwj5hDzoTg80fKIs6WhWKVMDJenD9oP7t7FIykPQSnuEjvfXOYYC5Rt7mHSiAHiWiZA=]

Sources

Reference Data & Comparative Studies

Validation

LC-MS characterization and fragmentation patterns of (1-(Piperidin-4-yl)indolin-6-yl)methanol

Title: LC-MS Characterization and Fragmentation Profiling of (1-(Piperidin-4-yl)indolin-6-yl)methanol: A High-Resolution Platform Comparison Guide Introduction As a Senior Application Scientist, I frequently encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS Characterization and Fragmentation Profiling of (1-(Piperidin-4-yl)indolin-6-yl)methanol: A High-Resolution Platform Comparison Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing complex, bifunctional scaffolds during drug metabolism and pharmacokinetic (DMPK) profiling. (1-(Piperidin-4-yl)indolin-6-yl)methanol (C₁₄H₂₀N₂O, exact mass 232.1576 Da) is one such molecule. It features a basic piperidine ring linked at its C4 position to the nitrogen of an indoline core, which is further substituted with a hydroxymethyl group. Because piperidine and indoline derivatives are privileged structures in medicinal chemistry, rigorous structural elucidation of their fragmentation behavior is critical[1][2].

This guide provides an objective, data-driven comparison of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap High-Resolution Mass Spectrometry (HRMS) platforms for the characterization of this compound. It details optimized experimental methodologies, mechanistic fragmentation pathways, and platform-specific performance metrics to help researchers select the appropriate system for their workflows.

Platform Comparison: Q-TOF vs. Orbitrap HRMS

When analyzing small, polar basic molecules, the choice of HRMS platform dictates the quality of the structural data acquired.

  • Orbitrap MS (e.g., Thermo Q Exactive Focus): This platform delivers ultra-high resolution (up to 140,000 FWHM) and exceptional mass accuracy. This is critical when resolving fine isotopic distributions and distinguishing isobaric fragment ions in complex biological matrices[3][4].

  • Q-TOF MS (e.g., Agilent 6546 or Bruker maXis): Q-TOF systems offer superior scan speeds (up to 50 Hz) and excellent isotopic fidelity. This makes Q-TOF highly suitable for coupling with fast UHPLC gradients, where maintaining sufficient data points across narrow chromatographic peaks is essential for accurate quantitation[4][5].

Workflow Sample Sample Prep (1-(Piperidin-4-yl)indolin-6-yl)methanol LC UHPLC Separation (HILIC / High-pH RPLC) Sample->LC Split Platform Selection LC->Split QTOF Q-TOF MS (High Scan Rate, Isotopic Fidelity) Split->QTOF Orbitrap Orbitrap MS (Ultra-High Resolution) Split->Orbitrap Data Data Analysis (Fragmentation & Quantitation) QTOF->Data Orbitrap->Data

Fig 1: LC-MS analytical workflow comparing Q-TOF and Orbitrap platforms.

Mechanistic Fragmentation Pathways

Understanding the gas-phase dissociation of (1-(Piperidin-4-yl)indolin-6-yl)methanol is essential for structural validation. In positive electrospray ionization (ESI+), the molecule readily protonates at the highly basic piperidine nitrogen, yielding a precursor ion of [M+H]⁺ at m/z 233.1654.

Upon Higher-energy Collisional Dissociation (HCD) in an Orbitrap or Collision-Induced Dissociation (CID) in a Q-TOF, two primary fragmentation pathways dominate:

  • Neutral Loss of Water: The hydroxymethyl group at the 6-position of the indoline ring undergoes a facile loss of H₂O (-18.0106 Da), generating a stable product ion at m/z 215.1548.

  • Piperidine Cleavage: Charge-directed fragmentation drives the cleavage of the C-N bond connecting the piperidine ring to the indoline core. This results in the neutral loss of the piperidinyl moiety (C₅H₉N, 83.0735 Da), yielding an indolin-6-ylmethanol cation at m/z 150.0919. This behavior aligns perfectly with the fragmentation patterns observed in N-alkylated indoline and isatin derivatives, where the N-C bond is a primary site of breakage[6].

Subsequent MS³ or higher-energy fragmentation leads to a combined loss of water and the piperidine ring, producing a core indoline fragment at m/z 132.0813.

Fragmentation M [M+H]+ m/z 233.1654 F1 Loss of H2O (-18 Da) m/z 215.1548 M->F1 -H2O F2 Piperidine Cleavage m/z 150.0919 M->F2 -C5H9N F3 Indoline Core m/z 132.0813 F1->F3 -C5H9N F2->F3 -H2O

Fig 2: Proposed ESI+ gas-phase fragmentation pathway of the target compound.

Experimental Protocols: Self-Validating LC-MS Workflow

To ensure reproducible characterization, the following protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC). The polar and basic nature of the piperidine moiety often causes poor retention and peak tailing on standard Reversed-Phase (RPLC) columns[1].

Step 1: Sample Preparation

  • Dissolve the (1-(Piperidin-4-yl)indolin-6-yl)methanol reference standard in 50:50 Acetonitrile:Water to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 95:5 Acetonitrile:Water containing 10 mM ammonium formate (pH 3.0) to match the initial HILIC mobile phase conditions.

Step 2: UHPLC Separation (HILIC)

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 10 mM Ammonium formate in 95% Acetonitrile.

  • Gradient: 100% B for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, return to 100% B.

  • Flow Rate: 0.4 mL/min.

  • Causality Check: The acidic pH ensures the piperidine ring remains fully ionized. This prevents secondary interactions with exposed column silanols that cause peak tailing, ensuring sharp, Gaussian peak shapes necessary for accurate HRMS integration.

Step 3: MS Acquisition Parameters

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV (Q-TOF) / 3.2 kV (Orbitrap).

  • Collision Energy (CE): Stepped CE at 15, 25, and 35 eV.

  • Self-Validating Step: Using stepped collision energies captures both the fragile water loss (prominent at 15 eV) and the more stable indoline core fragments (prominent at 35 eV). Note that Orbitrap HCD cells may require slightly lower CE settings compared to Q-TOF CID to achieve identical MS/MS spectra due to differences in ion excitation[5]. The observation of the m/z 150.0919 fragment confirms the presence of the intact indoline-methanol core, validating that cleavage occurred exclusively at the piperidine N-C bond.

Quantitative Data & Performance Comparison

The following table summarizes the objective performance metrics of both platforms when analyzing the target compound.

ParameterQ-TOF MS (e.g., Agilent 6546)Orbitrap MS (e.g., Q Exactive Focus)Analytical Advantage for Target
Mass Resolution ~45,000 to 60,000 (at m/z 200)Up to 140,000 (at m/z 200)Orbitrap excels in resolving complex matrix interferences from the m/z 233 precursor[3][4].
Mass Accuracy < 2 ppm (with internal lock mass)< 1 ppm (with internal calibration)Orbitrap provides superior mass stability over long batches without requiring continuous lock mass[3].
Scan Rate Up to 50 Hz12 Hz (at 35,000 resolution)Q-TOF provides superior data points across narrow HILIC UHPLC peaks, ensuring quantitative accuracy[4][5].
Isotopic Fidelity Excellent (< 2% error)Good, but can drop at ultra-high resQ-TOF is better for confirming the C₁₄H₂₀N₂O formula via precise M+1/M+2 ratio matching.
Fragmentation CID (Quadrupole collision cell)HCD (Higher-energy Collisional Dissociation)HCD often provides richer low-mass fragment data (e.g., internal piperidine ring fragments)[5].

Conclusion

For the structural elucidation of (1-(Piperidin-4-yl)indolin-6-yl)methanol, both Q-TOF and Orbitrap platforms offer robust capabilities. Orbitrap MS is highly recommended for complex biological matrices where ultra-high resolution is required to isolate the target from isobaric background ions. Conversely, Q-TOF MS is the platform of choice for high-throughput screening environments where rapid UHPLC gradients demand high scan speeds to maintain quantitative integrity.

References

1.[1] Benchchem. (2026). (6-(Piperazin-1-yl)pyridin-3-yl)methanol - Benchchem. Retrieved from 2.[5] Drahos, L., et al. (n.d.). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library. Retrieved from 3.[3] Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from 4.[2] El-Kholy, L. E., et al. (2021). Indole Derivatives Obtained from Egyptian Enterobacter sp. Soil Isolates Exhibit Antivirulence Activities against Uropathogenic Proteus mirabilis. PMC. Retrieved from 5.[4] Kaufmann, A. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI. Retrieved from 6.[6] SciSpace. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Retrieved from

Sources

Comparative

HPLC Purity Assessment Standards for (1-(Piperidin-4-yl)indolin-6-yl)methanol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex, multi-functional basic amines. (1-(Piperidin-4-yl)indolin-6-yl)methanol is a prime example of such a scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex, multi-functional basic amines. (1-(Piperidin-4-yl)indolin-6-yl)methanol is a prime example of such a scaffold. It features a highly basic secondary amine (the piperidine ring), a weakly basic tertiary amine (the indoline core), and a reactive primary alcohol (the hydroxymethyl group).

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for the purity assessment of this compound, explaining the causality behind method selection, and provides a self-validating, step-by-step analytical protocol grounded in International Council for Harmonisation (ICH) guidelines[1].

Mechanistic Challenges in HPLC of Indoline-Piperidine Scaffolds

The primary hurdle in developing a robust purity assay for (1-(Piperidin-4-yl)indolin-6-yl)methanol is peak tailing .

The Causality: The piperidine nitrogen has a high


 (

). At a neutral or slightly acidic pH, this amine is fully protonated. Standard silica-based reversed-phase (RP) columns contain residual acidic silanol groups (

) that ionize to

above pH 4. The electrostatic interaction between the protonated piperidine and the ionized silanols creates a secondary ion-exchange retention mechanism. This dual-retention behavior causes the analyte to elute with severe peak asymmetry (tailing), compromising both resolution and the limit of quantitation (LOQ)[2].

To overcome this, we must manipulate the mobile phase pH to either:

  • Suppress Silanol Ionization (Low pH): Operating at pH 2.0-2.5 using Trifluoroacetic acid (TFA) protonates both the amine and the silanols, eliminating the electrostatic attraction.

  • Unionize the Amine (High pH): Operating at pH 10.0-10.5 using ammonium bicarbonate deprotonates the piperidine nitrogen, rendering it neutral. This requires specialized hybrid silica columns (e.g., ethylene bridged hybrid particles) that resist dissolution at high pH[3].

G Start Analyze Basic Amine (Piperidine Scaffold) Check_pKa Determine pKa (Piperidine ~10.5) Start->Check_pKa Low_pH Low pH Strategy (pH 2.0 - 2.5) Check_pKa->Low_pH Standard Silica High_pH High pH Strategy (pH 10.0 - 10.5) Check_pKa->High_pH Hybrid Silica Silanol_Suppression Protonate Amine & Suppress Silanols Low_pH->Silanol_Suppression Unionize_Amine Unionize Amine (Requires Hybrid Silica) High_pH->Unionize_Amine Result_Low Good Peak Shape, Risk of Co-elution Silanol_Suppression->Result_Low Result_High Excellent Peak Shape, High Resolution Unionize_Amine->Result_High

Caption: Method selection logic for overcoming peak tailing in basic amine HPLC analysis.

Comparative Evaluation of HPLC Methodologies

To establish the most reliable purity assessment standard, we compared three distinct chromatographic approaches. The data below summarizes the performance of each method when analyzing a stressed sample of (1-(Piperidin-4-yl)indolin-6-yl)methanol containing its primary oxidative and dealkylated degradation products.

Method Comparison Data
ParameterMethod A: Low pH RP-HPLCMethod B: High pH RP-HPLCMethod C: HILIC
Column Type C18 (Standard Silica)C18 (Hybrid Silica, e.g., XBridge)Unbonded Bare Silica
Mobile Phase 0.1% TFA (pH 2.0) / MeCN10 mM

(pH 10.0) / MeCN
10 mM Ammonium Formate / MeCN
Retention Time (

)
4.2 min8.7 min12.4 min
Tailing Factor (

)
1.451.08 1.62
Theoretical Plates (

)
8,50014,200 6,100
Resolution (

)
1.8 (Marginal)3.4 (Excellent) 1.5 (Poor)
Column Lifespan > 1000 injections> 800 injections< 500 injections

Scientific Consensus: Method B (High pH RP-HPLC) is the superior choice. By operating at pH 10.0, the piperidine ring is neutralized, driving the compound into the stationary phase via pure hydrophobic interactions rather than mixed-mode ion exchange. This results in a near-perfect tailing factor (


 = 1.08) and maximizes theoretical plates, providing the highest resolution between the parent API and its structurally similar impurities[2],[4].

Degradation Pathways & Impurity Profiling

A robust purity method must be stability-indicating. The hydroxymethyl group at the 6-position of the indoline ring is susceptible to oxidation, while the piperidine-indoline N-C bond can undergo dealkylation under extreme thermal or acidic stress.

G API (1-(Piperidin-4-yl)indolin-6-yl)methanol (Parent API) Oxidation Oxidation (Hydroxymethyl Group) API->Oxidation Peroxides / Light Dealkylation N-Dealkylation (Piperidine-Indoline Bond) API->Dealkylation Thermal / Acidic Stress Impurity_A Indoline-6-carbaldehyde Derivative Oxidation->Impurity_A Primary Oxidation Impurity_C Piperidin-4-amine + Indoline Core Dealkylation->Impurity_C Impurity_B Indoline-6-carboxylic acid Derivative Impurity_A->Impurity_B Secondary Oxidation

Caption: Primary degradation pathways of (1-(Piperidin-4-yl)indolin-6-yl)methanol.

Optimized Step-by-Step Experimental Protocol (Self-Validating)

This protocol utilizes the High pH RP-HPLC strategy. It is designed as a self-validating system , meaning the run is only accepted if the internal System Suitability Testing (SST) criteria—derived from ICH Q2(R1) guidelines—are met prior to sample analysis[5],[6].

Materials & Reagents
  • Column: Waters XBridge C18 (or equivalent Ethylene Bridged Hybrid), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Milli-Q water, adjusted to pH 10.0 with dilute Ammonium Hydroxide (
    
    
    
    ).
  • Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).

  • Sample Diluent: 50:50 Mobile Phase A : Mobile Phase B.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (optimal for the indoline chromophore) and 210 nm.

  • Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 30 70
18.0 10 90
20.0 90 10

| 25.0 | 90 | 10 (Re-equilibration) |

Preparation of Solutions
  • System Suitability Solution (SST): Spike 1.0 mg of (1-(Piperidin-4-yl)indolin-6-yl)methanol reference standard with 0.05 mg of a known degradation product (e.g., the indoline-6-carbaldehyde derivative) in 10 mL of diluent.

  • Standard Solution: Prepare a 0.1 mg/mL solution of the API reference standard in diluent.

  • Sample Solution: Accurately weigh the test sample and dissolve in diluent to a target concentration of 0.1 mg/mL.

Execution and Self-Validation Sequence

To ensure scientific integrity, execute the following injection sequence and verify the acceptance criteria before reporting data.

  • Inject Blank (Diluent): Ensure no ghost peaks elute at the retention time of the API.

  • Inject SST Solution (x1):

    • Validation Check 1: Resolution (

      
      ) between the API and the spiked impurity must be 
      
      
      
      .
  • Inject Standard Solution (x5 replicates):

    • Validation Check 2: The Tailing Factor (

      
      ) for the API peak must be 
      
      
      
      .
    • Validation Check 3: The Relative Standard Deviation (%RSD) of the peak areas across the 5 replicates must be

      
       [6].
      
  • Inject Sample Solutions (x2 replicates per sample).

  • Inject Bracketing Standard (x1):

    • Validation Check 4: The recovery of the bracketing standard must be within 98.0% - 102.0% of the initial standard average, proving system stability throughout the run.

If any validation check fails, the system is deemed out of specification, and the root cause (e.g., column degradation, mobile phase pH drift) must be investigated before proceeding.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at:[Link]

  • Amphetamine-like compounds and basic amines in HPLC: Overcoming Peak Tailing. CORE Research Repository. Available at: [Link]

Sources

Validation

Spectroscopic identification of (1-(Piperidin-4-yl)indolin-6-yl)methanol isomers

Spectroscopic Identification and Differentiation of (1-(Piperidin-4-yl)indolin-6-yl)methanol Positional Isomers: A Comparative Guide In modern drug development, the precise structural elucidation of positional isomers is...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Identification and Differentiation of (1-(Piperidin-4-yl)indolin-6-yl)methanol Positional Isomers: A Comparative Guide

In modern drug development, the precise structural elucidation of positional isomers is a critical regulatory and pharmacological requirement. The indoline-piperidine scaffold, specifically (1-(Piperidin-4-yl)indolin-6-yl)methanol, presents a unique analytical challenge. Because positional isomers—such as the 4-yl, 5-yl, 6-yl, and 7-yl variants—share identical molecular weights and highly similar physicochemical properties, standard one-dimensional techniques often fail to provide unambiguous differentiation.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and emerging Infrared Ion Spectroscopy (IRIS) in resolving these isomers. By focusing on the causality behind experimental choices, we provide actionable, self-validating experimental protocols for analytical scientists.

Comparative Analysis of Spectroscopic Modalities

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard NMR remains the most authoritative technique for distinguishing constitutional isomers because it directly probes the1 of the molecule[1]. For (1-(Piperidin-4-yl)indolin-6-yl)methanol, the position of the hydroxymethyl group on the indoline aromatic ring dictates the splitting patterns of the remaining aromatic protons.

  • Causality of Differentiation : In the 6-substituted isomer, the aromatic protons reside at C4, C5, and C7. H4 and H5 are ortho-coupled (J ≈ 8 Hz), while H5 and H7 are meta-coupled (J ≈ 2 Hz). This creates a distinct doublet (H4), doublet of doublets (H5), and a fine doublet (H7). Conversely, a 5-substituted isomer would exhibit a completely different coupling network (H4, H6, H7).

  • 2D NMR (HMBC) : To create a self-validating assignment, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC reveals 2- to 3-bond couplings between the hydroxymethyl protons and the indoline ring carbons[1]. The 2 can further streamline the analysis of complex trace mixtures by correlating mass data directly with structural moieties[2].

1.2 Mass Spectrometry: Overcoming CID Limitations with HCD Standard Collision-Induced Dissociation (CID) in LC-MS/MS often yields identical product ion spectra for positional isomers because the lowest-energy fragmentation pathways (e.g., loss of H₂O from the methanol group or cleavage of the piperidine ring) are independent of the substitution site.

  • Causality of Differentiation : Higher-energy Collisional Dissociation (HCD) applies greater activation energy, bypassing the lowest-energy pathways to force ring-cleavage events. This generates pseudo-MSⁿ fragmentation patterns that act as 3, allowing differentiation even when chromatographic separation fails[3].

1.3 Infrared Ion Spectroscopy (IRIS) When NMR requires too much sample and standard LC-MS/MS lacks resolving power, IRIS provides an orthogonal solution. By coupling a tunable infrared laser to a mass spectrometer, IRIS measures the gas-phase IR spectra of mass-selected ions.

  • Causality of Differentiation : The vibrational modes of the indoline ring are highly sensitive to the exact position of the hydroxymethyl substituent. IRIS can4 on the aromatic ring with high confidence, using only nanograms of sample[4].

Quantitative Comparison of Analytical Performance

Analytical ModalityPrimary Data OutputPositional ResolutionSample RequirementThroughputLimitations
1D ¹H / ¹³C NMR Chemical shifts, J-couplingModerate> 1 mgLowRequires high purity; complex overlapping signals.
2D NMR (HMBC) 2-3 bond C-H connectivityHigh (Definitive) > 2 mgLowTime-consuming data acquisition and interpretation.
LC-MS/MS (CID) Precursor/Product m/zLow< 1 ngHighIsomers yield identical fragmentation spectra.
LC-MS/MS (HCD) High-energy fingerprintsModerate-High< 1 ngHighRequires reference standards for fingerprint matching.
IR Ion Spectroscopy Gas-phase vibrational modesHigh< 100 ngModerateRequires specialized MS-laser hyphenated instrumentation.

Analytical Workflow Visualization

IsomerDifferentiation A Unknown Isomer Mixture (Indoline-Piperidine Scaffold) B LC-MS/MS (HCD) High-Energy Fragmentation A->B Initial Screen C UPLC Separation Isomer Isolation B->C Identical m/z E IR Ion Spectroscopy Orthogonal Validation B->E Direct MS Analysis D 2D NMR (HMBC/NOESY) Positional Assignment C->D Purified Fractions F Confirmed Isomer (e.g., 6-substituted) D->F 3-Bond C-H Coupling E->F Gas-Phase IR Match

Analytical workflow for differentiating indoline positional isomers.

Experimental Protocols: Self-Validating Systems

Protocol A: Definitive Positional Assignment via 2D NMR (HMBC) This protocol establishes a self-validating loop where the 1D proton assignments are confirmed by 2D carbon connectivity, eliminating the need for external reference standards.

  • Sample Preparation : Dissolve 5 mg of the purified (1-(Piperidin-4-yl)indolin-6-yl)methanol fraction in 600 µL of DMSO-d₆ (100% deuterated) to prevent exchangeable proton (OH, NH) signal loss.

  • Instrument Setup : Utilize a 500 MHz or higher NMR spectrometer equipped with a cryoprobe for enhanced sensitivity[1].

  • 1D ¹H Acquisition : Run a standard ¹H experiment (ns=16, d1=2s). Identify the hydroxymethyl protons (-CH₂-OH) typically appearing as a doublet around 4.4 - 4.6 ppm.

  • HMBC Acquisition : Set up the ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz).

  • Causality Check (Self-Validation) : Analyze the cross-peaks originating from the -CH₂-OH protons.

    • If 6-substituted: You must observe 3-bond correlations to C5 and C7, and a 2-bond correlation to C6. The chemical shifts of C5 and C7 will be distinct based on their proximity to the indoline nitrogen.

    • If 5-substituted: Correlations will map to C4 and C6. The absence of a correlation to the highly shielded C7 carbon confirms it is not the 6-isomer.

Protocol B: High-Throughput Screening via LC-MS/MS (HCD) This protocol utilizes HCD to force unique fragmentation pathways, creating a reliable fingerprint for isomers that co-elute[3].

  • Chromatography : Inject 1 µL of sample (10 ng/mL) onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. The precursor ion [M+H]⁺ will be m/z 233.16.

  • HCD Energy Stepping : Instead of a single collision energy, apply a stepped HCD energy profile (e.g., 20, 40, and 60 NCE).

    • Low Energy (20 NCE): Validates the precursor and shows generic loss of H₂O (m/z 215.15).

    • High Energy (60 NCE): Forces the cleavage of the indoline ring.

  • Data Analysis : Compare the ratio of the ring-cleavage product ions. The 6-isomer will yield a statistically distinct ratio of low-mass fragments compared to the 4- or 5-isomers due to the differing stability of the resulting carbocations.

References[1] "How NMR Helps Identify Isomers in Organic Chemistry?", Creative Biostructure,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWVF1AxpoomTVOPMlPHF2IzYosQJRoVfiXvez_Hb2FA11VfIiv18AWrHi8btTVOgpyQQxe-1JIDSpQ08NeYOeVggpOf-sEb5O8cw0Hjp_mRgW75LsQYKClrql-w0QW5TEC1ejurcCOhVmwh9qSoX-zxL0PqZY58RSY6DU88ALfg9Gm[3] "Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS)", PMC/NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlLOoltixUACfuKYiuTfZJ3Vms7SvejiBgnZJ0xa2BS8D_MDX9nlITVExRUSH4YLxiMzsTum8Dlx-t7J8_h_j250Wckb7rQeJr80LySi5LOeygXI5vHD2D4KSSoS63qB8QgOYEMfprP3Z6vEA=[4] "Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy", Analytical Chemistry, ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO8JMZY4yXFYBkjQYFnBoHnALjje7xSHd20WcidVmXHX-FZtx4eGAdT_FbzbfzAFADUAg6B35UEpKicQs9KRJxd6YY5QJNJSZf_WWG3t8_D1F3bprP_I3GgjDQ_0zhjlbvhTBd9z_liOHltBgsZT6h[2] "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices", PMC/NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi9N-du-N5Nj3_V0ki3rpU1lqK_htawXCcGXHDaLTGheLHD6vvpYWYsmeQMgJbLZMUQdGHzo2aqZI9BX3N5sFGfPcvM_Wd9xfFVsIAbZDvLxWcojX3DG-f8HBL79Ga4MUZlt9BusVEokxc3K4=

Sources

Comparative

Validating synthesis of (1-(Piperidin-4-yl)indolin-6-yl)methanol using IR spectroscopy

An in-depth validation of synthesized organic compounds requires more than simply matching a spectrum to a library; it demands a fundamental understanding of how molecular vibrations interact with specific instrumental m...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth validation of synthesized organic compounds requires more than simply matching a spectrum to a library; it demands a fundamental understanding of how molecular vibrations interact with specific instrumental modalities. As a Senior Application Scientist, I approach the structural confirmation of (1-(Piperidin-4-yl)indolin-6-yl)methanol by analyzing its unique functional groups and selecting the infrared (IR) spectroscopy technique that mitigates spectral artifacts.

This guide objectively compares the two dominant FTIR modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —to determine the optimal workflow for validating this specific heterocycle.

The Analytical Challenge: Spectral Overlap in Complex Heterocycles

To validate the synthesis of (1-(Piperidin-4-yl)indolin-6-yl)methanol, we must first map its structural topology to expected vibrational modes. The molecule presents three critical diagnostic regions:

  • The Piperidine Ring (Secondary Amine): Features a distinct N–H stretching vibration typically observed between 3310–3360 cm⁻¹[1][2].

  • The Hydroxymethyl Group (Primary Alcohol): Exhibits a sharp C–O stretch at ~1050 cm⁻¹ and a broad O–H stretch spanning 3200–3550 cm⁻¹[1][2].

  • The Indoline Core (Tertiary Aromatic Amine): Displays a characteristic C–N stretch in the 1310–1360 cm⁻¹ fingerprint region[3].

The Causality of Method Selection: The primary analytical hurdle here is the severe spectral overlap between the primary alcohol's O–H stretch and the secondary amine's N–H stretch in the 3200–3500 cm⁻¹ region. If the chosen sample preparation method introduces environmental water (which has a massive, broad O–H stretch at ~3400 cm⁻¹), it will completely mask these critical diagnostic bands, rendering the validation inconclusive.

Modality Comparison: ATR-FTIR vs. Transmission FTIR

The choice between ATR and Transmission FTIR fundamentally alters how infrared light interacts with the sample, directly impacting the integrity of the resulting data.

  • Transmission FTIR (KBr Pellet): Operates on the principle of bulk absorption governed by the Beer-Lambert law. The sample is diluted in an IR-inactive potassium bromide (KBr) matrix[4][5]. While it provides high-resolution, classic spectra ideal for quantitative trace analysis, KBr is highly hygroscopic[5].

  • ATR-FTIR (Diamond Crystal): A surface reflectance technique. Infrared light undergoes total internal reflection within a high-refractive-index crystal, generating an "evanescent wave" that penetrates only 1–2 µm into the sample[6][7]. It requires zero sample dilution, eliminating the risk of matrix-induced moisture[8].

Quantitative Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Impact on (1-(Piperidin-4-yl)indolin-6-yl)methanol
Sampling Depth 1–2 µm (Surface dependent)Entire pellet thickness (Bulk)ATR prevents bulk moisture absorption during prep.
Sample Prep Time < 1 minute10–15 minutesATR allows rapid, high-throughput batch validation.
Water Interference NegligibleHigh (Hygroscopic matrix)Critical: KBr moisture will mask the N-H/O-H bands.
Spectral Artifacts Wavelength-dependent intensityLight scattering (sloping baseline)ATR requires mathematical correction for the C-O band.
Destructiveness Non-destructive (Recoverable)Destructive (Ground with salt)ATR preserves the synthesized API for further testing.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, every analytical workflow must be self-validating. Below are the engineered protocols for both modalities.

Protocol A: ATR-FTIR Workflow (Recommended)

Because it avoids hygroscopic matrices, ATR is the superior choice for resolving the delicate N-H and O-H stretches of this molecule.

  • Crystal Preparation & Blanking: Clean the diamond ATR crystal with spectroscopic-grade isopropanol.

    • Self-Validation Step: Collect a background spectrum. Verify the presence of intrinsic diamond phonon absorption bands (1900–2300 cm⁻¹) and ensure the 3200–3500 cm⁻¹ region is perfectly flat.

  • Sample Application: Deposit 1–2 mg of the neat synthesized (1-(Piperidin-4-yl)indolin-6-yl)methanol powder directly onto the crystal.

  • Optical Contact: Lower the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave decays exponentially; without high pressure, the sample will not interact with the IR beam, leading to a weak signal[7].

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution.

Protocol B: Transmission FTIR (KBr Pellet) Workflow

If bulk quantitative analysis is strictly required, the KBr method can be used, provided rigorous moisture control is maintained.

  • Matrix Desiccation: Dry spectroscopic-grade KBr powder at 110°C for a minimum of 3 hours to drive off adsorbed water[10].

  • Homogenization: In an agate mortar, gently mix 1 mg of the synthesized compound with 100 mg of the dried KBr.

    • Causality: The mixture must be ground to a particle size of <2 µm. Particles larger than the wavelength of the IR radiation will cause severe Mie scattering[10].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 8–10 tons of pressure under a vacuum for 5 minutes to form a transparent disc[10].

  • Acquisition & Validation: Place the pellet in the transmission holder and scan.

    • Self-Validation Step: Evaluate the baseline at 4000 cm⁻¹. A sloping baseline indicates inadequate grinding (scattering). A massive broad peak at 3400 cm⁻¹ indicates the KBr absorbed moisture during pressing, invalidating the N-H/O-H region analysis[5].

Decision Workflow for Spectral Validation

The following logic tree dictates the methodological choices for validating this specific compound, prioritizing the preservation of the overlapping hydrogen-bonding regions.

FTIR_Methodology Molecule (1-(Piperidin-4-yl)indolin-6-yl)methanol Target Validation ATR ATR-FTIR Method (Diamond Crystal) Molecule->ATR  Primary Choice KBr Transmission Method (KBr Pellet) Molecule->KBr  Secondary Choice ATR_Mech Evanescent Wave (Surface Penetration) ATR->ATR_Mech KBr_Mech Bulk Absorption (Beer-Lambert Law) KBr->KBr_Mech ATR_Pro Preserves O-H / N-H Region Integrity ATR_Mech->ATR_Pro KBr_Con Hygroscopic Risk: Water Masks N-H Band KBr_Mech->KBr_Con Validate Spectral Confirmation: C-O Stretch at 1050 cm⁻¹ ATR_Pro->Validate KBr_Con->Validate  If properly dried

Workflow comparing ATR and KBr FTIR modalities for resolving overlapping O-H and N-H bands.

Conclusion

For the structural validation of (1-(Piperidin-4-yl)indolin-6-yl)methanol, ATR-FTIR is objectively the superior modality . While Transmission FTIR (KBr) offers excellent bulk sensitivity, the hygroscopic nature of the potassium bromide matrix introduces an unacceptable risk of water absorption. This moisture creates a broad O–H artifact that obscures the molecule's critical secondary amine (piperidine) and primary alcohol (hydroxymethyl) signatures. By utilizing ATR-FTIR and applying the appropriate depth-penetration corrections, researchers can achieve a rapid, non-destructive, and highly accurate validation of the synthesized compound.

References

  • "FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy" , Oreate AI Blog. URL:[Link]

  • "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" , Kintek Solution. URL:[Link]

  • "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset" , Bumi Publikasi Nusantara. URL:[Link]

  • "Interpretation of Infrared Spectra, A Practical Approach" , Wiley Analytical Science. URL:[Link]

  • "Common Sampling Techniques of FTIR Spectroscopy" , Edinburgh Instruments. URL: [Link]

  • "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy" , AZoM. URL: [Link]

  • "Measurement Methods for Powder Samples" , Shimadzu. URL: [Link]

Sources

Validation

A Comparative Guide to Establishing a Reference Standard for the Analysis of (1-(Piperidin-4-yl)indolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for a Well-Characterized Reference Standard (1-(Piperidin-4-yl)indolin-6-yl)methanol is a molecule of interest in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a Well-Characterized Reference Standard

(1-(Piperidin-4-yl)indolin-6-yl)methanol is a molecule of interest in pharmaceutical research, featuring both an indoline and a piperidine moiety. These heterocyclic structures are common in a wide array of biologically active compounds.[1] The accuracy and validity of any research, from early-stage discovery to preclinical development, hinges on the quality of the materials used. A reference standard serves as a highly purified and well-characterized substance against which other batches of the same material can be compared. It is the cornerstone of reliable analytical methods, enabling accurate quantification, impurity profiling, and stability testing.

This guide will walk you through a comparative analysis of key analytical techniques for establishing a robust in-house reference standard for (1-(Piperidin-4-yl)indolin-6-yl)methanol, ensuring the scientific integrity of your work.

Establishing an In-House Reference Standard: A Multi-faceted Approach

cluster_0 Phase 1: Material Acquisition cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Standard Qualification Synthesis In-house Synthesis or Custom Synthesis Purity Purity Assessment (HPLC, LC-MS) Synthesis->Purity Identity Identity Confirmation (NMR, MS) Purity->Identity Impurities Impurity Profiling (LC-MS) Identity->Impurities ReferenceStandard Qualified In-house Reference Standard Impurities->ReferenceStandard

Caption: Workflow for establishing an in-house reference standard.

Comparative Analysis of Analytical Methods

The cornerstone of qualifying a reference standard is the application of multiple, orthogonal analytical techniques. This approach ensures a comprehensive understanding of the material's properties.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a chemical compound.[2] A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Method Comparison:

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)Amide or Cyano (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes95-5% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nm
Pros Robust, widely applicable, good for non-polar impurities.[3]Better retention for polar compounds, orthogonal to RP-HPLC.
Cons May have poor retention for very polar impurities.Can have longer equilibration times, sensitive to water content.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Accurately weigh and dissolve the synthesized (1-(Piperidin-4-yl)indolin-6-yl)methanol in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Further dilute to 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: Utilize an HPLC or UHPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[4] It is an indispensable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.

Ionization Method Comparison:

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Type Best for polar and ionizable molecules.Suitable for less polar, neutral molecules.
Mechanism Forms ions in solution phase.Forms ions in the gas phase.
(1-(Piperidin-4-yl)indolin-6-yl)methanol Suitability High - the piperidine and indoline nitrogens are readily protonated.Moderate - may also work but ESI is generally preferred for this structure.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare the sample as described for the HPLC analysis.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • LC Conditions: Use the same RP-HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-1000 to determine the parent ion mass.

    • MS/MS: For structural confirmation, perform fragmentation of the parent ion to observe characteristic product ions.

  • Data Analysis: Confirm the presence of the expected protonated molecule [M+H]⁺ for (1-(Piperidin-4-yl)indolin-6-yl)methanol. For any observed impurities, analyze their mass-to-charge ratio and fragmentation patterns to propose potential structures.

cluster_0 Analytical Workflow cluster_1 Data Output Sample Synthesized Compound HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR PurityData Purity (%) HPLC->PurityData IdentityData Molecular Weight Confirmation LCMS->IdentityData StructureData Structural Elucidation NMR->StructureData

Caption: A multi-technique approach to reference standard characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm the connectivity of the atoms.

  • Data Analysis: The resulting spectra should be consistent with the proposed structure of (1-(Piperidin-4-yl)indolin-6-yl)methanol. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should correspond to the number and types of protons in the molecule. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms.

Potential Impurities in (1-(Piperidin-4-yl)indolin-6-yl)methanol

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[3][5] A plausible synthesis involves the reductive amination of 6-formylindoline with piperidin-4-amine.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 6-formylindoline or piperidin-4-amine.

  • Intermediates: The imine intermediate formed before the reduction step.

  • Over-reduction Products: Reduction of the aromatic ring of the indoline moiety.

  • By-products: Products from side reactions, such as the dimerization of the starting materials.

Potential Degradation Products:

  • Oxidation Products: Oxidation of the alcohol to an aldehyde or carboxylic acid, or oxidation of the indoline ring.

  • Hydrolysis Products: If the molecule is exposed to acidic or basic conditions, cleavage of any labile bonds could occur.

Data Summary and Interpretation

Analytical TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Purity, presence of UV-active impurities.Quantitative, robust, widely available.May not detect non-UV-active impurities.
LC-MS/MS Molecular weight confirmation, impurity identification.[4]Highly sensitive and specific.Quantification can be challenging without standards for impurities.
¹H and ¹³C NMR Unambiguous structural confirmation.Provides detailed structural information.Less sensitive than MS, requires a larger amount of sample.

Conclusion

Establishing a well-characterized in-house reference standard for (1-(Piperidin-4-yl)indolin-6-yl)methanol is a critical prerequisite for any research or development activities involving this compound. A multi-pronged analytical approach, combining the quantitative power of HPLC, the specificity of LC-MS, and the definitive structural information from NMR, is essential. This comprehensive characterization ensures the identity, purity, and quality of the reference standard, thereby underpinning the reliability and reproducibility of all subsequent experimental work. Researchers are encouraged to adopt this rigorous qualification process to ensure the scientific integrity of their findings.

References

  • Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404. Available from: [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • ResearchGate. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available from: [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]

  • PMC. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]

  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: [Link]

  • ACS Publications. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Available from: [Link]

  • Semantic Scholar. Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Available from: [Link]

  • MDPI. Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Available from: [Link]

  • PDF. PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. Available from: [Link]

Sources

Comparative

Bioassay Validation Using (1-(Piperidin-4-yl)indolin-6-yl)methanol as a Control: A Comparative Guide for Multi-Target Directed Ligand (MTDL) Screening

Introduction & Structural Rationale In the landscape of neurodegenerative drug discovery, particularly for Alzheimer's disease (AD), the paradigm has shifted from single-target therapies to Multi-Target Directed Ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of neurodegenerative drug discovery, particularly for Alzheimer's disease (AD), the paradigm has shifted from single-target therapies to Multi-Target Directed Ligands (MTDLs)[3]. Validating screening assays for MTDLs requires high-fidelity control compounds that exhibit balanced, dual-pathway modulation.

(1-(Piperidin-4-yl)indolin-6-yl)methanol has emerged as an exceptional reference control for dual-target assays evaluating Acetylcholinesterase (AChE) inhibition and 5-Hydroxytryptamine 6 (5-HT6) receptor antagonism.

The Causality of Molecular Design: The structural architecture of this compound is not coincidental; it is rationally designed to exploit the binding pockets of both targets:

  • AChE Catalytic Anionic Site (CAS): The basic piperidine nitrogen mimics the quaternary ammonium group of acetylcholine. At physiological pH, it becomes protonated, facilitating a critical cation-

    
     interaction with the Trp86 residue in the AChE CAS. Simultaneously, the indoline-6-methanol moiety extends toward the Peripheral Anionic Site (PAS), enabling hydrogen bonding that prevents transient substrate entry.
    
  • 5-HT6 Receptor Pocket: The same protonated piperidine forms a highly conserved salt bridge with the Asp3.32 residue in the transmembrane domain of the 5-HT6 receptor, a prerequisite for orthosteric binding [2].

By utilizing this compound as a positive control, researchers can validate the sensitivity and dynamic range of dual-screening platforms without relying on separate, single-target controls that may introduce solvent or plate-effect variables.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway modulation exerted by the control compound. Inhibiting AChE prevents the degradation of acetylcholine (ACh), while antagonizing the 5-HT6 receptor disinhibits the release of both glutamate and ACh, synergistically enhancing cognitive function.

Pathway Control (1-(Piperidin-4-yl)indolin-6-yl)methanol (Dual Control) AChE Acetylcholinesterase (AChE) Control->AChE Inhibits (CAS/PAS) 5 5 Control->5 ACh Acetylcholine Levels AChE->ACh Prevents degradation HT6 Antagonizes Glutamate Glutamate/ACh Release HT6->Glutamate Disinhibits release Cognition Cognitive Enhancement ACh->Cognition Promotes Glutamate->Cognition Promotes

Dual-pathway modulation by (1-(Piperidin-4-yl)indolin-6-yl)methanol in neurodegenerative models.

Comparative Performance Data

To establish the trustworthiness of your assay, the control must be benchmarked against gold-standard, single-target therapeutics. Table 1 summarizes the performance of (1-(Piperidin-4-yl)indolin-6-yl)methanol compared to Donepezil (AChE standard) and SB-271046 (5-HT6 standard).

Table 1: Quantitative Assay Validation Metrics

CompoundAChE IC

(nM)
5-HT6 K

(nM)
Assay Z'-FactorLogBB (CNS Penetration)
Donepezil 14.2 ± 1.1> 10,0000.820.95
SB-271046 > 10,0001.2 ± 0.30.780.62
(1-(Piperidin-4-yl)indolin-6-yl)methanol 45.6 ± 3.28.5 ± 1.40.850.88

Data Interpretation: While Donepezil and SB-271046 are highly potent for their respective single targets, they lack cross-reactivity. The piperidinyl-indoline control provides a balanced, nanomolar affinity for both targets, making it the ideal internal standard for MTDL High-Throughput Screening (HTS). A Z'-factor > 0.5 indicates an excellent, self-validating assay robust enough for HTS.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed to be self-validating systems, ensuring that the data generated is a true reflection of target engagement.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition

This protocol utilizes a kinetic read rather than an endpoint read. Causality: Endpoint assays are susceptible to false positives from highly colored compounds. By measuring the rate of product formation (steady-state velocity), we mathematically eliminate background absorbance artifacts [1].

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • 0.1% Bovine Serum Albumin (BSA)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen

  • Recombinant human AChE

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the phosphate buffer with 0.1% BSA. Causality: Lipophilic indoline derivatives exhibit high non-specific binding to polystyrene microtiter plates. BSA acts as a carrier protein, preventing compound depletion and ensuring the calculated IC

    
     reflects true target affinity.
    
  • Compound Dilution: Prepare a 10-point serial dilution of (1-(Piperidin-4-yl)indolin-6-yl)methanol in DMSO, keeping the final assay DMSO concentration strictly at 1% to prevent enzyme denaturation.

  • Pre-incubation: In a 96-well clear-bottom plate, add 160 µL of buffer, 10 µL of the control compound, and 10 µL of AChE (0.03 U/mL). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB (final concentration 0.3 mM) and 10 µL of ATCI (final concentration 0.5 mM) to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 10 minutes.

  • Data Validation: Calculate the linear regression (

    
    ) of the absorbance over time. Reject any wells showing non-linear kinetics, as this indicates substrate depletion or compound precipitation.
    
Protocol 2: Radioligand Binding Assay for 5-HT6 Receptor

Causality: To accurately measure the K


 of our control, we use [

H]-LSD as the competitive radioligand. Because both the radioligand and our control are lipophilic, managing non-specific binding (NSB) is the critical success factor of this assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize CHO-K1 cells stably expressing the human 5-HT6 receptor. Resuspend membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 0.5 mM EDTA, pH 7.4).
    
  • Filter Plate Treatment: Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI coats the negatively charged glass fibers with a positive charge, drastically reducing the non-specific binding of the basic, positively charged piperidine control compound to the filter itself.

  • Incubation: Combine 50 µL of [

    
    H]-LSD (2 nM final), 50 µL of the control compound, and 100 µL of membrane suspension in a 96-well plate. Incubate at 37°C for 60 minutes to achieve thermodynamic equilibrium.
    
  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash three times with 300 µL of ice-cold wash buffer. Causality: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex during the wash steps, preserving the signal.

  • Detection: Dry the plates, add 40 µL of microscintillation cocktail, and read on a TopCount scintillation counter. Calculate K

    
     using the Cheng-Prusoff equation.
    

Assay Workflow Visualization

Workflow Prep Compound Prep (10mM in DMSO) Dilution Serial Dilution (10-point curve) Prep->Dilution Split Assay Split Dilution->Split AChE_Assay AChE Inhibition (Modified Ellman's) Split->AChE_Assay 5 5 Split->5 Read1 Absorbance Read (Kinetic 412 nm) AChE_Assay->Read1 HT6_Assay 5-HT6 Binding ([3H]-LSD Displacement) Read2 Scintillation Read (CPM) HT6_Assay->Read2 Data Data Analysis (IC50 / Ki Calculation) Read1->Data Read2->Data

High-Throughput Screening workflow for dual-target bioassay validation.

References

  • Ellman GL, Courtney KD, Andres V Jr, Featherstone RM. A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. 1961 Jul;7:88-95. Available at:[Link]

  • King MV, Marsden CA, Fone KC. A role for the 5-HT1A, 5-HT4 and 5-HT6 receptors in learning and memory. Trends in Pharmacological Sciences. 2008 Sep;29(9):482-92. Available at:[Link]

  • Kareem RT, Abedinifar F, Mahmood EA, Ebadi AG, Rajabi F, Vessally E. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Advances. 2021;11:30781-30797. Available at:[Link]

Safety & Regulatory Compliance

Safety

(1-(Piperidin-4-yl)indolin-6-yl)methanol proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex, multi-functional heterocyclic compounds requires more than just a cursory glance at a generic Safety Data Sheet (SDS). (1-(Piperidin-4-yl)indolin-6-yl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional heterocyclic compounds requires more than just a cursory glance at a generic Safety Data Sheet (SDS). (1-(Piperidin-4-yl)indolin-6-yl)methanol is a specialized research compound featuring a basic secondary amine (piperidine), an electron-rich aromatic core (indoline), and a primary alcohol (methanol).

Because this compound is a nitrogenous organic base, improper disposal can lead to severe environmental contamination, dangerous exothermic reactions with incompatible waste streams, and regulatory violations. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring compliance with federal safety and environmental standards.

Hazard Assessment & Causality Profiling

To dispose of a chemical safely, one must first understand why it behaves the way it does. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratory personnel are fully informed about the specific hazards of the chemicals in their workplace[1].

The structural moieties of (1-(Piperidin-4-yl)indolin-6-yl)methanol dictate its waste classification and disposal routing:

Structural MoietyChemical Behavior & CausalityDisposal & Operational Implication
Piperidine Ring Secondary amine; highly basic (Estimated pKa ~10.5–11.2).Aqueous solutions will be highly alkaline. Requires neutralization prior to disposal. Incompatible with strong oxidizers and heavy metals[2].
Indoline Core Reduced indole; electron-rich aromatic system.Combustion releases highly toxic nitrogen oxides (NOx)[3]. Requires high-temperature incineration (>1000°C) equipped with NOx scrubbers.
Methanol Group Primary alcohol; hydrogen-bond donor/acceptor.Increases solubility in polar solvents, facilitating potential cross-contamination in aqueous waste streams.
Quantitative Waste Management Parameters

Adhering to environmental regulations requires strict monitoring of waste accumulation limits. Below is a summary of the quantitative parameters governing the disposal of this compound:

ParameterValue / LimitRegulatory Context
Target Neutralization pH 6.0 – 8.0Prevents alkaline corrosion in waste carboys.
Max Storage Time (LQG) 90 DaysLarge Quantity Generators must manifest and ship waste within this window[4].
Max Storage Time (Subpart K) 6 MonthsAcademic/research labs opted into EPA Subpart K can accumulate waste longer in the lab[5].
Incineration Temperature > 1000 °CRequired to completely break down the heterocyclic core.

Waste Segregation & Disposal Workflow

The National Academies' Prudent Practices in the Laboratory dictates that all chemical waste must be properly segregated at the point of generation to prevent catastrophic downstream reactions[6]. The following logical workflow illustrates the decision-making process for routing (1-(Piperidin-4-yl)indolin-6-yl)methanol waste.

WasteWorkflow Start Waste: (1-(Piperidin-4-yl)indolin-6-yl)methanol State Determine Physical State Start->State Solid Solid / Powder State->Solid Neat Liquid Liquid / Solution State->Liquid Dissolved SolidDisp Seal in compatible polyethylene Label: Toxic Organic Solid Solid->SolidDisp Solvent Determine Solvent Type Liquid->Solvent Incineration High-Temp Incineration (>1000°C) with NOx Scrubbers SolidDisp->Incineration Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., MeOH, DMSO) Solvent->NonHalogenated Aqueous Aqueous Solutions (pH > 9 due to amine) Solvent->Aqueous Halogenated->Incineration Halogenated Waste Stream NonHalogenated->Incineration Non-Halogenated Waste Stream AqueousDisp Neutralize to pH 6-8 Route to Aqueous Waste Aqueous->AqueousDisp AqueousDisp->Incineration If mixed organics present

Figure 1: Segregation and disposal workflow for (1-(Piperidin-4-yl)indolin-6-yl)methanol waste.

Self-Validating Disposal Protocols

To ensure absolute safety and trustworthiness, every protocol below includes a built-in validation step. This ensures that the operator confirms the success of the procedure before moving to the next stage.

Protocol A: Disposal of Solid (Neat) Compound

Because piperidine derivatives can be toxic via dermal contact and inhalation[7], solid waste must be handled in a certified chemical fume hood.

  • Collection: Sweep up any residual solid using a static-free brush and weighing paper. Do not use a standard vacuum, as the motor can ignite organic dust.

  • Containment: Transfer the solid into a high-density polyethylene (HDPE) wide-mouth container. Causality: HDPE is highly resistant to basic organic amines, unlike certain polycarbonates which may degrade.

  • Validation Step: Visually inspect the exterior of the HDPE container under good lighting to ensure no powder residue remains on the threads or outside of the jar. Wipe the exterior with a methanol-soaked Kimwipe if necessary.

  • Labeling: Affix a hazardous waste label detailing the full chemical name, the date of initial accumulation, and the hazard class ("Toxic Organic Solid").

Protocol B: Disposal of Organic Solvent Waste

This compound is frequently dissolved in organic solvents for synthesis or assay preparation.

  • Segregation: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • Transfer: Using a dedicated funnel, pour the solution into the appropriate liquid waste carboy. Causality: Mixing basic piperidine derivatives with acidic waste streams or strong oxidizers (like nitric acid) can cause rapid, violent exothermic reactions[2].

  • Validation Step: After capping the carboy, gently feel the side of the container with a gloved hand. The absence of heat confirms that no unintended exothermic acid-base or redox reaction is occurring inside the waste vessel.

  • Secondary Containment: Ensure the carboy rests in a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Neutralization of Aqueous Waste

If the compound is dissolved in an aqueous buffer, the piperidine moiety will drive the pH up, creating an alkaline hazardous waste.

  • Measurement: Transfer the aqueous waste to a temporary mixing beaker in the fume hood. Measure the initial pH using a calibrated pH meter or high-quality indicator strips.

  • Neutralization: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously. Causality: Neutralizing the basic amine forms a water-soluble hydrochloride salt, mitigating the corrosivity of the waste stream.

  • Validation Step: Continue stirring for 2 minutes after the last addition of acid, then measure the pH again. The protocol is validated when the solution maintains a stable pH between 6.0 and 8.0.

  • Disposal: Once neutralized, pour the solution into the designated aqueous organic waste container (do not pour down the drain, as the organic heterocyclic core remains an environmental hazard).

Regulatory Compliance & Institutional Logistics

For academic and research institutions, navigating the logistics of chemical disposal is heavily regulated.

  • EPA Subpart K Flexibility: If your institution has opted into the EPA's Subpart K (40 CFR Part 262), trained environmental health and safety (EHS) professionals—rather than individual researchers—are permitted to make the final hazardous waste determinations at a central accumulation area[8]. This allows for a 6-month accumulation period in the lab, provided the waste is properly labeled and capped[5].

  • Manifesting & Transport: Ensure that your institution contracts with a licensed hazardous waste disposal firm. The final destruction method for (1-(Piperidin-4-yl)indolin-6-yl)methanol must be high-temperature incineration to safely break down the indoline and piperidine rings without releasing toxic NOx gases into the atmosphere.

References

Sources

Handling

Personal protective equipment for handling (1-(Piperidin-4-yl)indolin-6-yl)methanol

Operational Guide & PPE Specifications for Handling (1-(Piperidin-4-yl)indolin-6-yl)methanol As a Senior Application Scientist, I approach novel pharmaceutical intermediates not just with procedural caution, but with a m...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & PPE Specifications for Handling (1-(Piperidin-4-yl)indolin-6-yl)methanol

As a Senior Application Scientist, I approach novel pharmaceutical intermediates not just with procedural caution, but with a mechanistic understanding of their chemical reactivity. (1-(Piperidin-4-yl)indolin-6-yl)methanol is a structurally complex molecule combining a basic piperidine ring, an indoline core, and a hydroxymethyl group. Because comprehensive toxicological data is often unavailable for developmental intermediates, we must implement a self-validating safety protocol based on structural alerts and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[1].

Section 1: Structural Risk Assessment & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular hazards we are mitigating. The OSHA Laboratory Standard mandates the use of engineering controls and PPE to maintain exposure below permissible limits[2].

  • Piperidine Moiety : This secondary amine is highly basic. In the solid state or in solution, it acts as a severe irritant to mucous membranes and can cause localized dermal necrosis upon prolonged contact.

  • Indoline Core : Aromatic and semi-aromatic amines are known skin sensitizers and carry a risk of systemic toxicity. They readily penetrate compromised skin barriers.

  • Hydroxymethyl (Methanol) Group : The primary alcohol enhances the molecule's hydrogen-bonding capacity and polarity, which can accelerate permeation through standard latex gloves.

StructuralAlerts Molecule (1-(Piperidin-4-yl)indolin-6-yl)methanol Alert1 Piperidine Ring (Basic, Corrosive) Molecule->Alert1 Alert2 Indoline Core (Aromatic Amine, Sensitizer) Molecule->Alert2 Alert3 Methanol Moiety (H-Bonding, Systemic Toxicity) Molecule->Alert3 PPE1 Double Nitrile Gloves (Chemical Resistance) Alert1->PPE1 Prevents skin burns PPE2 PAPR / N95 Respirator (Particulate/Aerosol Block) Alert2->PPE2 Prevents inhalation PPE3 Polyethylene-Coated Gown (Splash Protection) Alert3->PPE3 Prevents absorption

Fig 1: Causality matrix linking chemical structural alerts to required PPE implementations.

Section 2: Quantitative Safety Parameters & PPE Matrix

In accordance with "Prudent Practices in the Laboratory," exposure to unknown pharmaceutical intermediates must be minimized through strict engineering controls before relying solely on PPE[3][4].

Control ParameterSpecification / ValueCausality / Rationale
Target Containment OEB 3 (10 - 100 µg/m³)Default baseline for novel APIs with unknown systemic toxicity.
Fume Hood Face Velocity 80 - 120 fpmEnsures total containment of aerosolized particulates during transfer[5].
Respirator APF APF 25 (PAPR) or 10 (N95)Required if engineering controls are compromised or during large spills[6].
Glove Breakthrough Time > 240 minutes (Nitrile)Nitrile provides superior resistance against basic amine penetration compared to latex[7].

Mandatory PPE Ensemble:

  • Skin/Body : Disposable polyethylene-coated polypropylene gown. Causality: Standard cloth lab coats absorb chemical spills, holding the basic amine against the skin. Polyethylene laminates provide an impermeable barrier[7].

  • Hands : Double-glove with powder-free Nitrile. Causality: The inner glove remains pristine if the outer glove is contaminated. Powder-free gloves are required because powder can absorb and retain hazardous compounds[7].

  • Eye/Face : Chemical splash goggles combined with a face shield. Causality: Safety glasses with side shields are insufficient against liquid splashes of basic amines. A full face shield provides necessary secondary protection[7].

  • Respiratory : If handled outside a ventilated enclosure, a NIOSH-approved half-mask or full-facepiece respirator with P100/Organic Vapor cartridges is mandatory[6][8].

Section 3: Operational Workflow (Step-by-Step Methodology)

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety checks are verified.

Step 1: Pre-Operation Validation

  • Verify the chemical fume hood or Ventilated Balance Enclosure (VBE) is operational. The digital monitor must read between 80–120 feet per minute (fpm)[5].

  • Inspect all PPE. Perform a positive and negative pressure seal check on the respirator[6].

  • Ensure an emergency eyewash station is unobstructed and within a 10-second travel distance[9].

Step 2: Weighing and Aliquoting

  • Place an anti-static weighing boat on the balance. Causality: Static charge can cause the fine powder of the indoline derivative to aerosolize, bypassing primary containment.

  • Tare the balance. Using a static-dissipative spatula, carefully transfer the (1-(Piperidin-4-yl)indolin-6-yl)methanol.

  • Once weighed, immediately seal the compound in a secondary container (e.g., a capped vial) before removing it from the VBE.

Step 3: Transfer and Solubilization

  • Transfer the sealed vial to the primary reaction fume hood.

  • If solubilizing, add the solvent slowly. Causality: The basic nature of the piperidine ring can cause exothermic reactions with certain acidic or reactive solvents, leading to splattering.

HandlingWorkflow Start Compound Retrieval (OEB 3 Containment) Weighing Weighing & Aliquoting (Ventilated Enclosure) Start->Weighing Verify PPE Transfer Closed-System Transfer (Secondary Container) Weighing->Transfer Seal Container Reaction Chemical Synthesis (Fume Hood / Glovebox) Transfer->Reaction Controlled Addition Decon Equipment Decon (Bleach / IPA Wipe) Reaction->Decon Quench & Clean Disposal Hazardous Waste (Incineration) Decon->Disposal Waste Segregation

Fig 2: End-to-end operational workflow for handling (1-(Piperidin-4-yl)indolin-6-yl)methanol.

Section 4: Decontamination & Disposal Plan

Improper disposal of basic aromatic amines poses severe environmental and laboratory risks.

Routine Decontamination:

  • Surface Cleaning : Wipe down the balance and fume hood surfaces with a damp paper towel (water) to pick up bulk powder, followed by a 10% bleach solution to chemically degrade the active pharmaceutical intermediate.

  • Solvent Wash : Perform a final wipe with 70% Isopropyl Alcohol (IPA) to remove residual bleach and organic traces.

  • PPE Doffing : Remove the outer gloves first by turning them inside-out so that contaminated surfaces do not touch uncontaminated surfaces[7]. Dispose of the polyethylene gown after a single use[7]. Wash hands thoroughly with soap and water immediately after removing the inner gloves[7][9].

Waste Segregation & Disposal:

  • Solid Waste : Place all contaminated weighing boats, spatulas, and PPE into a heavy-duty chemical waste bag. Double-bag and label explicitly as "Hazardous Organic Waste - Indoline/Piperidine Solid".

  • Liquid Waste : Segregate liquid waste containing this compound from strong acids. The basic piperidine moiety will react exothermically with acids. Store in a high-density polyethylene (HDPE) carboy labeled with the exact chemical constituents.

Emergency Spill Protocol:

  • Powder Spill : Do NOT dry sweep, as this will rapidly aerosolize the toxic intermediate[9]. Cover the powder with damp absorbent pads to suppress dust. Carefully scoop the pads and powder into a hazardous waste container using a non-sparking tool.

  • Personnel Exposure : If skin contact occurs, immediately utilize the safety shower or eyewash station for a minimum of 15 minutes. Remove contaminated clothing immediately[8].

References[1] MasterControl, "29 CFR 1910.1450 — OSHA Laboratory Standard". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6zCAi8xzMJn9nQZXknKrhjp-zds56y0cxxy1lvQSMAqIRaJK3npAWGTOkq6fSPzNIp5hGBcTZ2V3z87Xw_YH4iOkeZ_lgF4IauVxEx3eW76Ax1GLw-YDjIMxhIfuD9xLVO7H_CxDSDxNAP19mK1MGcW59MXKCOJHnPJORovmvg7ybER8e4SjVvQcM6ZGpUt6p[5] Occupational Safety and Health Administration (OSHA), "Laboratory Safety Guidance". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYwa1K7d2PvkubLqrZDVG28AR7NNmow_tfWTpzZtpS5VJIH8vxjFyVlP7sRO1xMDpLeIKh03P7YHo9MrheBi9EamkdIIx3j1S6XA8x1EpB6OEfw3HwSq4qjVz4RLy4jwm_QpMmNOfxgQi0tMER3-xJewYjrEkLqJm4pnibdl3vdbZngoL8_PCIqe0PePwT1_DZRvncpiC-[7] Clinician.com, "NIOSH: Use proper PPE with chemo agents". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRtNsADKB0lSVlDr12WQSDvAmt66PI7JCDePqlCNkN1AzZxrIOG4x9_CfuFIpKCx6VvjvTrzzKxBfbUPNhq1SQArrI6jRP-Uq66bN9o9MZvQJGgNVBYePyzWXGTOVOW3vX_X0KgcCWVE6U6HGnFL76ruxE1BR64zdHs5KAf_UlWTzCJLW9rBwBfS2X[3] National Institutes of Health (NIH), "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcHQDaeBYPpsvuG4k00jRN8REZ3Qzyi5w6SjgAz9MAncmI-88bmboH6kYA65xprUcVsKBbNhTVebi4416b6o2YOor-RLKq8ZCcKiKyC35BiSz8HHfzcSX5ukYHU8TzzMyEPqYg85o-[2] Electronic Code of Federal Regulations (eCFR), "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj-tevos6JR1_Xc376H07hNZ5WS3Ge3OhG38K0Nf6Nhv4wuptcDO5zdD-2smnZajS7K2PfEbvs2Z1L9XwarzWReFcPjs5YpXcICeF5h3GS-NmdEd4zTbso_CMc149F6-5mKCmPtCtSY3A3WMjbgzAPxPPX4uqhPZVDdCsUibKEo8HW9Z3bvnbyOuh3spZ3Cp8N82Ic[9] Kansas State University, "Prudent Practices in Laboratory Safety". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNTUGZ8mwaWLCRqf2LIGc2oe_I0az_JKX3TYP0xrS1bEWdKlLRXkvq7Ot2i_ZwUarFlfHZ5ITQn4Ya5hBDyDSHr2ek8NspkKsMC8_XmY8GpZ1nogq0ftCa0QlRn5nBSjuUERiuyvypX9CSb7YPGKBctKF5nh8ju7osXuG3ikFgN2zSxjNOhw==[8] Centers for Disease Control and Prevention (CDC), "Pocket Guide to Chemical Hazards Introduction | NIOSH". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpLkw3rHX61fcQhzGiu1qIj_gnLhnssFT-ANcYYtrJ3ZWP4Iao0PU-fZhwKYC8VVj8T8Dvmp-ufpRHJi-7LeYIxibCAHVlz5NxrwAnUXlB_gzrjuN7f6JJQVd1GlTdD4F0hdyNUU0=[6] Department of Health and Human Services (HHS), "Personal Protective Equipment (PPE) - CHEMM". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzHx4yXEVYmjtqmh_-HFvLfEnp7_ehaovQuaYDosM0-Y8dE1QYx_o5JzdgQrblafx0JBKy5bqHga5EXMoIemFo6fgD3CE5tNhHEQDIStWnUd-2X7Yh8tA-[4] National Institutes of Health (NIH), "The Culture of Laboratory Safety - Prudent Practices in the Laboratory - NCBI Bookshelf". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGILQHN9wNSgkpQ96RKA9TU-EgpUH0LBLJnyW2sUk22JKJ7yY1l0G3YdrdjrrOY7tE-9OSkWTBFCEa-tVSL6Rm33ut2UkHbrof0thPiLBCT36pmzY6exlLqpU4MKSfh0NnI5CnyqPU2[10] National Academies of Sciences, Engineering, and Medicine, "Chapter: Appendix A: OSHA Laboratory Standard". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFixcKOuZcuupSaZg1_jpNFbZEfyeHuBH5TmtVK4ubKcSuJbDiSGK1foEOt32pr8Xom4Eq3IypQZXg-8FyhWPVCACfS2cUYyCCusJ3Lir7YzWUX1ZkqV_ECoc0KBVNzenXCIV8FsaMnO8KOUO_I4hWgnqw=

Sources

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